1-Benzyl-5,6-dihydropyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-benzyl-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHVFLPUFDBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455769 | |
| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128773-72-8 | |
| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the structural features influencing its basicity, methods for its synthesis, and detailed protocols for its characterization. Emphasis is placed on the theoretical and practical aspects of its pKa, offering insights for professionals in drug development and chemical research.
Introduction
This compound, with the CAS number 128773-72-8, is a derivative of the δ-valerolactam scaffold.[1] Its structure, featuring a benzyl group attached to the nitrogen atom of the dihydropyridinone ring, imparts a unique combination of steric and electronic properties that influence its chemical behavior. While the lactam functionality is generally considered weakly basic, the substitution and ring system play a crucial role in modulating this characteristic. Understanding the basicity of this molecule is paramount for its application in pharmaceutical development, where it may serve as a scaffold for novel therapeutics, and in synthetic chemistry, where it can act as a building block or be influenced by reaction conditions.[1] This guide will explore the fundamental basic properties of this compound, providing both theoretical grounding and practical methodologies for its study.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the basicity of this compound is a thorough examination of its molecular structure and key physicochemical properties.
Structural Features
The molecule consists of a six-membered dihydropyridinone ring, which is a type of lactam (a cyclic amide). The nitrogen atom is substituted with a benzyl group. The key structural features influencing its basicity are:
-
The Lactam Carbonyl Group: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the availability of the lone pair for protonation, rendering lactams generally weak bases.
-
The Six-Membered Ring (δ-Lactam): Compared to smaller lactam rings (e.g., β-lactams), the six-membered ring in δ-valerolactam derivatives is less strained. This allows for more effective amide resonance, which in turn influences the basicity of the carbonyl oxygen.
-
The N-Benzyl Group: The benzyl substituent introduces steric bulk around the nitrogen atom. Electronically, the benzyl group is generally considered to be weakly electron-withdrawing, which can have a minor effect on the electron density of the lactam system.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| CAS Number | 128773-72-8 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-benzylation of 5,6-dihydropyridin-2(1H)-one (δ-valerolactam).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound.
Materials:
-
5,6-Dihydropyridin-2(1H)-one (δ-valerolactam)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5,6-dihydropyridin-2(1H)-one (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
N-Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Basicity and pKa
The basicity of this compound is a key parameter governing its behavior in chemical and biological systems.
Protonation Site and Resonance
The primary site of protonation in lactams is the carbonyl oxygen atom. Protonation on the nitrogen atom would disrupt the stabilizing amide resonance and is therefore energetically unfavorable.
Caption: Equilibrium between this compound and its protonated form.
Upon protonation of the carbonyl oxygen, the positive charge is delocalized over the oxygen, carbon, and nitrogen atoms through resonance, which stabilizes the conjugate acid.
pKa Value
Experimental Determination of pKa
The pKa of this compound can be determined experimentally using various techniques.
4.3.1. Potentiometric Titration
This classical method involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa can be determined from the midpoint of the titration curve.
Protocol for Potentiometric Titration:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water with a co-solvent like methanol or acetonitrile if solubility is an issue).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
4.3.2. Spectrophotometric Determination
If the protonated and unprotonated forms of the molecule have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.
4.3.3. NMR Spectroscopy
Changes in the chemical shifts of protons near the site of protonation can be monitored as a function of pH. The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the dihydropyridinone ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzylic (CH₂) | ~4.6 | Singlet |
| Vinylic (CH=CH) | 5.8-6.0 and 6.8-7.0 | Multiplets |
| Aliphatic (CH₂CH₂) | 2.3-2.5 and 2.8-3.0 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C₆H₅) | 127-138 |
| Vinylic (CH=CH) | 120-140 |
| Benzylic (CH₂) | ~50 |
| Aliphatic (CH₂CH₂) | 20-30 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (amide I band) | 1650-1680 | Strong |
| C=C (vinylic) | ~1640 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 187.10
-
Common Fragmentation Pattern: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond.
Reactivity and Applications
The basicity of this compound influences its reactivity and potential applications.
Reactions Involving Basicity
While a weak base, the carbonyl oxygen can participate in reactions under acidic conditions, such as acid-catalyzed hydrolysis of the lactam ring. The basicity can also influence the regioselectivity of electrophilic additions to the double bond.
Applications
Derivatives of dihydropyridinones have shown a range of biological activities, including potential as antioxidant, antimicrobial, and neuroprotective agents.[1] The N-benzyl group can be a key pharmacophore or can be modified to explore structure-activity relationships in drug discovery programs. In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex nitrogen-containing heterocycles.[1]
Conclusion
References
Sources
An In-depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one (CAS No. 128773-72-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Benzyl-5,6-dihydropyridin-2(1H)-one is a synthetic heterocyclic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. As a derivative of the dihydropyridinone scaffold, this molecule stands at the intersection of established pharmacological relevance and novel therapeutic exploration. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance, with a particular focus on its emerging role as a neuroprotective agent. By synthesizing current knowledge and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in the development of new therapeutic agents.
Compound Profile and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| CAS Number | 128773-72-8 |
| IUPAC Name | This compound |
| Synonyms | 1-benzyl-2,3-dihydropyridin-6-one, N-benzyl-5,6-dihydro-2(1H)-pyridone |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
Physicochemical Data (Predicted):
| Property | Value |
| Boiling Point | 115-120 °C (at 0.2 Torr)[1] |
| Density | 1.130 ± 0.06 g/cm³ |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthetic strategy involves a two-step process starting from piperidin-2-one (δ-valerolactam). The first step is the introduction of unsaturation to form 5,6-dihydropyridin-2(1H)-one, followed by N-benzylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-Benzylation of 5,6-dihydropyridin-2(1H)-one
This protocol is a well-established method for the N-alkylation of lactams and is expected to be effective for the synthesis of the title compound.
Materials:
-
5,6-dihydropyridin-2(1H)-one
-
Benzyl bromide
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5,6-dihydropyridin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the lactam.
-
Alkylation: To the resulting mixture, add benzyl bromide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Anticipated Data)
While specific experimental spectra for this compound are not available in the searched literature, the following are the expected characteristic signals based on the analysis of its structural fragments.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H): Protons of the phenyl ring of the benzyl group.
-
δ 6.80-7.00 (dt, 1H): Vinylic proton at C4.
-
δ 5.90-6.10 (dt, 1H): Vinylic proton at C3.
-
δ 4.60-4.80 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).
-
δ 3.40-3.60 (t, 2H): Methylene protons at C5.
-
δ 2.40-2.60 (m, 2H): Methylene protons at C6.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165: Carbonyl carbon (C2).
-
δ ~140: Vinylic carbon at C4.
-
δ ~137: Quaternary carbon of the phenyl ring attached to the methylene group.
-
δ ~129, ~128, ~127: Carbons of the phenyl ring.
-
δ ~125: Vinylic carbon at C3.
-
δ ~50: Methylene carbon of the benzyl group (N-CH₂-Ph).
-
δ ~45: Methylene carbon at C5.
-
δ ~25: Methylene carbon at C6.
FT-IR (ATR):
-
~3050 cm⁻¹: C-H stretching (aromatic).
-
~2950 cm⁻¹: C-H stretching (aliphatic).
-
~1680 cm⁻¹: C=O stretching (α,β-unsaturated lactam).
-
~1620 cm⁻¹: C=C stretching.
-
~1495, 1450 cm⁻¹: C=C stretching (aromatic).
Mass Spectrometry (EI):
-
m/z 187 [M]⁺: Molecular ion peak.
-
m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic fragment for benzyl groups).
Potential Biological Activity and Mechanism of Action
The dihydropyridinone core is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used for the treatment of hypertension. However, recent research has explored the neuroprotective potential of novel dihydropyridinone derivatives that may act through mechanisms distinct from classical calcium channel antagonism.
Neuroprotective Potential
Several studies have highlighted the neuroprotective effects of dihydropyridine derivatives in various models of neuronal injury.[2] These compounds have been shown to protect against neuronal death induced by excitotoxicity, oxidative stress, and mitochondrial dysfunction.[3] The N-benzyl substitution in this compound may play a crucial role in modulating its biological activity and target selectivity.
Proposed Mechanism of Action: Modulation of Neuronal Calcium Channels
The primary hypothesis for the neuroprotective effects of dihydropyridinone derivatives revolves around their ability to modulate intracellular calcium homeostasis. Dysregulation of calcium signaling is a key event in the pathophysiology of many neurodegenerative diseases. While classical dihydropyridines are potent L-type calcium channel blockers, newer derivatives may exhibit more nuanced interactions with different calcium channel subtypes or other molecular targets.
Caption: Postulated mechanism of neuroprotection via calcium channel modulation.
The N-benzyl group could influence the compound's affinity and selectivity for different calcium channel subtypes, potentially leading to a more targeted neuroprotective effect with reduced cardiovascular side effects. Structure-activity relationship studies on similar dihydropyridine derivatives have shown that modifications at the N1 position significantly impact their biological activity.[4][5][6][7]
Applications in Research and Drug Development
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications in drug discovery include:
-
Lead Compound for Neuroprotective Agents: As a starting point for the synthesis of more potent and selective neuroprotective compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]
-
Tool Compound for Studying Calcium Channel Function: To investigate the role of specific calcium channel subtypes in neuronal function and disease.
-
Chemical Intermediate: As a building block in the synthesis of more complex heterocyclic structures with potential biological activities.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Confirmation of Synthesis and Characterization: Detailed, peer-reviewed publication of the synthesis and complete spectroscopic characterization of the compound.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its specific molecular targets, mechanism of action, and efficacy in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and dihydropyridinone moieties to optimize potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Assessment: Thorough evaluation of the compound's safety profile to ensure its suitability for further development.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential to contribute to the development of novel neuroprotective therapies. Its structural simplicity and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a foundational understanding of its properties and potential, intended to stimulate further research and unlock the full therapeutic value of this and related dihydropyridinone derivatives.
References
- Gaudio, A. C., Korolkovas, A., & Takahata, Y. (2006). 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship.
- Murakami, M., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802.
- Murakami, M., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4816.
- Ito, K., et al. (2001). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Nihon Yakurigaku Zasshi, 118(4), 265-274.
- León, R., et al. (2011). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm, 2(7), 635-641.
- Menéndez, J. C., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3496.
- ChemWis. (2025, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one [Video]. YouTube.
- Ríos, C. D., et al. (2011). New 5-Unsubstituted Dihydropyridines with Improved CaV1.3 Selectivity as Potential Neuroprotective Agents against Ischemic Injury. ACS Medicinal Chemistry Letters, 2(10), 752-756.
- Al-Hiari, Y. M., et al. (2025, August 7). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
-
ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
- Marco-Contelles, J., et al. (2012). Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. ACS Chemical Neuroscience, 3(11), 893-902.
- Al-Hourani, B. J., et al. (2016).
- Abida, et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N’-bis(4-fluorobenzyl)but-2-enediamide and (2E)-N,N’-dibenzylbut-2-enediamide. Magnetic Resonance in Chemistry, 56(10), 963-969.
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
University of Science, Malaysia. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (–)-1Benzyl4-[(1 R )-2-hydroxy-1-phenylethylamino]-5,6-dihydropyridin-2(1 H )-one. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. Retrieved from [Link]
- Oriental Journal of Chemistry. (2014). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 30(3), 1169-1175.
- ChemRxiv. (2024, November 28).
- Chalmers University of Technology. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.
- ResearchGate. (2019). (PDF) Synthesis of 1-Benzyl-3,6-diazahomoadamantane.
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
- Wiley Online Library. (2023). Synthesis of Atropisomeric Hydrazides by One‐Pot Sequential Enantio‐ and Diastereoselective Catalysis.
- ResearchGate. (2025, August 7). (PDF) Rapid Characterization of peptide secondary structure by FT-IR spectroscopy.
- ResearchGate. (2025, August 1). Structure characterisation using thin-layer chromatography-MALDI MS and Infrared Ion Spectroscopy.
- PubMed Central (PMC). (2024, July 26). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy.
- MDPI. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 26(1), 370.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzyl-5,6-dihydropyridin-2(1H)-one: A Technical Guide to Investigating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol .[1] While its precise mechanism of action is not yet fully elucidated, preliminary research and its structural characteristics suggest potential as an antioxidant, antimicrobial, and neuroprotective agent.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and offers a detailed framework for researchers to investigate its potential mechanisms of action. The guide will delve into the hypothesized activities and provide detailed experimental protocols for their validation.
Introduction to this compound
This compound belongs to the class of nitrogen-containing heterocyclic compounds. Its structure features a dihydropyridine ring attached to a benzyl group, which is key to its chemical reactivity and potential biological activities.[1] It is recognized as a versatile chemical intermediate for the synthesis of more complex organic molecules and serves as a research tool for exploring the mechanisms of action of structurally related compounds.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 128773-72-8 |
Source: Smolecule[1]
The dihydropyridine ring can undergo hydrogenation to form saturated derivatives, and oxidation to yield corresponding pyridine derivatives. The benzyl group is amenable to nucleophilic substitution, allowing for further chemical modifications.[1]
Hypothesized Mechanisms of Action and Investigative Framework
Based on preliminary data, the potential biological activities of this compound can be categorized into three main areas: antioxidant, antimicrobial, and neuroprotective. This section will explore the theoretical basis for each of these activities and provide detailed experimental protocols for their investigation.
Antioxidant Activity
The capacity of this compound to scavenge free radicals is a promising area of investigation.[1] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in a multitude of diseases.
Caption: Workflow for assessing antioxidant activity.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging ability of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another widely used method for assessing antioxidant capacity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Protocol:
-
Prepare ABTS•+ stock solution by mixing equal volumes of ABTS solution (7 mM) and potassium persulfate solution (2.45 mM) and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to various concentrations of the test compound.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is typically used as a standard.
-
Antimicrobial Activity
Preliminary studies suggest that this compound may possess activity against various bacterial strains.[1] The mechanism could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Caption: Workflow for assessing antimicrobial activity.
a) Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Neuroprotective Activity
The structure of this compound suggests potential interactions with neurotransmitter systems, warranting investigation into its neuroprotective effects.[1] Neuroprotection can be mediated through various mechanisms, including anti-apoptotic effects, reduction of excitotoxicity, and modulation of neuroinflammation.
Caption: Workflow for assessing neuroprotective activity.
a) MTT Assay for Cell Viability in a Neurotoxicity Model
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., hydrogen peroxide, MPP+, or glutamate).
-
Incubate for the desired period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
Future Directions and Conclusion
The exploration of this compound's mechanism of action is in its nascent stages. The experimental frameworks provided in this guide offer a systematic approach to validating its hypothesized antioxidant, antimicrobial, and neuroprotective properties. Further research should focus on identifying specific molecular targets through techniques such as affinity chromatography, proteomics, and in silico modeling. Elucidating the precise mechanisms will be crucial for determining the therapeutic potential of this compound and its derivatives.
References
Sources
1-Benzyl-5,6-dihydropyridin-2(1H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Introduction
This compound, a substituted δ-valerolactam, serves as a pivotal structural motif and a versatile intermediate in synthetic organic and medicinal chemistry. Its core piperidin-2-one structure is a prevalent feature in numerous natural alkaloids and pharmacologically active compounds.[1][2] The piperidine ring, often accessed from such lactams, is a cornerstone in drug design, appearing in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][3] The N-benzyl group not only influences the molecule's chemical properties but also functions as a readily removable protecting group, allowing for further derivatization at the nitrogen atom, a critical step in the synthesis of diverse compound libraries.[4][5]
This technical guide provides a comprehensive exploration of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings, strategic considerations, and practical execution of each method. We will examine three principal strategies: intramolecular cyclization of acyclic precursors, the classic Beckmann rearrangement, and modern ring-closing metathesis. Each section details the core chemical principles, provides validated experimental protocols, and discusses the rationale behind experimental choices, empowering the scientist to select and optimize the most suitable pathway for their specific research objectives.
Chapter 1: Synthesis via Intramolecular Cyclization of Acyclic Precursors
This classical and reliable approach builds the lactam ring through the formation of a carbon-nitrogen bond in a linear precursor. The strategy typically involves two key stages: the synthesis of an open-chain N-benzyl aminopentanoic acid derivative with a terminal leaving group, followed by a base-mediated intramolecular nucleophilic substitution to effect cyclization.
Mechanistic Rationale
The core of this pathway is an intramolecular SN2 reaction. The synthesis begins with the formation of an amide bond between benzylamine and a 5-halopentanoyl halide (e.g., 5-bromovaleryl chloride).[6][7] The resulting N-benzyl-5-halopentanamide is then treated with a strong, non-nucleophilic base, such as sodium hydride (NaH). The base abstracts the acidic proton from the amide nitrogen, generating a highly nucleophilic amidate anion. This anion then readily attacks the electrophilic terminal carbon bearing the halide, displacing it and forging the final six-membered lactam ring. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is critical, as it effectively solvates the counter-ion (e.g., Na+) without interfering with the nucleophilicity of the amidate.[8]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one: Synthesis, Structure, and Analysis
This technical guide provides a comprehensive overview of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure, synthesis, and detailed analytical methodologies.
Introduction and Chemical Identity
This compound is a nitrogen-containing heterocyclic compound featuring a dihydropyridinone ring N-substituted with a benzyl group.[1] This structural motif is a key component in a variety of biologically active molecules. Dihydropyridinone and related dihydropyrimidine scaffolds are known to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] Specifically, dihydropyridinone derivatives have been investigated for their potential as antioxidants, antimicrobial agents, and neuroprotective agents.[1] The core structure serves as a versatile scaffold for the synthesis of more complex molecules, making it a valuable intermediate in medicinal chemistry.[1]
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 128773-72-8 | [1][5][6][7][8][9] |
| Molecular Formula | C₁₂H₁₃NO | [1][5][6] |
| Molecular Weight | 187.24 g/mol | [1][5][6] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CCC(=O)C2 | [5] |
| Boiling Point | 115-120 °C at 0.2 Torr | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily involving cyclization or condensation reactions.[1] A common and effective approach is the cyclization of a suitable acyclic precursor.
Synthetic Pathway: Cyclization of an N-benzyl protected amino ester
A logical and frequently employed synthetic strategy involves the intramolecular cyclization of an N-benzyl protected γ-amino ester. This method provides good yields and control over the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes a two-step synthesis involving a Michael addition followed by an intramolecular cyclization.
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add ethyl acrylate (11.0 g, 0.11 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, ethyl 3-(benzylamino)propanoate, can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium ethoxide prepared from sodium (2.5 g, 0.11 mol) in absolute ethanol (150 mL).
-
Heat the solution to reflux.
-
Dissolve the crude ethyl 3-(benzylamino)propanoate from Step 1 in toluene (50 mL) and add it dropwise to the refluxing sodium ethoxide solution over a period of 1 hour.
-
Continue refluxing for an additional 6 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.
Structural Elucidation and Spectroscopic Analysis
A comprehensive analysis using various spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.90 | Triplet | 1H | Vinylic proton (C=CH) |
| ~4.60 | Singlet | 2H | Benzylic protons (NCH₂) |
| ~3.40 | Triplet | 2H | Methylene protons (N-CH₂) |
| ~2.50 | Quartet | 2H | Methylene protons (CH₂-C=O) |
Note: Predicted shifts are based on analogous structures and general NMR principles.[5][6][11][12][13][14][15]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~138 | Quaternary aromatic carbon (C-CH₂) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Vinylic CH |
| ~105 | Vinylic C-C=O |
| ~52 | Benzylic carbon (NCH₂) |
| ~45 | Methylene carbon (N-CH₂) |
| ~30 | Methylene carbon (CH₂-C=O) |
Note: Predicted shifts are based on analogous structures and general NMR principles.[6][11][12][14][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (α,β-unsaturated lactam) |
| ~1640 | Medium | C=C stretch |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: Characteristic absorption ranges are based on established IR correlation tables.[17][18][19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 187. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the dihydropyridinone ring.
-
m/z 187: Molecular ion [C₁₂H₁₃NO]⁺
-
m/z 91: Tropylium cation [C₇H₇]⁺, a very common and stable fragment from benzyl groups.[20][21][22]
-
m/z 96: Fragment corresponding to the dihydropyridinone ring after loss of the benzyl group.
Caption: Plausible mass spectrometry fragmentation of the target compound.
Analytical Methodologies for Purity and Quantification
To ensure the quality and for pharmacokinetic studies, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is suitable for the routine analysis and purity determination of this compound.
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and the sample.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For N-benzyl compounds, GC-MS can provide excellent separation and structural information.[23][24][25][26][27]
Table 6: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Protocol for GC-MS Analysis:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
GC-MS Run: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum or interpreted based on the expected fragmentation pattern. For quantification, an internal standard method is recommended.
Potential Applications in Drug Development
The dihydropyridinone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3][4][28][29] Preliminary studies on this compound suggest potential as an antioxidant, antimicrobial, and neuroprotective agent.[1] These properties make it a promising candidate for further investigation in the development of new therapeutics for a range of diseases. Its role as a versatile chemical intermediate further enhances its value in the synthesis of more complex and potent drug candidates.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The provided protocols for synthesis and analysis are based on established chemical principles and practices in the field. The spectroscopic and chromatographic data presented serve as a valuable reference for researchers and scientists working with this compound. The potential biological activities of this molecule underscore its importance as a scaffold for future drug discovery and development efforts.
References
- Smolecule. (2023, July 17). This compound.
- ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one.
- Imre, S., & Caira, M. R. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 60(5), 637-646.
- Gaudin, V. (2009). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. TrAC Trends in Analytical Chemistry, 28(6), 729-744.
- Lara, F. J., del Olmo-Iruela, M., Cruces-Blanco, C., Quesada-Molina, C., & García-Campaña, A. M. (2012). Advances in the determination of β-lactam antibiotics by liquid chromatography. Trends in Analytical Chemistry, 38, 52-66.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- ResearchGate. (n.d.). Single crystal X-ray structure of compound 13.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Danlami, U. M., & Adamu, A. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its derivatives. Magnetic Resonance in Chemistry, 56(5), 421-426.
- Supporting Inform
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0241821).
- Berendsen, B. J. A., Elbers, I. J. W., & Nielen, M. W. F. (2011). Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Food Additives & Contaminants: Part A, 28(8), 1026-1040.
- Aliyeva, G. R., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 10(61), 37265-37277.
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.
- SpectraBase. (n.d.). (+/-)-1-BENZYL-6-METHYLPIPERIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts.
- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Li, Y., et al. (2007). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 557-564.
- Salehi, H., & Guo, Q.-X. (2004). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Bulletin of the Korean Chemical Society, 25(11), 1757-1759.
- Cîrstea, E.-M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Table of Characteristic IR Absorptions. (n.d.).
- ResearchGate. (2018, September 27). (PDF)
- Interpret
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Agilent Technologies. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131).
- BLDpharm. (n.d.). 128773-72-8|this compound.
- Raux, E., et al. (2003). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. Acta Crystallographica Section D: Biological Crystallography, 59(7), 1247-1249.
- Chemistry LibreTexts. (2023, August 29).
- Naik, P. N., & Kumar, B. S. (2014). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 1143-1148.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Organic Syntheses. (n.d.). 1-benzylindole.
- Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 609-617.
- Kumar, A., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library Archives of Applied Science Research, 4(2), 940-945.
- Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
- Gash, A. W., et al. (2021).
- Yuliarto, B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Organic Syntheses. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
- 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. (n.d.).
- Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401.
- ACG Publications. (2023, December 14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 128773-72-8|this compound|BLD Pharm [bldpharm.com]
- 10. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. hmdb.ca [hmdb.ca]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemmethod.com [chemmethod.com]
1-Benzyl-5,6-dihydropyridin-2(1H)-one molecular weight
An In-Depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Executive Summary
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a dihydropyridinone core N-substituted with a benzyl group, this molecule serves as a versatile scaffold for the development of more complex chemical entities and as a subject of investigation for various biological activities. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside detailed discussions on its synthesis, chemical reactivity, and potential therapeutic applications. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction to the Dihydropyridinone Scaffold
The dihydropyridinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These six-membered nitrogen-containing heterocycles are valued for their synthetic accessibility and their ability to interact with a wide range of biological targets.[2] The partial saturation of the pyridine ring provides a three-dimensional geometry that can be crucial for specific receptor or enzyme binding. The introduction of various substituents, such as the benzyl group at the nitrogen atom in this compound, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making this class of compounds a fertile ground for drug discovery and development.[3]
Core Physicochemical Properties
The identity and purity of a chemical compound are established through its fundamental physicochemical properties. For this compound, these identifiers are crucial for its accurate representation in research and commerce. The molecular weight, derived from its molecular formula, is a cornerstone of this characterization, underpinning all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 187.24 g/mol | [4][5][6] |
| Molecular Formula | C₁₂H₁₃NO | [4][5][6] |
| CAS Number | 128773-72-8 | [4][5][7] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1CN(C(=O)C=C1)CC2=CC=CC=C2 | [4] |
| InChI Key | OTBHVFLPUFDBTK-UHFFFAOYSA-N | [4] |
| Synonyms | 1-benzyl-2,3-dihydropyridin-6-one, N-benzyl-5,6-dihydro-2(1H)-pyridone | [4][5][8] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry pathways. These methods typically involve the formation of the heterocyclic ring through cyclization or condensation reactions.[4] The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.
General Synthetic Approach: Cyclization Reaction
A common and effective method for synthesizing the dihydropyridinone ring involves the cyclization of an appropriate acyclic precursor. This often entails reacting benzylamine with an α,β-unsaturated carbonyl compound or a related derivative, which, upon intramolecular reaction, forms the six-membered ring.[4]
Caption: Generalized workflow for the synthesis and validation of the target compound.
Exemplary Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions.
-
Reaction Setup: To a solution of an appropriate precursor, such as a suitable δ-keto acid or ester, in an inert solvent (e.g., Toluene), add one molar equivalent of benzylamine.
-
Cyclization: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate to afford the pure this compound.[2]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the 7.2-7.4 ppm range) and the methylene protons of the benzyl CH₂ group. Signals corresponding to the protons on the dihydropyridinone ring would also be present in the aliphatic and vinylic regions.[9]
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) typically above 160 ppm, aromatic carbons of the benzyl group, and the aliphatic carbons of the heterocyclic ring.[9]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to approximately 187.24 m/z.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.
Chemical Reactivity
The chemical behavior of this compound is dictated by its functional groups: the amide within the lactam ring, the carbon-carbon double bond, and the benzyl group.[4]
Caption: Key chemical transformations of this compound.
-
Hydrogenation: The double bond within the dihydropyridine ring can be catalytically hydrogenated (e.g., using H₂ gas with a palladium catalyst) to yield the corresponding saturated 1-benzylpiperidin-2-one derivative.[4]
-
Oxidation: Treatment with a suitable oxidizing agent can convert the dihydropyridinone ring into its aromatic pyridinone counterpart.[4]
-
Nucleophilic Substitution: The benzyl group, while generally stable, can undergo substitution reactions, particularly on the aromatic ring, allowing for further functionalization of the molecule.[4]
Biological Activity and Applications
The structural features of this compound make it a candidate for various biological activities and a valuable intermediate in synthetic chemistry.
Caption: Overview of the primary applications and investigated biological roles.
Potential Therapeutic Roles
Preliminary research has highlighted several potential biological activities for this compound.[4]
-
Antioxidant: The molecule has shown potential in scavenging free radicals, suggesting a possible role in mitigating diseases related to oxidative stress.[4]
-
Antimicrobial Agent: Studies indicate activity against certain bacterial strains, presenting it as a scaffold for the development of new antibiotics.[4]
-
Neuroprotective Agent: The core structure suggests possible interactions with neurotransmitter systems, leading to investigations into its potential neuroprotective effects.[4]
Synthetic Utility
Beyond its intrinsic biological activity, this compound is a valuable building block. Its reactive sites allow it to serve as a chemical intermediate for the synthesis of more complex, often biologically active, molecules.[4] It is also used as a research tool to study the mechanisms of action of related dihydropyridinone compounds.[4]
Conclusion
This compound, with a precise molecular weight of 187.24 g/mol , is a well-characterized heterocyclic compound. Its straightforward synthesis, versatile chemical reactivity, and promising biological profile make it a molecule of continuing interest to the scientific community. As a scaffold, it offers significant potential for derivatization, leading to new chemical entities with tailored properties for applications in drug discovery and materials science. Further research into its mechanism of action and structure-activity relationships will undoubtedly solidify its place as a valuable tool for researchers and drug development professionals.
References
-
ResearchGate. Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Available from: [Link]
-
ChemWhat. This compound CAS#: 128773-72-8. Available from: [Link]
-
PubChem. 1-Benzyl-1,2-dihydropyridin-2-one. Available from: [Link]
-
National Institutes of Health (NIH). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Available from: [Link]
-
ResearchGate. Examples of some potent bioactive 3,4-dihydropyrimidin-2-(1H)-ones analogues. Available from: [Link]
-
The Royal Society of Chemistry. c6cy02413k1.pdf. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Buy this compound | 128773-72-8 [smolecule.com]
- 5. 128773-72-8 | this compound - AiFChem [aifchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 128773-72-8|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry, with potential applications as an antioxidant, antimicrobial, and neuroprotective agent.[2] This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, offering insights into the experimental design, data interpretation, and factors influencing its solubility profile. While specific solubility data for this compound is not extensively published, this document outlines the established protocols and theoretical framework necessary for researchers to conduct a thorough solubility assessment.
Introduction: The Significance of Solubility in Drug Development
In the early stages of drug discovery, determining a compound's solubility is a pivotal step.[3][4] Poor aqueous solubility can lead to a cascade of challenges, including low absorption, inadequate bioavailability, and unreliable in vitro testing results, ultimately hindering the progression of a promising drug candidate.[3] this compound, with its molecular formula C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol , presents a molecular structure whose solubility is not immediately predictable without empirical data.[2] The presence of a benzyl group suggests some lipophilicity, while the lactam ring offers potential for hydrogen bonding. Understanding the interplay of these structural features with various solvent systems is paramount for its development as a therapeutic agent.
Predicted Solubility Profile of this compound
While experimental data is the gold standard, a predicted solubility profile can guide initial formulation strategies. Based on the structure of this compound and the general properties of pyridinone derivatives, a qualitative solubility profile can be anticipated. The physicochemical properties of such scaffolds can be fine-tuned by adjusting polarity, lipophilicity, and hydrogen bonding capabilities.[5]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The lactam group can participate in hydrogen bonding, but the nonpolar benzyl and dihydropyridine rings may limit extensive aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of a hydrogen-bonding network. |
| Nonpolar Aprotic | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM's moderate polarity can accommodate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[6][7] This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period, followed by quantification of the dissolved solute in the supernatant.
Rationale for the Shake-Flask Protocol
The core principle of this method is to achieve a true equilibrium between the undissolved solid and the saturated solution. Agitation ensures maximum contact between the solute and solvent, while a sufficient equilibration time allows the system to reach a steady state. Subsequent separation of the solid phase and quantification of the supernatant provide a direct measure of the solubility at a given temperature.
Detailed Step-by-Step Protocol
-
Preparation of Reagents and Compound:
-
Ensure the this compound is of high purity, as impurities can affect solubility.
-
Use high-purity solvents (e.g., HPLC grade).
-
Prepare a series of buffers to assess pH-dependent solubility (e.g., phosphate-buffered saline at various pH values).
-
-
Equilibration:
-
Add an excess of solid this compound to a series of glass vials, each containing a known volume of the desired solvent. A visual excess of solid should remain at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF). It is critical to avoid disturbing the solid pellet when collecting the supernatant.
-
-
Quantification:
-
Carefully aspirate a known volume of the clear, saturated supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[3]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Visualizing the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
High-Throughput Kinetic Solubility Assessment: Laser Nephelometry
For earlier stages of drug discovery where a rapid assessment of solubility is required for a large number of compounds, kinetic solubility determination is often employed.[3][4] Laser nephelometry is a high-throughput technique that measures the light scattered by suspended particles in a solution to determine the point at which a compound precipitates.[1][8]
The Principle of Nephelometric Solubility Measurement
This method involves preparing a concentrated stock solution of the compound in an organic solvent (typically DMSO) and then making serial dilutions into an aqueous buffer.[9] As the concentration of the compound in the aqueous buffer exceeds its solubility limit, it precipitates out of solution. A nephelometer detects the formation of these fine particles by measuring the intensity of light scattered at a 90° angle to the incident laser beam.[1] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Detailed Step-by-Step Protocol
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[3]
-
-
Serial Dilution in Assay Plate:
-
In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[9] The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.
-
-
Precipitation and Measurement:
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Place the microplate in a laser nephelometer and measure the light scattering for each well.
-
-
Data Analysis:
-
Plot the measured light scattering units against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise sharply above the baseline.
-
Compounds can be classified as highly, moderately, or poorly soluble based on predefined thresholds.[8][10]
-
Visualizing the Nephelometry Workflow
Caption: High-Throughput Kinetic Solubility Workflow using Laser Nephelometry.
Factors Influencing the Solubility of this compound
Several physicochemical factors can influence the solubility of a compound.[11][12] For this compound, the following are particularly relevant:
-
pH: The lactam functionality is generally neutral, but extreme pH values could potentially lead to hydrolysis, altering the structure and solubility. An assessment of pH-dependent solubility is crucial, especially for predicting behavior in the gastrointestinal tract.
-
Temperature: The solubility of most solid compounds increases with temperature.[12] Characterizing solubility at different temperatures (e.g., room temperature and physiological temperature) is important for both manufacturing and biopharmaceutical considerations.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility.[12] The most stable polymorph will typically have the lowest solubility. It is essential to characterize the solid form of the compound being tested.
-
Solvent Composition: As indicated in Table 1, the polarity of the solvent plays a major role.[12] The use of co-solvents in formulations can be a strategy to enhance the solubility of poorly soluble compounds.
Conclusion
A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This guide has provided a detailed framework for determining its solubility, from the gold-standard shake-flask method for thermodynamic solubility to high-throughput nephelometry for kinetic solubility. By applying these robust methodologies and considering the key factors that influence solubility, researchers can generate the critical data needed to advance the formulation and clinical application of this promising compound.
References
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]
-
Dartmouth College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 128773-72-8; ChemWhat Code: 5325. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
ACS Publications. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
PubMed Central (PMC). (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. Buy this compound | 128773-72-8 [smolecule.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. enamine.net [enamine.net]
- 10. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. jmpas.com [jmpas.com]
The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and History of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound belonging to the δ-valerolactam class of molecules. Its structure, featuring a dihydropyridinone ring N-substituted with a benzyl group, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound, offering valuable insights for researchers engaged in drug discovery and organic synthesis. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence can be understood as a logical progression in the exploration of pyridone chemistry, a field rich with compounds of significant biological activity.
The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The addition of a benzyl group to the nitrogen atom of the dihydropyridinone ring introduces lipophilicity and the potential for specific steric and electronic interactions, making this compound an attractive starting point for the development of novel therapeutic agents. Preliminary studies have suggested its potential as an antioxidant, antimicrobial, and neuroprotective agent.[3]
Historical Context: The Rise of Pyridinone Chemistry
The story of this compound is intrinsically linked to the broader history of pyridine and pyridinone chemistry. Pyridine was first isolated in the mid-19th century, and its derivatives have since become ubiquitous in pharmaceuticals and agrochemicals.[4] The 2-pyridone tautomer of 2-hydroxypyridine is the predominant form and has been a cornerstone in the synthesis of a vast array of functionalized heterocyclic compounds.[1][2]
The late 20th century saw a surge in the exploration of N-substituted pyridones as researchers sought to modulate the physicochemical and pharmacological properties of this versatile scaffold. The introduction of various substituents on the nitrogen atom allowed for the fine-tuning of a molecule's solubility, metabolic stability, and target-binding affinity. The benzylation of nitrogen-containing heterocycles was a common strategy to introduce a lipophilic and synthetically versatile handle. It is within this context of systematic exploration of the chemical space around the pyridone core that the synthesis of this compound can be placed. Its synthesis represents a confluence of established synthetic methodologies: N-alkylation of pyridones and the selective reduction of the pyridone ring.
Synthetic Pathway: A Two-Step Approach
The most logical and widely applicable synthetic route to this compound is a two-step process commencing from the readily available 2-hydroxypyridine. This pathway involves an initial N-benzylation followed by a selective catalytic hydrogenation of the pyridone ring.
Step 1: Synthesis of 1-Benzyl-2-pyridone
The initial step involves the N-alkylation of 2-hydroxypyridine (which exists predominantly as 2-pyridone) with a benzyl halide, typically benzyl bromide or benzyl chloride. This reaction is a classic example of a Williamson ether synthesis-like reaction, where the pyridone anion acts as a nucleophile.
Experimental Protocol: N-Benzylation of 2-Hydroxypyridine
-
Reaction Setup: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The base is crucial for deprotonating the pyridone, thereby generating the more nucleophilic pyridonate anion.
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise at room temperature. The use of a slight excess of the benzylating agent ensures complete consumption of the starting pyridone.
-
Reaction Monitoring: The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-benzyl-2-pyridone.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
-
Base: An inorganic base like potassium carbonate is preferred due to its low cost, ease of handling, and sufficient basicity to deprotonate the pyridone without causing side reactions.
-
Temperature: Moderate heating increases the reaction rate without promoting significant decomposition or side product formation.
Step 2: Catalytic Hydrogenation of 1-Benzyl-2-pyridone
The second and final step is the selective reduction of the diene system within the pyridone ring to yield the desired 5,6-dihydropyridin-2(1H)-one. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 1-Benzyl-2-pyridone
-
Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve 1-benzyl-2-pyridone (1.0 eq) in a suitable solvent, typically a lower alcohol such as ethanol or methanol. Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol %).
-
Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the hydrogenation can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Once the reaction is complete, the hydrogen pressure is carefully released, and the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of double bonds in heterocyclic systems. It offers good activity under mild conditions.
-
Solvent: Alcohols like ethanol and methanol are excellent solvents for this reaction as they readily dissolve the substrate and are inert under the hydrogenation conditions.
-
Pressure and Temperature: The reaction typically proceeds efficiently at room temperature and moderate hydrogen pressure, making it a safe and accessible method. These mild conditions also help to prevent over-reduction or debenzylation.
Characterization Data
The structural elucidation of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.20-7.40 (m, 5H) | Aromatic protons (benzyl) |
| ~5.90 (m, 1H) | Vinylic proton |
| ~5.10 (s, 2H) | -CH₂- (benzyl) |
| ~3.40 (t, 2H) | -CH₂- adjacent to N |
| ~2.40 (m, 2H) | -CH₂- adjacent to C=O |
Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Applications and Future Perspectives
This compound serves as a valuable building block in organic synthesis and a promising scaffold for drug discovery. Its potential biological activities, including antioxidant, antimicrobial, and neuroprotective effects, warrant further investigation.[3] The dihydropyridinone core can be further functionalized at various positions to generate libraries of compounds for screening against a wide range of biological targets. The benzyl group itself can be modified or replaced to explore structure-activity relationships. Future research may focus on the synthesis of novel derivatives and the comprehensive evaluation of their pharmacological profiles to unlock the full therapeutic potential of this versatile molecular framework.
References
-
Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst. Chemistry – A European Journal, 16(41), 12440-12445. [Link]
-
Organic Syntheses. (n.d.). 1-Methyl-2-pyridone. Retrieved from [Link]
-
Dandriyal, J., & Singh, R. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. ACS Omega, 7(13), 11048–11065. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]
-
Baumert, C., et al. (2013). Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. Bioorganic & Medicinal Chemistry, 21(1), 166-177. [Link]
-
De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(6), 643-667. [Link]
Sources
An In-Depth Technical Guide to Investigating the Potential Biological Activities of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Executive Summary
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a molecule of significant interest due to the established bioactivities of its structural class. While direct research on this specific compound is limited, its core 5,6-dihydropyridin-2(1H)-one unit is a known pharmacophore in potent anticancer agents like Piperlongumine, where it is understood to contribute to the generation of reactive oxygen species (ROS) and subsequent cell death.[3] Furthermore, the broader families of pyridinone and dihydropyridine derivatives have demonstrated compelling anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]
This document serves as a technical and strategic blueprint for the comprehensive biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just experimental protocols but the causal reasoning behind each methodological step. We will explore three primary avenues of investigation—anticancer, neuroprotective, and anti-inflammatory activities—grounded in the established potential of the parent scaffold. Each section provides a mechanistic rationale, detailed experimental workflows, and protocols that are designed to be self-validating systems for generating robust and reproducible data.
Part 1: The Pharmacological Promise of the Pyridinone Core
The pyridinone ring and its derivatives are versatile heterocyclic compounds that have garnered significant attention in drug discovery.[7] Their utility stems from their ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides and other cyclic structures, influencing critical properties like solubility and metabolic stability.[7] This chemical versatility translates into a wide array of biological activities. Pyridinone-containing compounds have been explored as kinase inhibitors and have shown significant potential as antitumor, antimicrobial, and anti-inflammatory agents.[1][2]
The specific compound, this compound, features a dihydropyridinone core. This structure is particularly noteworthy. For instance, in the natural product Piperlongumine, the 5,6-dihydropyridin-2(1H)-one unit is crucial for its anticancer effects.[3] The presence of the benzyl group at the N1 position adds lipophilicity, which may enhance cell membrane permeability and interaction with intracellular targets. Given this structural heritage, a systematic investigation into its biological potential is highly warranted.
Part 2: Assessment of Potential Anticancer Activity
Mechanistic Rationale
The 5,6-dihydropyridin-2(1H)-one moiety contains a potential Michael acceptor, a chemical feature that can react with nucleophiles such as cysteine residues in proteins. This reactivity can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream apoptotic pathways in cancer cells.[3] Many pyridinone derivatives have demonstrated potent, low-micromolar cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers.[1] Therefore, the primary hypothesis is that this compound will exhibit antiproliferative activity through the induction of apoptosis.
Experimental Workflow: From Cytotoxicity Screening to Mechanism of Action
The following workflow provides a systematic approach to evaluating the anticancer potential of the target compound.
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocols
This protocol assesses the effect of the compound on the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO, typically <0.1%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the log of the compound concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Cytotoxicity Profile
Summarize the cytotoxicity data as follows to allow for clear comparison.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Mean ± SD | Mean ± SD |
| HeLa (Cervical Cancer) | Mean ± SD | Mean ± SD |
| A549 (Lung Cancer) | Mean ± SD | Mean ± SD |
| HEK293 (Normal Kidney) | Mean ± SD | Mean ± SD |
| Data to be presented as mean ± standard deviation from at least three independent experiments.[8] |
Part 3: Evaluation of Potential Neuroprotective Effects
Mechanistic Rationale
Dihydropyridine derivatives are well-known for their activity as L-type Ca²⁺ channel blockers.[5] Beyond this, certain derivatives have shown neuroprotective effects independent of this mechanism, potentially through antioxidant and anti-inflammatory actions that mitigate cellular damage from stressors like oxidative stress and excitotoxicity.[10][11] Oxidative stress is a key factor in the pathology of neurodegenerative diseases. Therefore, we hypothesize that this compound may protect neuronal cells from oxidative damage.
Experimental Workflow: Assessing Neuroprotection Against Oxidative Stress
This workflow details the process for evaluating the compound's ability to protect neuronal cells from an induced toxic insult.
Caption: Workflow for in vitro neuroprotection assay.
Detailed Experimental Protocols
This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective studies.[10][12]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-24 hours.
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.[10] Include control wells (cells only), toxin-only wells, and compound-plus-toxin wells.
-
Incubation: Incubate for a further 24 hours.
-
Viability Assessment: Measure cell viability using the Resazurin assay, which assesses metabolic function. Add Resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~540/590 nm).
-
Analysis: Express cell viability as a percentage of the untreated control. A significant increase in viability in the compound-plus-toxin wells compared to the toxin-only wells indicates a neuroprotective effect.
This assay quantifies the level of oxidative stress within the cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[13]
-
Cell Treatment: Follow steps 1-4 of the neuroprotection assay (Protocol 3.1) in a black, clear-bottom 96-well plate.
-
Probe Loading: After the treatment period, wash the cells with PBS and then incubate them with DCFH-DA solution (10 µM) for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Analysis: Quantify the relative ROS levels as a percentage of the toxin-only control group. A reduction in fluorescence indicates an antioxidant effect.
Data Presentation: Neuroprotective Efficacy
| Treatment Group | Cell Viability (%) | Intracellular ROS Level (%) |
| Control (Untreated) | 100% | 100% |
| Toxin Only (e.g., H₂O₂) | Mean ± SD | Mean ± SD |
| Toxin + Compound (Conc. 1) | Mean ± SD | Mean ± SD |
| Toxin + Compound (Conc. 2) | Mean ± SD | Mean ± SD |
| Toxin + Compound (Conc. 3) | Mean ± SD | Mean ± SD |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Part 4: Investigation of Potential Anti-inflammatory Properties
Mechanistic Rationale
Many heterocyclic compounds, including pyridazinone and benzamide derivatives, possess anti-inflammatory properties.[4][14] The mechanism often involves the inhibition of key inflammatory mediators. A common pathway is the downregulation of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) or by inhibiting the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes.[14][15] We hypothesize that this compound may exert anti-inflammatory effects by suppressing the production of inflammatory mediators in activated macrophages.
Experimental Workflow: Screening for Anti-inflammatory Activity
The following workflow outlines the in vitro screening process for anti-inflammatory agents.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
This assay uses the Griess reagent to measure nitrite, a stable breakdown product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, LPS only, and compound only.
-
Griess Assay: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Data Acquisition: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
This protocol quantifies the concentration of specific inflammatory proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Sample Collection: Collect the supernatant from the cells treated as described in Protocol 4.1.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.
-
Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified by the kit.
-
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of the cytokines in the samples based on the standard curve.
Data Presentation: Anti-inflammatory Activity
| Compound Conc. (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (LPS Only) | 100 | 0 | 0 | 0 |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Part 5: Synthesis and Characterization
The synthesis of this compound and related structures can be achieved through established organic chemistry methodologies. A plausible route could involve the reaction of appropriate precursors to form the dihydropyridinone ring, followed by N-benzylation. For instance, literature describes the synthesis of similar six-membered N-heterocycles using various catalytic methods.[16] Any biological investigation must begin with the unambiguous synthesis and rigorous characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and purity analysis by HPLC) of the compound to ensure that observed activities are attributable to the target molecule.
Part 6: Conclusion and Future Directions
This guide outlines a comprehensive, multi-pronged strategy for the initial biological evaluation of this compound. By systematically investigating its potential anticancer, neuroprotective, and anti-inflammatory activities, researchers can build a robust profile of this novel compound. The provided workflows and protocols are designed to generate high-quality, reproducible data that will form the basis for further development.
Positive results in any of these in vitro assays would provide a strong rationale for advancing the compound to more complex studies. Future directions would include:
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways involved (e.g., Western blotting for apoptotic proteins, kinase inhibition profiling).
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, neurodegeneration, or inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Through this structured approach, the full therapeutic potential of this compound can be thoroughly and efficiently explored.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- Slideshare. (n.d.). Screening models for inflammatory drugs.
- Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- PubMed. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure.
- PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Life Chemicals. (n.d.). Anti-inflammatory Screening Compound Library.
- ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one.
- PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
- Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
- PubMed Central (PMC). (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.
- RSC Publishing. (n.d.). The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity.
- Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
- PubMed Central (PMC). (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
- PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
- PubMed. (n.d.). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury.
- Bentham Science. (n.d.). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines.
- ChemRxiv. (2024). Anticancer activity of 4-aryl-1,4-dihydropyridines.
- MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
-
ResearchGate. (2025). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][8][10]diazepines. Available from:
- Supporting Information. (n.d.). 4 - Supporting Information.
- NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
- PubMed. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion.
- PubMed. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents.
- NIH. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
- ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- ResearchGate. (2025). In vivo antiinflammatory activity and chemical composition of Hypericum scabroides.
- ResearchGate. (2025). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- PubMed Central (PMC). (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- PubMed. (2019). Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats.
- PubMed Central (PMC). (n.d.). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential.
- PubMed Central (PMC). (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sarpublication.com [sarpublication.com]
- 5. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a valuable δ-lactam scaffold in medicinal chemistry and organic synthesis. The protocol begins with the N-benzylation of 2-hydroxypyridine to form the key intermediate, 1-benzylpyridin-2(1H)-one. The subsequent and critical step involves the selective catalytic hydrogenation of this intermediate to yield the target compound. This guide is designed for researchers and professionals in drug development, offering detailed procedural steps, explanations for experimental choices, and methods for characterization to ensure reproducibility and high-yield success.
Introduction and Significance
The 5,6-dihydropyridin-2(1H)-one core structure is a prominent heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block for synthesizing more complex nitrogen-containing molecules.[1][2] Its derivatives are explored for a wide range of pharmaceutical applications. The N-benzyl protecting group, in particular, offers stability and can be readily installed and subsequently removed, making this compound an important intermediate for library synthesis and lead optimization campaigns.
The synthetic strategy outlined herein is a robust and widely adopted two-stage process:
-
N-Alkylation: Formation of the pyridone precursor via a nucleophilic substitution reaction.
-
Partial Reduction: Selective catalytic hydrogenation of the pyridone ring to afford the desired dihydropyridinone.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final product is depicted below. This workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 1-Benzylpyridin-2(1H)-one
Mechanistic Rationale
This reaction is a classical Williamson ether synthesis analogue, proceeding via an SN2 mechanism. 2-Hydroxypyridine exists in tautomeric equilibrium with its pyridone form. The base, potassium carbonate, is sufficiently strong to deprotonate the nitrogen (in the pyridone tautomer) or oxygen (in the hydroxy tautomer), generating a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-C bond.[3] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium cation without hindering the nucleophile, thereby accelerating the SN2 reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 5.00 g | 52.57 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 9.90 g (7.0 mL) | 57.83 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.9 g | 78.86 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyridine (5.00 g) and potassium carbonate (10.9 g).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.
-
Reagent Addition: Slowly add benzyl bromide (7.0 mL) to the suspension dropwise over 5-10 minutes using a syringe.
-
Expert Insight: A slight excess (1.1 eq) of benzyl bromide ensures complete consumption of the starting pyridone. The reaction is exothermic; a slow addition helps to control the temperature.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-hydroxypyridine spot has disappeared.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate should form.
-
Workup - Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with water (3 x 50 mL) to remove residual DMF and salts.
-
Drying: Dry the product under vacuum to yield 1-benzylpyridin-2(1H)-one as a white or off-white solid. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.
Stage 2: Synthesis of this compound
Mechanistic Rationale
This transformation is achieved via heterogeneous catalytic hydrogenation. The catalyst, palladium on activated carbon (Pd/C), provides a high-surface-area metal support. Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The pyridone intermediate also adsorbs onto the catalyst surface, allowing for the stepwise addition of two hydrogen atoms across the C5-C6 double bond of the pyridine ring.[4] This reduction is generally selective for the less sterically hindered, non-conjugated double bond under mild conditions (low pressure, room temperature), preserving the α,β-unsaturated lactam system and the N-benzyl group. Transfer hydrogenation using a hydrogen donor like cyclohexene is also an effective alternative to using hydrogen gas.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Benzylpyridin-2(1H)-one | C₁₂H₁₁NO | 185.22 | 5.00 g | 27.00 | From Stage 1 |
| Palladium on Carbon (10% Pd/C) | - | - | 250 mg | - | 5% w/w catalyst loading |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 150 mL | - | Solvent |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1-3 bar | - | Pressurized in a reactor |
| Celite® | - | - | ~5 g | - | Filtration aid |
Step-by-Step Protocol
-
Setup: Place 1-benzylpyridin-2(1H)-one (5.00 g) into a suitable hydrogenation vessel or a thick-walled flask (e.g., a Parr shaker bottle).
-
Solvent Addition: Add 150 mL of ethanol to dissolve the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (250 mg).
-
Trustworthiness: Palladium on carbon is pyrophoric and can ignite in the presence of air and flammable solvents. Always handle it carefully, preferably under an inert gas blanket, and do not let it dry out completely in the open.
-
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel to 1-3 bar (15-45 psi) with hydrogen.
-
Reaction: Begin vigorous stirring or shaking and maintain the hydrogen pressure. The reaction is typically complete within 12-24 hours at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like nitrogen.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Expert Insight: The Celite pad is crucial for safely and completely removing the fine, black catalyst particles. Keep the pad wet with solvent (ethanol) during filtration to prevent the catalyst from becoming exposed to air while dry.
-
-
Washing: Rinse the reaction flask and the Celite pad with additional ethanol (2 x 20 mL) to ensure all product is collected.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a solid or a viscous oil.
-
Final Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the final product, this compound, as a white solid.
Expected Results and Characterization
| Parameter | Stage 1 Product | Stage 2 Product |
| Compound Name | 1-Benzylpyridin-2(1H)-one | This compound |
| Appearance | White to off-white solid | White solid |
| Expected Yield | 85-95% | 90-98% |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~7.3 (m, 1H), ~6.6 (d, 1H), ~6.1 (t, 1H), ~5.1 (s, 2H, N-CH₂) | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.8 (m, 1H), ~5.9 (m, 1H), ~4.6 (s, 2H, N-CH₂), ~3.4 (t, 2H), ~2.5 (m, 2H) |
References
-
Marson, C. M., Grabowska, U., & Fallah, A. (1994). Stereoselective Syntheses of Substituted 5,6-Dihydro-2(1H)-pyridinones in Polyphosphate Media. The Journal of Organic Chemistry, 59(2), 291–296. Available from: [Link]
-
Fisyuk, A. S., & Vorontsova, M. A. (1999). 5,6-Dihydropyridin-2(1H)-ones and 5,6-dihydropyridine-2(1H)-thiones (review). Chemistry of Heterocyclic Compounds, 35(2), 125–145. Available from: [Link]
-
Krasovskiy, A. L., & Kovalev, I. S. (2006). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-ones. Molbank, 2006(4), M514. Available from: [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 773-779. Available from: [Link]
-
Gagnon, A., & Fillion, E. (2004). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 69(15), 5099–5102. Available from: [Link]
-
An, I. H., & Lee, Y. R. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. Journal of Physical Organic Chemistry, 14(8), 537-542. Available from: [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. Available from: [Link]
Sources
- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification Strategies for 1-Benzyl-5,6-dihydropyridin-2(1H)-one
An Application Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and expert guidance for the purification of 1-Benzyl-5,6-dihydropyridin-2(1H)-one (CAS 128773-72-8), a key heterocyclic intermediate in synthetic chemistry.[1][2] The methodologies detailed herein are designed to address common challenges encountered during the post-synthesis work-up and purification of this N-benzyl lactam. We will explore strategies ranging from fundamental liquid-liquid extraction to advanced chromatographic techniques and recrystallization. Each protocol is presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for chemists in both academic and industrial research, particularly those involved in drug discovery and development.
Introduction and Compound Profile
This compound is a substituted δ-lactam, a structural motif present in various biologically active molecules.[3] Its synthesis can be achieved through several routes, each potentially introducing a unique profile of impurities, including unreacted starting materials, reagents, and reaction byproducts.[4][5] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for accurate biological evaluation.
The purification strategy for any compound is dictated by its physicochemical properties. A summary of the known and estimated properties for this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| CAS Number | 128773-72-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Physical State | Not specified in literature; likely a solid or high-boiling oil. | General observation for similar compounds. |
| Melting/Boiling Point | No data available. | [6] |
| Polarity | Intermediate polarity. | The polar lactam amide group is balanced by the non-polar benzyl and hydrocarbon backbone. The related compound 1-benzylpyridin-2-one has a calculated XLogP3-AA of 1.9, suggesting moderate lipophilicity.[7] |
| Solubility | Expected to be soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Sparingly soluble in non-polar solvents like Hexanes and potentially water. | Inferred from its structure and general chemical principles. |
Strategic Approach to Purification
The optimal purification workflow depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A logical decision-making process is essential for efficient and effective purification.
Caption: Decision tree for selecting a purification method.
Detailed Protocols
Protocol 1: Initial Work-up and Liquid-Liquid Extraction
Rationale: This initial step aims to remove inorganic salts, water-soluble reagents, and highly polar or acidic/basic impurities from the crude reaction mixture. The choice of an acidic or basic wash depends on the potential impurities. For instance, if benzylamine was a starting material, an acidic wash will protonate it, rendering it water-soluble and easily removable.
Step-by-Step Procedure:
-
Quench Reaction: Carefully quench the reaction mixture as dictated by the synthetic procedure (e.g., by adding water, saturated NH₄Cl, or NaHCO₃ solution).
-
Solvent Addition: Dilute the quenched mixture with an organic solvent in which the target compound is soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Optional Acidic Wash: To remove basic impurities (e.g., excess amines), wash the organic layer with 1M HCl (1 x 50 mL per 100 mL of organic phase).
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Flash chromatography is the workhorse technique for purifying compounds of intermediate polarity like this compound.[8][9] Normal-phase chromatography, using polar silica gel as the stationary phase and a less polar mobile phase, is most common.[8] The separation is based on the differential adsorption of the compound and its impurities to the silica gel.
A. Solvent System Selection via Thin-Layer Chromatography (TLC):
The key to a successful column is choosing a solvent system that provides good separation. The goal is to find a system where the target compound has an Rf (retention factor) of approximately 0.3 .[10]
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto several TLC plates.
-
Elute each plate with a different solvent mixture. Start with a low-polarity mixture and gradually increase polarity.
Table 2: TLC Solvent System Screening for Flash Chromatography
| Solvent System (v/v) | Polarity | Typical Impurity Rf | Target Compound Rf |
|---|---|---|---|
| 10% EtOAc / 90% Hexanes | Low | High Rf (non-polar) | ~0.0 |
| 30% EtOAc / 70% Hexanes | Medium | Separated from target | ~0.3 (Ideal) |
| 50% EtOAc / 50% Hexanes | Med-High | Co-elutes or lower Rf | > 0.5 |
| 5% MeOH / 95% DCM | High | Separated from target | Variable |
B. Column Chromatography Protocol:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Procedure:
-
Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).[9] Pack the column as a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).[10]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Pipette this solution directly onto the top of the silica bed.[10]
-
Dry Loading (Recommended): Dissolve the crude product in a solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent completely to get a dry, free-flowing powder.[9][11] Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions from the start. Gradually increase the solvent polarity (e.g., from 10% to 30% to 50% EtOAc in Hexanes) to elute the compounds from the column. A flow rate of about 2 inches/minute is often recommended.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and elute with the solvent system that gave an Rf of ~0.3.
-
Combine and Concentrate: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization
Rationale: Recrystallization is an excellent technique for achieving very high purity of a solid compound.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.
A. Screening for a Recrystallization Solvent:
-
Place a small amount of the purified (or semi-pure) solid (~20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube (~0.5 mL).
-
Observe solubility at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.
-
Cool the tubes that showed complete dissolution. A good solvent will result in the formation of crystals as it cools.
Table 3: Screening Solvents for Recrystallization
| Solvent | Polarity | Comments |
|---|---|---|
| Hexanes or Heptane | Non-polar | Good for removing non-polar impurities. May not dissolve the compound even when hot. |
| Toluene | Aromatic | The aromatic nature may favor dissolution of the benzyl group.[13] |
| Ethyl Acetate / Hexanes | Mixture | A powerful method. Dissolve in minimal hot EtOAc, then add Hexanes until cloudy. |
| Isopropanol (IPA) or Ethanol (EtOH) | Polar Protic | Often good for compounds with H-bond acceptors like the lactam carbonyl.[13] |
| Water | Highly Polar | Unlikely to be a good single solvent due to the compound's organic nature, but could be used as an anti-solvent.[13] |
B. Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Rationale: For achieving the highest possible purity or for separating very similar compounds, preparative HPLC is the method of choice.[14] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is most common for compounds of this type.[15][16]
Step-by-Step Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system first to optimize selectivity and resolution.[17] A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient.
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and sample loading in proportion to the column's cross-sectional area.[17]
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition or a solvent like DMSO). Filter the sample solution through a 0.45 µm filter.
-
Purification Run: Inject the sample onto the preparative HPLC system and run the scaled-up gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, guided by a UV detector.
-
Post-Purification: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization (for water-based mobile phases) or rotary evaporation.
Purity Assessment & Troubleshooting
After purification, the purity of this compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. The absence of impurity signals in NMR and a single sharp peak in the LC chromatogram are indicators of high purity.
Table 4: Troubleshooting Purification
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Flash Chrom: Poor separation (overlapping spots). | Incorrect solvent system; column overloading. | Re-evaluate solvent system with TLC for better spot separation (ΔRf). Reduce the amount of sample loaded onto the column. |
| Flash Chrom: Product is "streaking" on the column/TLC. | Compound is too polar for the system; sample is acidic/basic; compound degradation on silica. | Switch to a more polar solvent system (e.g., DCM/MeOH). Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Consider using neutral alumina instead of silica gel. |
| Recrystallization: No crystals form upon cooling. | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Reduce the volume of solvent by boiling some off. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until cloudy. Scratch the inside of the flask with a glass rod. |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; impurities are depressing the melting point. | Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a mixed solvent system. Try purifying by another method first (e.g., chromatography). |
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 128773-72-8. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). One-Step Synthesis of b-Lactams with Retro-Amide Side Chain. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure B organoboronates were prepared according to literature procedures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Buchi.com. (n.d.). Separation of highly polar substances on C18 AQ prep HPLC columns. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
ResearchGate. (2025). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Retrieved from [Link]
-
PubMed. (2003). Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram. Retrieved from [Link]
-
American Chemical Society. (2003). γ-Lactam Synthesis via C−H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity toward. Retrieved from [Link]
Sources
- 1. Buy this compound | 128773-72-8 [smolecule.com]
- 2. 128773-72-8 | this compound - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. 1-Benzyl-1,2-dihydropyridin-2-one | C12H11NO | CID 244078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. labcompare.com [labcompare.com]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 16. waters.com [waters.com]
- 17. glsciencesinc.com [glsciencesinc.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Abstract
This document provides a detailed guide for the analytical characterization of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic chemistry and drug development. The positive identification, structural elucidation, and purity assessment of such molecules are critical for regulatory submission, quality control, and ensuring reproducible downstream biological activity. This note outlines an integrated analytical workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols and data interpretation guidelines herein are designed for researchers, scientists, and drug development professionals to establish a robust and validated characterization package for this and structurally related compounds.
Introduction
This compound is a substituted δ-lactam. The presence of a benzyl group, a conjugated system, and a cyclic amide moiety imparts specific chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. A single technique is insufficient to confirm the molecular structure and assess its purity comprehensively. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot distinguish between isomers. NMR spectroscopy is unparalleled for defining the precise arrangement and connectivity of atoms, FT-IR confirms the presence of key functional groups, and HPLC provides a quantitative measure of purity.[1] This integrated approach ensures the generation of a high-confidence data package suitable for research and development milestones.
Overall Analytical Workflow
A logical, stepwise analytical workflow is essential for efficient and comprehensive characterization. The process begins with the confirmation of the molecular weight, proceeds to detailed structural elucidation, confirms functional groups, and concludes with a definitive purity assessment.
Figure 1: Integrated workflow for compound characterization.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry is the initial and most crucial step to confirm that the synthesis produced a compound of the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and immediate confirmation of the molecular mass.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 50-500
-
Source Temperature: 120 °C
-
Gas Flow: As per instrument recommendation.
-
-
Data Analysis: Identify the base peak in the resulting spectrum. For this compound (Molecular Formula: C₁₂H₁₃NO), the expected m/z for the protonated molecule [M+H]⁺ is calculated.
Expected Data & Interpretation:
| Ion Species | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 | The primary ion observed, confirming the molecular weight of the target compound. |
| [M+Na]⁺ | C₁₂H₁₃NNaO⁺ | 210.0889 | A common adduct, often observed at lower intensity, which further supports the molecular weight. |
The fragmentation of pyridone derivatives often involves characteristic losses.[2] While ESI is a soft technique, some in-source fragmentation may occur. A key expected fragment would arise from the cleavage of the benzylic C-N bond, a common fragmentation pathway for N-benzyl compounds.[3][4]
| Fragment Ion | Formula | Calculated m/z | Interpretation |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion, a highly stable fragment characteristic of benzyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the number and type of carbon atoms. For this compound, these techniques will confirm the presence and connectivity of the benzyl group, the dihydropyridinone ring, and the specific arrangement of protons on that ring.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals, determine their multiplicity (singlet, doublet, triplet, etc.), and assign them to the protons in the molecule. Assign the signals in the ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can be used for definitive assignments.[5][6]
Expected Data & Interpretation: The chemical shifts are predictive and based on known values for similar structural motifs.[5][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.25-7.40 | Multiplet | 5H | Ar-H (Benzyl) | Typical region for aromatic protons of a monosubstituted benzene ring. |
| ~5.90-6.00 | Triplet | 1H | C4-H | Vinylic proton, coupled to the adjacent CH₂ group at C3. |
| ~4.60 | Singlet | 2H | N-CH₂ -Ph | Benzylic protons adjacent to the nitrogen atom. |
| ~3.40-3.50 | Triplet | 2H | C6-H₂ | Methylene protons adjacent to the nitrogen atom. |
| ~2.40-2.50 | Quartet | 2H | C5-H₂ | Methylene protons coupled to both C4-H and C6-H₂. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.0 | C =O (C2) | Carbonyl carbon of a δ-lactam. |
| ~137.0 | Ar-C (Quaternary) | Quaternary aromatic carbon of the benzyl group. |
| ~128.0-129.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~125.0 | =C H (C4) | Vinylic carbon of the dihydropyridinone ring. |
| ~122.0 | =C -C=O (C3) | Vinylic carbon adjacent to the carbonyl group. |
| ~52.0 | N-C H₂-Ph | Benzylic carbon. |
| ~45.0 | C H₂-N (C6) | Aliphatic carbon adjacent to the nitrogen. |
| ~22.0 | C H₂ (C5) | Aliphatic carbon in the ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation causes vibrations of the molecular bonds, and the absorption of specific frequencies corresponds to particular bond types. For this compound, FT-IR is excellent for confirming the presence of the lactam C=O, the C=C double bond, and the aromatic C-H bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzyl group.[8] |
| 3000-2850 | Medium | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the dihydropyridinone ring.[8] |
| ~1660 | Strong | C=O Stretch (Amide I) | The strong absorption is characteristic of a conjugated six-membered ring lactam (δ-lactam).[9][10] |
| ~1620 | Medium | C=C Stretch | Vinylic double bond in the dihydropyridinone ring. |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[11] Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase, and a polar mobile phase is used for elution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm. A C18 column is a robust starting point for many heterocyclic compounds.[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm (the benzyl group provides strong chromophore for detection).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Results: A successful synthesis and purification should yield a chromatogram with a single major peak, indicating high purity (typically >98%). Any other peaks represent impurities, which should be identified and quantified if present at significant levels (>0.1%).
Summary of Characterization
A comprehensive analysis of this compound combines the results from all techniques to build a complete and validated data package.
| Technique | Parameter | Expected Result | Confirmation |
| ESI-MS | [M+H]⁺ | m/z ≈ 188.1070 | Correct Molecular Weight |
| ¹H NMR | Chemical Shifts, Multiplicities | Consistent with predicted values | Correct C-H Framework |
| ¹³C NMR | Number of Signals, Shifts | 10 unique signals, consistent with predicted values | Correct Carbon Skeleton |
| FT-IR | Key Absorption Bands | ~1660 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C), 3100-3000 cm⁻¹ (Ar C-H) | Presence of Key Functional Groups |
| RP-HPLC | Peak Area % | >98% | High Purity |
This multi-technique approach provides orthogonal data, where each result corroborates the others, leading to an unambiguous and scientifically sound characterization of the target molecule.
References
-
The investigation of NMR spectra of dihydropyridones derived from Curcumin. (2009). ARKIVOC, 2009(xiii), 42-54. [Link][5][7]
-
Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 752-755. [Link][2]
-
The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkat USA. [Link]
-
Cerecetto, H., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(8), 1464-1473. [Link][6]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link][3]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][4]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][11]
-
Shishkina, I. P., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link][12]
-
Nishida, R., et al. (1998). 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. HETEROCYCLES, 49, 475-484. [Link]
-
ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. [Link][9]
-
Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
Cristea, I., et al. (2005). FTIR study of five complex beta-lactam molecules. PubMed. [Link][10]
-
YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]
-
Popova, E. A., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link][8]
-
Yusti, A. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Carlucci, G., & Mazzeo, P. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 655-657. [Link]
-
Sudhakar, P., et al. (2005). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. arkat-usa.org [arkat-usa.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 1-Benzyl-5,6-dihydropyridin-2(1H)-one in Modern Organic Synthesis
Abstract
This document provides a detailed technical guide on the synthesis, reactivity, and application of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a versatile heterocyclic intermediate. Valued for its unique structural features, including an N-benzyl protecting group and a reactive α,β-unsaturated lactam core, this compound serves as a pivotal building block for the synthesis of complex nitrogen-containing molecules. We will explore its role in constructing substituted piperidine scaffolds, which are prevalent in a vast array of pharmaceuticals and natural products, particularly alkaloids.[1][2] This guide offers experienced researchers and drug development professionals field-proven insights and detailed protocols for leveraging this intermediate in multi-step synthetic campaigns.
Introduction: The Synthetic Value Proposition
This compound is a six-membered unsaturated lactam, often referred to as a δ-valerolactam derivative. Its synthetic utility is anchored in three key structural attributes:
-
The N-Benzyl Group: This moiety serves as a robust protecting group for the lactam nitrogen. It is stable to a wide range of reaction conditions, yet it can be reliably removed under specific reductive conditions, most commonly through catalytic hydrogenolysis.[3][4][5] This allows for late-stage diversification at the nitrogen atom.
-
The Endocyclic Double Bond: The C5-C6 double bond introduces conformational rigidity and a site for selective chemical transformations. Its primary role is as a precursor to a saturated piperidine ring via hydrogenation. This transformation is often stereochemically significant, allowing for the introduction of substituents with controlled stereochemistry.
-
The Lactam Carbonyl: The carbonyl group activates the adjacent C6 position and can influence the reactivity of the double bond. It also provides a handle for further transformations or serves as a key pharmacophoric element in the final target molecule.
The convergence of these features makes this compound an ideal precursor for synthesizing substituted piperidines, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[1]
Synthesis of the Intermediate
The preparation of α,β-unsaturated lactams like this compound can be achieved through several methods. A common and reliable strategy involves the introduction of unsaturation into the corresponding saturated lactam, 1-benzylpiperidin-2-one. One effective method is the phenylselenylation followed by oxidative elimination.[6]
Workflow for Synthesis of this compound
Caption: Synthesis via Selenylation-Elimination.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the saturated lactam to the target α,β-unsaturated intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Benzylpiperidin-2-one | 189.25 | 5.00 g | 26.4 |
| Diisopropylamine | 101.19 | 4.4 mL | 31.7 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 mL | 30.0 |
| Phenylselenyl chloride | 191.52 | 5.30 g | 27.7 |
| Hydrogen Peroxide (30% aq.) | 34.01 | 10 mL | ~98 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (80 mL) and diisopropylamine (4.4 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (12.0 mL) dropwise via syringe. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Addition of Lactam: Dissolve 1-benzylpiperidin-2-one (5.00 g) in anhydrous THF (20 mL) and add it dropwise to the LDA solution. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Selenylation: Dissolve phenylselenyl chloride (5.30 g) in anhydrous THF (20 mL) and add this solution dropwise to the enolate mixture. The characteristic red-orange color of PhSeCl should disappear upon addition. Allow the reaction to stir at -78 °C for 2 hours.
-
Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-phenylselenyl lactam.
-
Oxidative Elimination: Dissolve the crude product from the previous step in dichloromethane (50 mL) and cool to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (10 mL) dropwise. The reaction is exothermic and may require cooling to maintain the temperature.
-
Reaction Completion: Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Key Synthetic Transformations and Applications
The true value of this compound lies in its reactivity, which provides access to a diverse range of more complex structures.
Reactivity Map
Caption: Key reactions of the intermediate.
Catalytic Hydrogenation to Access the Piperidine Core
The most fundamental application of this intermediate is the reduction of the endocyclic double bond to form the saturated 1-benzylpiperidin-2-one scaffold. This is typically achieved with high efficiency via catalytic hydrogenation.
-
Causality: This step is crucial as it establishes the core piperidine ring structure found in numerous natural products and pharmaceuticals.[7] The choice of catalyst (e.g., Palladium on carbon) is dictated by its effectiveness in reducing carbon-carbon double bonds without cleaving the N-benzyl group under standard conditions (moderate pressure and temperature).
N-Benzyl Deprotection: Unmasking the Secondary Amine
Once the desired substitutions on the piperidine ring are complete, the N-benzyl group can be removed to reveal the secondary amine. This is a critical step for late-stage functionalization or for obtaining the final active pharmaceutical ingredient (API).
-
Expertise in Action: While standard catalytic hydrogenation (e.g., Pd/C, H₂) can sometimes lead to debenzylation, a more reliable and selective method is hydrogenolysis using a stronger catalyst like Pearlman's catalyst (Pd(OH)₂/C) or under more forcing conditions.[3][8] This method is highly effective for cleaving the benzylic C-N bond. Alternative, non-reductive methods like oxidative cleavage exist but are less common for this specific substrate.[3]
Application in Alkaloid Synthesis
The piperidine skeleton is a cornerstone of many alkaloid families.[2] The synthetic sequence starting from this compound provides a robust pathway to these complex natural products. By combining hydrogenation with alkylation reactions (either before or after saturation of the ring), chemists can construct intricately substituted piperidine cores that form the heart of alkaloids like those derived from lysine.[2][9]
Protocol 2: Catalytic Hydrogenation and N-Debenzylation
This protocol outlines a two-step sequence: the hydrogenation of the double bond followed by the removal of the N-benzyl protecting group.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (Step 1) | Amount (Step 2) |
| This compound | 187.24 | 2.00 g | - |
| 1-Benzylpiperidin-2-one | 189.25 | - | 2.00 g |
| Palladium on Carbon (10 wt. %) | - | 100 mg | - |
| Pearlman's Catalyst (Pd(OH)₂/C, 20 wt. %) | - | - | 200 mg |
| Methanol or Ethyl Acetate | - | 50 mL | 50 mL |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | Balloon or Parr shaker |
Procedure - Step A: Hydrogenation
-
Setup: To a hydrogenation flask, add this compound (2.00 g) and methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a stream of nitrogen or argon.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 1-benzylpiperidin-2-one, which is often pure enough for the next step without further purification.
Procedure - Step B: N-Debenzylation
-
Setup: Dissolve the 1-benzylpiperidin-2-one (2.00 g) from the previous step in methanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add Pearlman's catalyst (200 mg).
-
Hydrogenolysis: Seal the flask, evacuate and backfill with hydrogen gas three times. Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. For more stubborn debenzylations, gentle heating (40-50 °C) or increased pressure (e.g., in a Parr apparatus at 50 psi) may be required.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours). Filter the reaction through Celite, wash the pad, and concentrate the filtrate to yield the deprotected piperidin-2-one.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity allows for a logical and efficient approach to the construction of the piperidine scaffold. The protocols and strategic insights provided herein demonstrate its utility, particularly in the context of pharmaceutical discovery and the total synthesis of natural products. Mastery of its synthesis and subsequent transformations equips the modern synthetic chemist with a powerful tool for accessing complex and biologically relevant molecules.
References
-
Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. MDPI. Available at: [Link]
-
Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. University of Oviedo. Available at: [Link]
-
Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. Royal Society of Chemistry. Available at: [Link]
-
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. PubMed. Available at: [Link]
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. National Institutes of Health (NIH). Available at: [Link]
- Method for preparing 4-piperidyl piperidine.Google Patents.
-
ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. ResearchGate. Available at: [Link]
-
Weakly Coordinating, Hydroxyl Directed Ruthenium Catalyzed C-H Alkylation of Ubiquitous Benzyl Alcohols with Maleimides. DOI. Available at: [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available at: [Link]
- (S)The preparation method of -3- hydroxy piperidines.Google Patents.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][10]diazepines. ResearchGate. Available at: [Link]
-
Supporting Information for Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Boronates. chem.wisc.edu. Available at: [Link]
-
Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health (NIH). Available at: [Link]
-
Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube. Available at: [Link]
-
Divergent Synthesis of 5,6- and 3,6-Dihydropyridin-2(1H)-one via Intramolecular Knoevenagel Condensation. ResearchGate. Available at: [Link]
-
Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH. Available at: [Link]
-
C−H Alkylation of N‐Benzyl Anilines via Visible‐Light‐Driven 1,5‐Hydrogen Atom Transfer (1,5‐HAT) of Hydroxamic Acid Derivatives. ResearchGate. Available at: [Link]
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with demonstrated neuroprotective efficacy in the rat model of Huntington's disease. europepmc.org. Available at: [Link]
-
Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Royal Society of Chemistry. Available at: [Link]
-
Bioproduction of monoterpene indole alkaloids in a single cell factory. National Institutes of Health (NIH). Available at: [Link]
-
1-Benzyl-1H-benzimidazol-2(3H)-one. National Institutes of Health (NIH). Available at: [Link]
-
Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Organic Syntheses. Available at: [Link]
-
New Simple Synthesis of 6-Phenyl-5,6-Dihydropyrimidin-2(1h)-One. ijpsr.com. Available at: [Link]
-
Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.** MDPI. Available at: [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]
-
Organic Synthesis QP. Physics & Maths Tutor. Available at: [Link]
-
Benzyldihydronicotinamide. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Bioproduction of monoterpene indole alkaloids in a single cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes for Investigating 1-Benzyl-5,6-dihydropyridin-2(1H)-one as a Novel Neuroprotective Agent
Introduction: The Imperative for Novel Neuroprotective Scaffolds
Neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's, represent a significant and growing global health challenge. A core pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[1][2][3] The development of effective therapeutic interventions is hindered by the complexity of the underlying mechanisms and the inability of many potential drugs to cross the blood-brain barrier.[2] This necessitates the exploration of novel chemical scaffolds with the potential to modulate multiple pathological pathways.
Dihydropyridinone derivatives have emerged as a promising class of compounds with diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[4][5][6] This document provides a comprehensive guide for researchers investigating the neuroprotective potential of a specific dihydropyridinone analog, 1-Benzyl-5,6-dihydropyridin-2(1H)-one . We will outline strategic experimental designs and detailed protocols to characterize its efficacy and elucidate its mechanism of action in relevant in vitro models of neurodegeneration.
Compound Profile: this compound
A thorough understanding of the test compound is the foundation of any robust pharmacological study. Below are the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 128773-72-8 | [7][8] |
| Molecular Formula | C12H13NO | AiFChem[8] |
| Molecular Weight | 187.24 g/mol | AiFChem[8] |
| Synonyms | This compound; 1-benzyl-2,3-dihydropyridin-6-one | [8] |
| Structure | ![]() | BLDpharm[7] |
Hypothesized Mechanism of Action: Targeting Oxidative Stress and Apoptosis
While direct studies on this compound are limited, the broader class of dihydropyridine derivatives often exerts neuroprotection by mitigating oxidative stress and inhibiting apoptotic pathways.[5][6] A plausible and compelling hypothesis is that the compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 is a master regulator of the cellular antioxidant response.[1][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an inducer (like our test compound), Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][9][10] This antioxidant cascade can neutralize reactive oxygen species (ROS), a key driver of neuronal damage in neurodegenerative diseases.[1] Furthermore, by reducing oxidative stress, Nrf2 activation can indirectly inhibit the mitochondrial (intrinsic) pathway of apoptosis, characterized by the activation of key executioner proteases like caspase-3 .[11][12]
Below is a diagram illustrating this hypothesized signaling cascade.
Caption: Hypothesized Nrf2-mediated neuroprotective pathway of the test compound.
Application Notes: Experimental Design & Strategy
A multi-tiered approach is essential for a comprehensive evaluation. We recommend starting with a robust in vitro model, which allows for cost-effective, high-throughput screening and mechanistic studies before progressing to more complex systems.[13]
1. The Model System: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is an excellent first-line model for neuroprotection studies, particularly for Parkinson's disease research.[14][15][16]
-
Human Origin: Provides species-relevant data.[15]
-
Dopaminergic Phenotype: These cells express tyrosine hydroxylase and the dopamine transporter, making them susceptible to neurotoxins that target dopaminergic neurons.[17]
-
Ease of Use: They are easy to culture and maintain, making them suitable for a wide range of biochemical and cellular assays.[16][18]
2. Inducing Neurotoxicity: A Parkinson's Disease Model
To test the neuroprotective effects of our compound, a relevant neurotoxic insult must be applied. For a Parkinson's disease model, 1-methyl-4-phenylpyridinium (MPP+) is a widely accepted and well-characterized neurotoxin.[18] MPP+ is the active metabolite of MPTP and selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis.
3. Key Experimental Endpoints
To build a compelling case for neuroprotection, multiple endpoints must be assessed:
-
Cell Viability: Is the compound preventing cell death?
-
Oxidative Stress: Is the compound reducing the levels of harmful ROS?
-
Apoptosis: Is the compound inhibiting the programmed cell death cascade?
-
Mitochondrial Health: Is the compound preserving mitochondrial function?
The following experimental workflow provides a logical sequence for these assessments.
Caption: A streamlined workflow for assessing neuroprotective efficacy in vitro.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls. Adherence to these details is critical for generating reproducible and trustworthy data.
Protocol 1: Assessing Neuroprotection via Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
MPP+ iodide (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound in culture medium (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells treated with medium containing 0.1% DMSO.
-
Incubate for 2 hours.
-
-
Neurotoxin Challenge:
-
Prepare a working solution of MPP+ in culture medium. The final concentration will need to be optimized (typically 0.5-2 mM), aiming for ~50% cell death (EC₅₀) in the "MPP+ only" control wells after 24 hours.
-
Add the MPP+ solution to all wells except the "vehicle control" and "untreated control" wells.
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control (100% viability) and express results as a percentage of cell viability.
Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the MPP+-treated groups compared to the "MPP+ only" control.
Protocol 2: Quantifying Oxidative Stress (DCFH-DA Assay)
Principle: This assay measures intracellular ROS. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells cultured and treated in a black, clear-bottom 96-well plate as in Protocol 1.
-
DCFH-DA probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1. A shorter MPP+ incubation time (e.g., 6-12 hours) may be optimal for detecting peak ROS production.
-
Probe Loading:
-
Remove the culture medium and gently wash the cells twice with 100 µL of warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with warm PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
-
Analysis: Normalize the fluorescence values to the untreated control. Increased fluorescence indicates higher intracellular ROS levels.
Expected Outcome: MPP+ treatment should significantly increase ROS levels. A neuroprotective compound acting as an antioxidant will dose-dependently attenuate this increase in fluorescence.
Protocol 3: Assessing Apoptosis via Western Blot for Cleaved Caspase-3
Principle: Caspase-3 is a key executioner in the apoptotic pathway.[11][12] Its activation involves cleavage of the inactive pro-caspase-3 (35 kDa) into active fragments (17/19 kDa). Detecting the cleaved form is a hallmark of apoptosis.[19][20][21]
Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-β-actin (loading control).
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment & Lysis:
-
Seed SH-SY5Y cells in 6-well plates and treat as described in Protocol 1 (scaled up). Incubate for 18-24 hours post-MPP+ challenge.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (Cleaved Caspase-3 and β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Data Acquisition & Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify the band intensity of cleaved caspase-3, normalizing it to the β-actin loading control.
-
Expected Outcome: MPP+ treatment will induce a significant increase in the cleaved caspase-3 band. The test compound should show a dose-dependent reduction in this band, indicating an anti-apoptotic effect.
Data Interpretation & Troubleshooting
| Assay | Expected Result with MPP+ | Expected Result with Neuroprotective Compound | Common Troubleshooting |
| MTT | Decreased absorbance (↓ cell viability) | Increased absorbance (↑ cell viability) | No MPP+ effect: Increase concentration or incubation time. Compound is toxic: Check viability of compound alone at all concentrations. |
| DCFH-DA | Increased fluorescence (↑ ROS) | Decreased fluorescence (↓ ROS) | High background: Ensure thorough washing. Signal too low: Measure at an earlier time point post-MPP+ treatment. |
| Western Blot | Increased Cleaved Caspase-3 band | Decreased Cleaved Caspase-3 band | No signal: Ensure antibody is validated for the species. Check transfer efficiency. Weak signal: Load more protein. |
Conclusion and Future Directions
These protocols provide a robust framework for the initial screening and characterization of this compound. Positive and dose-dependent results across these assays—demonstrating preservation of cell viability, reduction of oxidative stress, and inhibition of apoptosis—would provide strong evidence for its neuroprotective potential.
Successful in vitro findings should be followed by:
-
Mechanism of Action Studies: Using si-RNA to knock down Nrf2 to confirm its role in the observed protection.
-
Advanced Cell Models: Validating findings in more complex systems like primary neuronal cultures, iPSC-derived neurons, or co-culture models that include glial cells.[3][22][23]
-
In Vivo Studies: Assessing the compound's efficacy in animal models of Parkinson's disease to evaluate its pharmacokinetic properties, blood-brain barrier permeability, and therapeutic potential in a whole organism.
By systematically applying this strategic approach, researchers can effectively evaluate the promise of this compound as a lead compound for the development of a new generation of neuroprotective therapeutics.
References
- The SH-SY5Y cell line: a valuable tool for Parkinson’s disease drug discovery. (n.d.). Vertex AI Search.
- Therapeutic Potential of NRF2 pathway in Neurological Disorder. (n.d.). Vertex AI Search.
- Mechanisms of neuroprotection mediated by the Nrf2 signaling network.... - ResearchGate. (n.d.). Vertex AI Search.
-
Kovacs, M., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. Biomedicines, 11(1), 226. [Link]
-
D'Amelio, M., Sheng, M., & Cecconi, F. (2012). Caspase-3 in the central nervous system: beyond apoptosis. Trends in Neurosciences, 35(11), 700-709. [Link]
-
Gureev, A. P., et al. (2019). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(19), 4787. [Link]
-
Bidhuri, S., et al. (2024). The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Expert Opinion on Drug Discovery, 19(3), 303-316. [Link]
-
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. [Link]
-
Scuto, M., et al. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Antioxidants, 11(9), 1677. [Link]
-
Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022, April 8). Oxford Global. [Link]
-
Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). NETRI. Retrieved January 14, 2026, from [Link]
-
Xie, H. R., Hu, L. S., & Li, G. Y. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Chinese Medical Journal, 123(8), 1086-1092. [Link]
-
Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Lopes, F. M., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 2. [Link]
-
In vitro Models of Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
- Caspase-3 in the central nervous system: beyond apoptosis. (n.d.). HML Chiropractic & Functional Care.
-
Płóciennik, A., et al. (2015). Activated Caspase-3 and Neurodegeneration and Synaptic Plasticity in Alzheimer's Disease. Advances in Alzheimer's Disease, 4, 63-77. [Link]
-
Umekawa, H., et al. (1994). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics, 271(1), 115-121. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Klusa, V., et al. (2016). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. Pharmacological Research, 111, 483-491. [Link]
- Application Notes and Protocols for Vintoperol Neuroprotection Assays. (n.d.). Benchchem.
-
Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds. (2015, May 4). PubMed Central. [Link]
-
Namura, S., et al. (1998). Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. Journal of Neuroscience, 18(10), 3659-3668. [Link]
- Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (n.d.). Vertex AI Search.
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
-
Akaike, A., et al. (1998). Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. Journal of Neurochemistry, 70(4), 1643-1649. [Link]
-
Dajas, F., et al. (2003). Cell culture protection and in vivo neuroprotective capacity of flavonoids. Neurotoxicity Research, 5(6), 425-432. [Link]
-
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-574. [Link]
-
Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (2023, July 17). Xia & He Publishing. [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Journal of Chemistry and Technologies. Retrieved January 14, 2026, from [Link]
-
1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). Metabolic Brain Disease, 37(4), 1271-1282. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (2020). Neurotherapeutics, 17(1), 309-328. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. emulatebio.com [emulatebio.com]
- 3. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 128773-72-8|this compound|BLD Pharm [bldpharm.com]
- 8. 128773-72-8 | this compound - AiFChem [aifchem.com]
- 9. scientificeminencegroup.com [scientificeminencegroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 13. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activated Caspase-3 and Neurodegeneration and Synaptic Plasticity in Alzheimer’s Disease [scirp.org]
- 20. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. oxfordglobal.com [oxfordglobal.com]
- 23. netri.com [netri.com]
Application Notes and Protocols for Antimicrobial Studies of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for investigating the antimicrobial potential of the synthetic heterocyclic compound, 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This document is structured to offer both foundational context and detailed, actionable protocols for researchers in microbiology, medicinal chemistry, and preclinical drug development. While specific antimicrobial data for this exact compound is emergent, the protocols and scientific rationale are grounded in established methodologies for evaluating novel antimicrobial agents and the known bioactivities of the broader dihydropyridinone class of molecules.
Introduction and Scientific Rationale
Heterocyclic compounds are a cornerstone of modern pharmacology, and nitrogen-containing rings, such as the dihydropyridinone scaffold, are of particular interest.[1] The core structure of this compound, featuring a benzyl group appended to a dihydropyridinone ring, presents a compelling candidate for antimicrobial research. The lipophilic benzyl group can facilitate passage through microbial cell membranes, while the dihydropyridinone core offers a reactive scaffold that may interact with various biological targets.[2]
Studies on related dihydropyridine and dihydropyrimidinone derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3] These compounds are known to exert their effects through various mechanisms, making them attractive leads for the development of new therapeutics to combat antimicrobial resistance. Therefore, a systematic evaluation of this compound is a logical and promising avenue of research.
Preliminary Characterization and Preparation of this compound
Prior to biological evaluation, it is imperative to ensure the purity and identity of the test compound.
-
Synthesis and Purification: this compound can be synthesized through various established organic chemistry routes. Post-synthesis, the compound should be purified to ≥95% purity, typically using column chromatography or recrystallization.
-
Structural Verification: The chemical structure should be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Solubility Testing: Determine the solubility of the compound in various solvents to prepare a stock solution for biological assays. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds. The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms and cell lines.
Core Antimicrobial Susceptibility Testing: Protocols and Causality
The initial assessment of a novel compound's antimicrobial properties involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculate the colonies into a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) with agitation until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the diluted microorganism inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing broth and the microorganism inoculum, but no test compound.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microorganism inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate for 18-24 hours at the appropriate temperature.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or pellet formation (for yeast).
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[5] This assay is a crucial follow-up to the MIC to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).
Protocol: MBC/MFC Determination
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Evaluating Safety: Cytotoxicity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[6][7] Cytotoxicity assays are therefore a critical component of the preclinical evaluation.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls:
-
Untreated Control: Cells in medium without the test compound.
-
Solvent Control: Cells in medium with the highest concentration of DMSO used.
-
Positive Control (for toxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.
Workflow for Cytotoxicity Assessment
Caption: General workflow for evaluating cytotoxicity using the MTT assay.
Investigating the Mechanism of Action: A Putative Approach
While the precise mechanism of action of this compound requires dedicated investigation, pyridinone derivatives have been reported to act through several mechanisms. A plausible starting point for investigation is the disruption of the bacterial cell envelope or inhibition of essential metabolic pathways.
Putative Mechanism of Action
Pyridinone derivatives may interfere with bacterial cell wall synthesis or disrupt the integrity of the cell membrane, leading to leakage of intracellular contents and cell death. The lipophilic nature of the benzyl group could facilitate its insertion into the lipid bilayer of the cell membrane.
Proposed Experimental Workflow for Mechanistic Studies
Caption: Proposed workflow for investigating the mechanism of action.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of antimicrobial studies.[6][7]
Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity of this compound
| Microorganism/Cell Line | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Staphylococcus aureus | 29213 | 8 | 16 | >128 | >16 |
| Escherichia coli | 25922 | 16 | 32 | >128 | >8 |
| Pseudomonas aeruginosa | 27853 | 32 | >64 | >128 | >4 |
| Candida albicans | 90028 | 16 | 32 | >128 | >8 |
| HEK293 (Human cell line) | CRL-1573 | - | - | >128 | - |
Interpretation:
-
MIC/MBC Ratio: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[8]
-
Selectivity Index (SI): The SI is a measure of the compound's selectivity for microbial cells over mammalian cells. A higher SI value is desirable, indicating greater potential for therapeutic application.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. Based on the chemical structure and the known activities of related compounds, this molecule represents a promising starting point for the discovery of new antimicrobial leads. Positive results from these initial screens should be followed by more in-depth mechanistic studies, in vivo efficacy testing in animal models of infection, and structure-activity relationship (SAR) studies to optimize the compound's potency and safety profile.
References
- Wessjohann, L. A., & Lamb, J. G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153-167). Humana.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
- Olejníková, P., Švorc, Ľ., Olšovská, D., Panáková, A., Vihonská, Z., Kovaryová, K., & Marchalín, Š. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(4), 819–836.
- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512.
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
- Godoi, A. L. P. D., de Fátima, A., & de Souza, M. C. B. V. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843805.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- Olejníková, P., Švorc, Ľ., Olšovská, D., Panáková, A., Vihonská, Z., Kovaryová, K., & Marchalín, Š. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(4), 819–836.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Valgas, C., Souza, S. M. D., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 6. Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data – The Influence of Different Parameters in a Routine Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data – The Influence of Different Parameters in a Routine Clinical Microbiology Laboratory | PLOS One [journals.plos.org]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
Application Notes & Protocols: Investigating the Antioxidant Properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
<
Introduction and Scientific Rationale
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, highlighting the therapeutic potential of agents that can modulate these pathways.[1][2][3][4]
The dihydropyridine and dihydropyrimidinone scaffolds are privileged structures in medicinal chemistry, famously represented by antihypertensive drugs like nifedipine.[5][6] Beyond their canonical roles, emerging evidence suggests that certain derivatives of these classes possess significant antioxidant activity, which may contribute to their pharmacological profiles or open new therapeutic avenues.[5][6][7][8]
This document provides a comprehensive, field-proven guide for the systematic investigation of the antioxidant properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one , a novel compound for which antioxidant data is not yet widely available. The proposed workflow is designed to build a complete profile of the compound's activity, from initial chemical reactivity to its effects in a biologically relevant cellular context.
The strategic decision to employ a multi-assay approach is critical for robust characterization. Chemical assays such as DPPH and ABTS provide rapid, high-throughput screening of a compound's intrinsic radical-scavenging ability.[9][10] However, these acellular assays lack biological complexity. Therefore, we will progress to cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, which measure the compound's ability to protect live cells from an oxidative insult, providing a more physiologically relevant assessment of bioavailability and intracellular activity.[11][12]
Proposed Investigational Workflow
A tiered approach is recommended to systematically evaluate the antioxidant potential of this compound. This ensures that foundational data on chemical reactivity informs the design of more complex and resource-intensive cellular experiments.
Caption: Proposed experimental workflow for antioxidant characterization.
Tier 1: Chemical Radical Scavenging Assays
These assays determine the intrinsic ability of the test compound to neutralize stable free radicals in a chemical solution. They are excellent for initial screening and establishing a baseline of activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant.[9] The donation of a hydrogen atom or electron by the antioxidant molecule turns the DPPH solution yellow, a change that is quantifiable by measuring the decrease in absorbance at ~517 nm.[9][10]
Caption: Mechanism of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[11] Ensure the solution is fresh and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution (e.g., 10 mM). Prepare a serial dilution series (e.g., 1 µM to 1 mM). Ascorbic acid or Trolox should be used as a positive control.[13]
-
Assay Execution (96-well plate):
-
Add 180 µL of the DPPH working solution to each well.
-
Add 20 µL of the sample dilutions, positive control, or solvent blank to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][14]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[10][11]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[14]
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants capable of donating electrons reduce the ABTS•+, causing the color to fade. The change in absorbance is measured at ~734 nm.[15] This assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[15] This is the ABTS•+ stock.
-
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[15]
-
Assay Execution (96-well plate):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the sample dilutions, positive control (Trolox), or solvent blank.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[11][15]
-
Calculation: Calculate the % inhibition and IC50 value as described for the DPPH assay.
| Assay | Principle | Wavelength | Pros | Cons |
| DPPH | H-atom/electron donation | ~517 nm | Simple, rapid, stable radical | Interference from colored compounds |
| ABTS | Electron donation | ~734 nm | Soluble in aqueous/organic media | Radical must be pre-generated |
Tier 2: Cellular Antioxidant Activity (CAA) Assay
This assay moves beyond simple chemical reactions to assess whether the compound can protect live cells from oxidative damage, providing a more biologically meaningful result.
Principle: The CAA assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17] An effective antioxidant will prevent or reduce the AAPH-induced oxidation of DCFH, leading to lower fluorescence.[12]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells or HaCaT human keratinocytes) in a 96-well black, clear-bottom plate and grow to confluence.[11][12]
-
Cytotoxicity Assessment (Prerequisite): Before the CAA assay, determine the non-toxic concentration range of this compound on the chosen cell line using an MTT or similar viability assay. This is crucial to ensure that observed effects are due to antioxidant activity, not cell death.
-
Compound Treatment: Treat the confluent cells with various non-toxic concentrations of the test compound and a positive control (e.g., Quercetin) for 1-2 hours.
-
Probe Loading: Wash the cells with Phosphate Buffered Saline (PBS) and then incubate them with 25 µM DCFH-DA for 60 minutes in the dark.[11]
-
Induction of Oxidative Stress: Wash the cells again to remove excess probe. Add a pro-oxidant, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.[11][12]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[17]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value as a percentage reduction in fluorescence compared to the control cells treated only with AAPH.
Tier 3: Mechanistic Insight - Nrf2 Pathway Activation
If the compound shows significant cellular antioxidant activity, investigating its mechanism of action is the next logical step. A key mechanism for many antioxidants is the activation of the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[1][18]
Principle: Under basal conditions, Nrf2 is bound by Keap1, which targets it for degradation.[1] Oxidative stress or the presence of Nrf2 activators modifies Keap1, allowing Nrf2 to stabilize, translocate to the nucleus, and initiate the transcription of antioxidant response element (ARE)-containing genes.[1][4]
Caption: The Keap1-Nrf2 antioxidant response pathway.
Suggested Protocol (Western Blot):
-
Treat cells (e.g., HepG2) with the IC50 concentration of the test compound for various time points (e.g., 0, 2, 4, 8 hours).
-
Prepare nuclear and cytosolic protein fractions using a commercial kit.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against Nrf2, and appropriate loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytosolic).
-
Incubate with secondary antibodies and visualize the bands.
-
Interpretation: An increase in the Nrf2 protein level in the nuclear fraction over time indicates pathway activation.
Data Summary and Interpretation
All quantitative data should be collated to build a comprehensive profile of the compound.
| Parameter | Assay | Expected Result for Active Compound | Interpretation |
| IC50 | DPPH | Low µM value | High intrinsic radical scavenging ability |
| IC50 | ABTS | Low µM value | High intrinsic radical scavenging ability |
| CAA Value | CAA Assay | High % inhibition | Bioavailable and active within cells |
| Nrf2 Level | Western Blot | Increased nuclear Nrf2 | Acts by upregulating endogenous defenses |
Conclusion
This structured, multi-tiered approach provides a robust framework for characterizing the antioxidant properties of this compound. By progressing from fundamental chemical reactivity to complex cellular mechanisms, researchers can generate a comprehensive data package suitable for publication and further drug development efforts. The causality-driven protocol design, including cytotoxicity pre-screening and the use of appropriate controls, ensures the scientific integrity and trustworthiness of the results.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- Martel, J., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
- Pourmorad, F., et al. (n.d.). ABTS+ Radical Scavenging Assay. Bio-protocol.
- Shaw, P., & Chattopadhyay, A. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. NIH.
- Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- MDPI. (n.d.). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease.
- Denev, P., et al. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
- MDPI. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease.
- Doca, C. N., et al. (2018). Synthesis and antioxidant activity of new lipophilic dihydropyridines. PubMed.
- Aedma, M. (2025). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response?.
- BenchChem. (n.d.). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide.
- ResearchGate. (n.d.). Schematic presentation of cellular antioxidant activity assay. DCFH-DA,....
- Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers.
- Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI.
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit.
- Khan, I., et al. (2025). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. NIH.
- Journal of Medicinal and Chemical Sciences. (n.d.). Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives.
- SID. (n.d.). Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives.
- ResearchGate. (2025). Antioxidant activity of different dihydropyridines.
- NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
Sources
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 5. Synthesis and antioxidant activity of new lipophilic dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives [jmchemsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Application Notes and Protocols for the Investigation of 1-Benzyl-5,6-dihydropyridin-2(1H)-one in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, the 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold has emerged as a significant pharmacophore. This core structure is a key component of Piperlongumine (PL), a natural product isolated from the long pepper plant (Piper longum) that exhibits potent and selective anticancer activity.[1] The anticancer properties of the 5,6-dihydropyridin-2(1H)-one unit are attributed to its ability to act as a Michael acceptor, reacting with cellular nucleophiles and inducing reactive oxygen species (ROS) generation. This cascade of events can trigger downstream effects, including cell cycle arrest and apoptosis.[1]
This document provides a comprehensive guide for the preclinical investigation of 1-Benzyl-5,6-dihydropyridin-2(1H)-one , a synthetic derivative of this promising scaffold. While extensive research on this specific benzyl-substituted molecule is nascent, its structural similarity to the active moiety of Piperlongumine suggests a strong potential for anticancer activity. These application notes are designed for cancer researchers, cell biologists, and drug development professionals, offering a structured framework for evaluating its efficacy and elucidating its mechanism of action in various cancer cell lines.
Hypothesized Mechanism of Action
Based on the known activity of the 5,6-dihydropyridin-2(1H)-one core, we hypothesize that this compound induces cancer cell death through a multi-faceted mechanism centered on the induction of oxidative stress. The proposed signaling cascade is outlined below.
Caption: Proposed mechanism of this compound in cancer cells.
This proposed pathway suggests the compound elevates intracellular ROS levels, leading to oxidative stress. This, in turn, can trigger two primary outcomes:
-
Intrinsic Apoptosis: Oxidative stress disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade (Caspase-9 and -3), culminating in programmed cell death.[2]
-
Cell Cycle Arrest: ROS-induced DNA damage can activate tumor suppressor proteins like p53, which upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. This action halts the cell cycle, typically at the G2/M checkpoint, preventing the proliferation of damaged cells.[3][4]
Experimental Design & Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: A systematic workflow for evaluating the anticancer potential of the compound.
Protocols and Methodologies
The following protocols are foundational for the study of this compound. It is essential to maintain aseptic techniques throughout all cell culture procedures.
Protocol 1: Compound Preparation and Storage
-
Objective: To prepare a high-concentration stock solution for consistent experimental dosing.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh out the desired amount of the compound.
-
Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C, protected from light.
-
Causality Note: DMSO is a common solvent for organic compounds, allowing them to be miscible in aqueous cell culture media. Creating small aliquots is critical to maintaining the compound's stability over time.
-
Protocol 2: Cell Culture and Maintenance
-
Objective: To maintain healthy, proliferating cancer cell lines for experimentation.
-
Procedure (General):
-
Thaw cryopreserved cells rapidly in a 37°C water bath.[6]
-
Transfer the thawed cell suspension to a T-75 flask containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluence daily. When cells reach 80-90% confluence, they should be subcultured (passaged).
-
To passage, wash the cell monolayer with Phosphate-Buffered Saline (PBS), then add trypsin-EDTA to detach the cells.[7]
-
Neutralize the trypsin with complete growth medium and re-seed the desired number of cells into new flasks.
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock in complete growth medium. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the various drug concentrations to the wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Table 1: Example IC₅₀ Data Presentation
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT-15 | Colorectal Cancer | Experimental Value |
| DU-145 | Prostate Carcinoma | Experimental Value |
Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Objective: To investigate the effect of the compound on cell cycle phase distribution.
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 population is indicative of apoptosis.[8]
-
Table 2: Example Cell Cycle Analysis Data
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle Control | Value | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value | Value |
Protocol 5: Apoptosis Assessment (Annexin V-FITC/PI Assay)
-
Objective: To quantify the induction of apoptosis and differentiate it from necrosis.
-
Procedure:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvest all cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
References
- Banerjee, K., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Journal of Experimental Therapeutics and Oncology.
- Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. CONICET Digital.
- Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Institutes of Health.
- Toledo, G., et al. (2023). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate.
- Abdel-Wahab, B. F., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- Yang, J., et al. (2018). The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity. RSC Publishing.
- Contreras, L., et al. (2018). Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones. National Institutes of Health.
-
Ragione, F. D., et al. (2007). 1-Aryl-4,6-dihydropyrazolo[4,3-d][8]benzazepin-5(1H)-ones: a new class of antiproliferative agents with selectivity for human leukemia and breast cancer cell lines. PubMed. Available at:
- Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PubMed.
- Thi, T., et al. (2021). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science.
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery.
- Hamdy, A. K., et al. (2020). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Journal of Health Science and Research.
- Li, Y., et al. (2019). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. National Institutes of Health.
- Hashemy, S. I., et al. (2022). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers.
- Cattaneo-Pangrazzi, R. M., et al. (2000). Cell-cycle arrest and p53-independent induction of apoptosis in vitro by the new anticancer drugs 5-FdUrd-P-FdCydOct and dCydPam-P-FdUrd in DU-145 human prostate cancer cells. PubMed.
- Swain, R. M., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. National Institutes of Health.
- Fabbro, D., et al. (1995). Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. PubMed.
- Frankowski, K. J., et al. (2012). Development of small-molecule probes that selectively kill cells induced to express mutant RAS. National Institutes of Health.
- Flores-Bocanegra, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. National Institutes of Health.
- BLDpharm. (n.d.). This compound. BLDpharm.
- WANG, Y., et al. (2016). A compound for promoting apoptosis of cancer cells, a pharmaceutical composition containing the same and uses thereof. Google Patents.
- Zhang, H., et al. (2012). Investigation of cancer cell lines for peptide receptor-targeted drug development. Journal of Cancer Science & Therapy.
- Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI.
Sources
- 1. The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Solubilization of 1-Benzyl-5,6-dihydropyridin-2(1H)-one for In Vitro Assays
Abstract & Scope
The reproducibility of in vitro biological data is fundamentally dependent on the consistent and complete solubilization of test compounds. 1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with potential applications in pharmaceutical research and drug discovery.[1] This document provides a detailed, field-tested protocol for the dissolution, handling, and preparation of this compound to generate reliable stock solutions for cell-based assays and other in vitro applications. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs while maintaining the integrity of the compound and the validity of the results.
Compound Characteristics & Solubility Rationale
Understanding the physicochemical properties of a compound is the first principle in developing a robust solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 128773-72-8 | [1][2][3][4] |
| Predicted XLogP3 | ~1.9 | [5] |
The predicted XLogP value of ~1.9 suggests that this compound is a moderately lipophilic molecule. This property dictates that it will have poor solubility in aqueous solutions but should be readily soluble in polar aprotic organic solvents.
Solvent Selection: A Mechanistic Approach
The choice of solvent is critical and must balance dissolving power with compatibility with the downstream biological assay.
Table 2: Solvent Suitability Profile
| Solvent | Suitability & Rationale | Final Assay Conc. Limit |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. A highly effective polar aprotic solvent for a vast range of research compounds. Its ability to form hydrogen bonds as an acceptor, but not a donor, makes it an excellent vehicle for creating high-concentration stock solutions. | < 0.5% (v/v) [6][7] |
| Ethanol (EtOH), Absolute | Secondary Alternative. A polar protic solvent that can be used if DMSO interferes with the assay. May require gentle warming to achieve complete dissolution of lipophilic compounds. Its volatility requires careful handling. | < 0.5% (v/v) [8] |
| Aqueous Buffers (e.g., PBS) | Not Recommended for Stock. Direct dissolution in aqueous media is expected to be negligible due to the compound's lipophilicity, leading to inaccurate concentrations and potential compound precipitation. | N/A |
Validated Protocol: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for most in vitro screening campaigns.
Materials & Equipment
-
This compound (solid)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Low-volume amber glass vial or polypropylene microcentrifuge tube
-
Calibrated positive displacement or air displacement micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, set to ≤ 37°C)
Step-by-Step Methodology
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 187.24 g/mol × 1000 mg/g = 1.87 mg
-
-
Aliquot Compound: Allow the container of this compound to equilibrate to ambient temperature before opening to prevent moisture condensation. Tare a clean, dry vial on the analytical balance and carefully weigh 1.87 mg of the solid compound.
-
Expert Insight: For compounds supplied in small quantities, it is often more accurate to dissolve the entire amount from the supplier's vial and calculate the resulting concentration, rather than attempting to weigh a very small mass.
-
-
Solvent Addition: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the vial containing the compound.
-
Causality: Using anhydrous DMSO is critical. Water is an anti-solvent for lipophilic compounds and its presence can significantly lower the achievable stock concentration and promote hydrolysis during long-term storage.
-
-
Facilitated Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to confirm the absence of any solid particulates. The final solution should be clear.
-
Thermal Assistance (If Necessary): If particulates remain, place the vial in a water bath or heat block at 30-37°C for 10-15 minutes. Intermittently vortex during this period.
-
Rationale: A modest increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid, accelerating the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Long-Term Storage: For optimal stability, aliquot the master stock solution into single-use volumes in tightly sealed vials and store at -80°C.
-
Trustworthiness: Aliquoting is a self-validating step that prevents compound degradation from repeated freeze-thaw cycles, ensuring consistent experimental results over time.[7]
-
Experimental Workflow & Dilution Strategy
The following workflow illustrates the process from master stock preparation to the final working concentrations in an assay plate. This systematic approach is crucial for maintaining accuracy.
Caption: A validated workflow for the preparation and dilution of stock solutions.
Critical Considerations for In Vitro Assays
-
Solvent Cytotoxicity: DMSO can exhibit cytotoxic effects at concentrations above 1%, and even lower concentrations (0.25-0.5%) can induce cellular responses in some sensitive assays.[6][8][9] It is imperative to maintain a final in-well DMSO concentration at or below 0.5% and to include a vehicle control (medium with the same final DMSO concentration) in every experiment.
-
Aqueous Precipitation: When diluting the DMSO stock into aqueous assay medium, rapid dispersion is key to preventing the compound from precipitating out of solution. Add the small volume of DMSO stock into the larger volume of medium while vortexing or actively mixing with a pipette.
-
Kinetic Solubility: The concentration at which a compound remains soluble after being diluted from a DMSO stock into an aqueous buffer is its "kinetic solubility." This is often lower than its "thermodynamic solubility." If precipitation or cloudiness is observed in the final assay wells, the working concentrations are too high and must be lowered.
Troubleshooting Guide
| Problem | Root Cause | Corrective Action |
| Compound fails to dissolve completely in DMSO. | Compound purity issues or insufficient energy input. | Continue vortexing and apply gentle warming (37°C). If unresolved, consider sonication for short bursts. |
| DMSO has absorbed water from the atmosphere. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Precipitate forms upon dilution into assay medium. | Final concentration exceeds the compound's kinetic solubility in the aqueous medium. | Reduce the final target concentrations. Perform a stepwise dilution series rather than a single large dilution. |
| High variability between replicate wells. | Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes for highly accurate transfer of small volumes of DMSO. Ensure thorough mixing at each dilution step. |
| Compound degradation. | Use freshly thawed single-use aliquots for each experiment to avoid freeze-thaw cycles. |
References
-
Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Source: ACS Publications, URL: [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Source: National Center for Biotechnology Information, URL: [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Source: ResearchGate, URL: [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Source: Semantic Scholar, URL: [Link]
-
Protocol Online Community. (2013). Making a stock solution for my drug using DMSO. Protocol Online. Source: Protocol Online, URL: [Link]
-
iGEM Community. (n.d.). Making of DMSO-Stocks. iGEM. Source: iGEM, URL: [Link]
-
Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology. Source: DORA, URL: [Link]
-
Quora Community. (2020). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Quora. Source: Quora, URL: [Link]
-
Akashdutta. (2021). DMSO stock preparation. ResearchGate. Source: ResearchGate, URL: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 128773-72-8. ChemWhat. Source: ChemWhat, URL: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,2-dihydropyridin-2-one. PubChem Compound Database. Source: PubChem, URL: [Link]
-
BioCrick. (n.d.). 5,6-Dihydropyridin-2(1H)-one. BioCrick. Source: BioCrick, URL: [Link]
Sources
- 1. Buy this compound | 128773-72-8 [smolecule.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 128773-72-8 [m.chemicalbook.com]
- 4. 128773-72-8 | this compound - AiFChem [aifchem.com]
- 5. 1-Benzyl-1,2-dihydropyridin-2-one | C12H11NO | CID 244078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields and the presence of impurities are common hurdles in organic synthesis. This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in the synthesis of 2-pyridone derivatives can often be traced back to several key factors, from reaction conditions to the choice of starting materials. A common and effective method for synthesizing this compound is the condensation of benzylamine with a suitable 1,5-dicarbonyl precursor or an α,β-unsaturated carbonyl compound.
Possible Cause 1: Inefficient Cyclization or Dehydration
The final ring-closing and dehydration steps are critical for forming the dihydropyridinone ring. Incomplete reactions at this stage are a major source of low yields.
-
Expert Recommendation: The choice of catalyst and reaction conditions plays a pivotal role. While traditional methods might rely on harsh conditions, modern approaches offer milder and more efficient alternatives. For instance, acid catalysts such as p-toluenesulfonic acid (PTSA) can facilitate the cyclization and subsequent dehydration. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in related pyridine syntheses.[1]
Possible Cause 2: Competing Side Reactions
Several side reactions can compete with the desired product formation. These may include self-condensation of the carbonyl starting material, polymerization, or alternative reaction pathways of intermediates.
-
Expert Recommendation: Precise control over reaction temperature and stoichiometry is crucial. Running the reaction at an optimal temperature can favor the desired reaction pathway. Additionally, a slow, stepwise addition of reagents can sometimes minimize the formation of side products by maintaining a low concentration of one reactant.
Possible Cause 3: Suboptimal Solvent Choice
The solvent can influence the solubility of reactants, reaction rates, and even the equilibrium of the reaction.
-
Expert Recommendation: A solvent screening study can be highly beneficial. For reactions involving amines and carbonyls, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are often good starting points. The choice of solvent can drastically affect the reaction outcome, so it's worth experimenting with a few options to find the best fit for your specific reaction.[2]
Question 2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products is a common issue that directly impacts the yield of the desired compound. Improving selectivity is key to a successful synthesis.
Expert Recommendation: Optimizing Reaction Parameters
-
Temperature Control: As mentioned, temperature can have a significant effect on reaction selectivity. Try running the reaction at a lower temperature to see if it disfavors the formation of byproducts.
-
Catalyst Selection: The catalyst can influence which reaction pathway is favored. If you are using a general acid or base catalyst, consider screening a panel of catalysts with varying acidity/basicity and steric bulk.
-
Order of Reagent Addition: In some multi-component reactions, the order in which the reagents are added can direct the reaction towards the desired product. Consider adding the benzylamine last, after allowing the carbonyl components to react first.
The following diagram illustrates a decision-making workflow for troubleshooting low yields and poor selectivity.
Caption: Troubleshooting workflow for synthesis optimization.
Question 3: I'm having difficulty purifying this compound. What are the best practices?
Purification can be challenging, especially if the byproducts have similar polarities to the desired product.
Expert Recommendation: Chromatographic and Recrystallization Techniques
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds of this type. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Monitoring the separation by thin-layer chromatography (TLC) is essential to determine the optimal solvent system.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique. A solvent screen should be performed to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
| Purification Method | Recommended Solvents/Conditions | Key Considerations |
| Column Chromatography | Hexanes/Ethyl Acetate gradient | Monitor fractions by TLC to avoid mixing with impurities. |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures | Ensure slow cooling to obtain well-formed crystals. |
Frequently Asked Questions (FAQs)
This section addresses general questions about the synthesis of this compound.
What are the most common synthetic routes to this compound?
The synthesis of this compound can be achieved through several methods. The most common approaches involve the cyclization of acyclic precursors.
-
Condensation Reactions: A primary route involves the condensation of benzylamine with a suitable α,β-unsaturated carbonyl compound or a 1,5-dicarbonyl compound.[3]
-
Cyclization Reactions: Intramolecular cyclization of an appropriately functionalized linear precursor can also yield the dihydropyridinone ring.
-
Multi-component Reactions: One-pot multi-component reactions can provide a more efficient synthesis by combining multiple steps without isolating intermediates.[1]
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis of this compound.
What are the key safety precautions for this synthesis?
As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards. Benzylamine is corrosive and flammable, and many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound via a condensation reaction. This protocol should be adapted and optimized for your specific laboratory conditions and scale.
Synthesis of this compound
Materials:
-
Benzylamine
-
5-Oxohexanoic acid (or its ester derivative)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-oxohexanoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of PTSA in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
References
-
Apsunde, T., & Wurz, R. P. (2014). Pyridin-2-one Synthesis Using Ester Enolates and Aryl Aminoaldehydes and Ketones. The Journal of Organic Chemistry, 79(7), 3260–3266. [Link]
Sources
Technical Support Center: Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This valuable unsaturated lactam serves as a key intermediate in the development of various pharmaceutical agents. Achieving high purity is critical for downstream applications, yet the synthesis is often accompanied by the formation of characteristic impurities. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these challenges effectively.
Our discussion will be based on a common and robust synthetic strategy: the N-benzylation of δ-valerolactam (piperidin-2-one) to form 1-benzylpiperidin-2-one, followed by a dehydrogenation step to introduce the α,β-unsaturation. This approach, while logical, presents specific checkpoints where impurities can arise. This document provides a structured, question-and-answer-based approach to identify, mitigate, and eliminate these common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and impurity landscape.
Q1: What is the most common laboratory-scale synthetic route for this compound?
A common and reliable two-step synthesis is employed.
-
Step 1: N-Alkylation. δ-Valerolactam is deprotonated with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide or benzyl chloride to yield the saturated intermediate, 1-benzylpiperidin-2-one.
-
Step 2: Dehydrogena[1]tion. The intermediate is then converted to the target α,β-unsaturated lactam. A prevalent method for this is α-halogenation (e.g., with N-Bromosuccinimide, NBS) followed by base-induced dehydrohalogenation. Alternative modern method[2][3]s involve direct catalytic dehydrogenation.
Q2: What are the prima[4][5]ry classes of impurities I should anticipate?
Impurities can be categorized based on their origin in the synthetic sequence:
-
Starting Material-Related Impurities: Unreacted δ-valerolactam, excess benzylating agent (benzyl bromide), and its degradation products (benzyl alcohol).
-
Intermediate-Related Impurities: Incomplete conversion leading to residual 1-benzylpiperidin-2-one in the final product.
-
Side-Reaction Byproducts: Isomeric dihydropyridinones (e.g., 1-Benzyl-3,4-dihydropyridin-2(1H)-one), over-dehydrogenated product (1-Benzylpyridin-2(1H)-one), and byproducts from solvent-base interactions, especially when using DMF with NaH.
-
Degradation Product[6][7]s: Ring-opened products like N-benzyl-5-aminopentanoic acid, resulting from harsh acidic or basic conditions during workup.
Q3: How can I effectively monitor reaction progress to minimize impurity formation?
Vigilant reaction monitoring is crucial.
-
Thin-Layer Chromatography (TLC): TLC is indispensable for tracking the consumption of starting materials and the appearance of products. For Step 1, you can monitor the disappearance of δ-valerolactam. For Step 2, you can track the conversion of 1-benzylpiperidin-2-one. Use a combination of UV visualization (for aromatic compounds) and a stain like potassium permanganate (which reacts with the double bond of the product).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, periodic sampling and analysis by GC-MS or LC-MS can provide quantitative data on the conversion rate and detect the formation of side products in real-time.
Part 2: Troub[8]leshooting Guide: Common Issues & Solutions
This section provides direct answers to specific experimental problems.
Issue 1: My final product is significantly contaminated with the saturated intermediate, 1-benzylpiperidin-2-one.
-
Probable Cause: This points to an incomplete or inefficient dehydrogenation reaction (Step 2). Common reasons include insufficient reagent (e.g., NBS or palladium catalyst), suboptimal reaction temperature, or insufficient reaction time.
-
Investigative Steps & Solutions:
-
Confirm Identity: Use ¹H NMR to confirm the impurity. The saturated intermediate will lack the characteristic vinyl proton signals of the product and will show aliphatic protons at the C5 and C6 positions. Mass spectrometry will show a mass difference of 2 amu (M+H⁺ for product: 188.24 m/z; for intermediate: 190.26 m/z).
-
Optimize Halogenation (if applicable): If using an NBS/base route, ensure the α-bromination step goes to completion before adding the elimination base. Monitor this intermediate step by TLC or LC-MS.
-
Optimize Elimination (if applicable): The choice of base and solvent is critical for the dehydrobromination. A strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) is often effective. Ensure at least one stoichiometric equivalent is used.
-
Re-evaluate Catalyst (if applicable): If using a catalytic method, ensure the catalyst is active. Consider increasing catalyst loading or using a fresh batch.
-
Increase Temper[4]ature/Time: Cautiously increase the reaction temperature or extend the reaction time, continuing to monitor by TLC/LC-MS to avoid the formation of over-oxidation byproducts.
-
Issue 2: I've isolated a product with the correct mass, but the NMR shows unexpected vinyl proton signals. I suspect an isomer.
-
Probable Cause: You have likely formed the isomeric product, 1-Benzyl-3,4-dihydropyridin-2(1H)-one . This occurs when deprotonation and subsequent elimination happen at the C3-C4 position instead of the desired C5-C6 position. This is a common issue in dehydrogenation reactions that proceed via an enolate intermediate.
-
Investigative Steps & Solutions:
-
Confirm by NMR: The desired 5,6-dihydro isomer shows two vinyl protons coupled to each other and to the adjacent methylene group at C5. The 3,4-dihydro isomer will show different splitting patterns for its vinyl protons, coupled to the methylene group at C5. Advanced NMR techniques like COSY and HMBC can definitively establish the connectivity.
-
Control the Kinetics: The formation of the thermodynamic versus kinetic enolate can be influenced by the base, solvent, and temperature during the halogenation or dehydrogenation step. Using a bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can favor the formation of the kinetic enolate at the less-hindered α-carbon, which may help direct regioselectivity depending on the specific mechanism.
-
Purification: [3] These isomers can be very difficult to separate. Careful column chromatography with a shallow solvent gradient is the most effective method. Consider testing differen[8]t solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to maximize separation.
-
Issue 3: My product is contaminated with benzyl alcohol and/or dibenzyl ether.
-
Probable Cause: These impurities stem from the N-alkylation step (Step 1). They arise from hydrolysis of unreacted benzyl bromide (forming benzyl alcohol) or subsequent reaction of benzyl alcohol with benzyl bromide (forming dibenzyl ether), often promoted by the basic reaction conditions.
-
Investigative Steps & Solutions:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide to minimize unreacted starting material.
-
Efficient Workup: After the reaction, quench any unreacted sodium hydride carefully with a proton source (e.g., dropwise addition of isopropanol or water at 0 °C). Perform a thorough aqueous workup. Washing the organic layer with water and then brine will remove water-soluble impurities like benzyl alcohol.
-
Purification: Benzyl bromide, benzyl alcohol, and dibenzyl ether are typically less polar than the desired lactam products. They can be effectively removed using silica gel column chromatography.
-
Issue 4: I am observin[8]g byproducts related to my solvent, especially when using DMF.
-
Probable Cause: Sodium hydride can act as both a base and a reducing agent, and it is known to react with N,N-dimethylformamide (DMF). This can generate dimethy[6][9]lamine, which can then be benzylated by benzyl bromide to form N,N-dimethylbenzylamine or other related species. These amine impurities ca[7]n be difficult to remove and may interfere with subsequent steps.
-
Investigative Steps & Solutions:
-
Switch Solvents: The most effective solution is to replace DMF. Tetrahydrofuran (THF) is an excellent alternative solvent for reactions involving sodium hydride and does not suffer from these side reactions.
-
Acidic Wash: [1]If using DMF is unavoidable, an acidic wash during the workup (e.g., with dilute HCl) can protonate the basic amine byproducts, transferring them to the aqueous layer. Caution: Ensure your desired product is stable to these acidic conditions before proceeding.
-
Optimize Temperature: Perform the reaction at the lowest temperature necessary for complete conversion to minimize solvent degradation. Often, these reactions can proceed efficiently at room temperature or with gentle warming, avoiding the high temperatures that accelerate DMF decomposition.
-
Part 3: Key P[11]rotocols & Methodologies
Protocol 3.1: Synthesis of 1-Benzylpiperidin-2-one (Intermediate)
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of δ-valerolactam (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by silica gel column chromatography (e.g., eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield the pure product.
Protocol 3.2: Analytical RP-HPLC Method for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of 1:1 acetonitrile/water.
Part 4: Data Summary and Visualizations
Table 1: Summary of Common Impurities and Identification Methods
| Impurity Name | Structure | Probable Origin | Recommended Analytical Technique & Key Identifier |
| δ-Valerolactam | Piperidin-2-one | Unreacted Starting Material (Step 1) | GC-MS: Lower retention time. ¹H NMR: Absence of benzyl signals. |
| Benzyl Bromide | Bn-Br | Excess Reagent (Step 1) | GC-MS: Characteristic isotopic pattern for bromine. |
| Benzyl Alcohol | Bn-OH | Hydrolysis of Benzyl Bromide | GC-MS/HPLC: Shorter retention time than product. |
| 1-Benzylpiperidin-2-one | Saturated Lactam | Unreacted Intermediate (Step 2) | HPLC: Earlier retention time than product. MS: M+H⁺ at ~190.26. |
| 1-Benzyl-3,4-dihydropyridin-2(1H)-one | Isomeric Product | Non-regioselective dehydrogenation | ¹H NMR: Distinct vinyl proton shifts and coupling. HPLC: May co-elute or elute very closely. |
| 1-Benzylpyridin-2(1H)-one | Aromatized Product | Over-oxidation in Step 2 | HPLC: Later retention time. MS: M+H⁺ at ~186.23. |
Diagrams
Caption: Competing elimination pathways leading to the desired product and its isomer.
References
-
Chen, M., & Dong, G. (2017). Palladium-Catalyzed α,β-Dehydrogenation of N-Protected Lactams. Journal of the American Chemical Society, 139(23), 7757–7760. Available from: [Link]
-
Marson, C. M., Grabowska, U., Fallah, A., Walsgrove, T., Eggleston, D. S., & Baures, P. W. (1995). Stereoselective syntheses of substituted 5,6-dihydro-2(1H)-pyridinones in polyphosphate media. The Journal of Organic Chemistry, 60(8), 2426–2433. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydro-2-pyridinones. Retrieved from: [Link]
-
Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Organic Letters, 11(11), 2567–2570. Available from: [Link]
-
O'Brien, A. G., Marcoux, D., & Beaudry, C. M. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Organic Letters, 18(22), 5844–5847. Available from: [Link]
-
Maulide, N., et al. (2017). Chemoselective α,β-Dehydrogenation of Saturated Amides. Angewandte Chemie International Edition, 56(34), 10219-10223. Available from: [Link]
-
Chemiz. (2022, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube. Available from: [Link]
-
Brimacombe, J. S., Jones, B. D., Stacey, M., & Willard, J. J. (1966). Alkylation of carbohydrates using sodium hydride. Carbohydrate Research, 2(2), 167–169. Available from: [Link]
-
Cheng, Y., & Dong, V. M. (2014). Stereodivergent synthesis of N-glycosyl-α,β-unsaturated δ-lactams via palladium-catalyzed ene-yne cyclization. Chemical Science, 5(11), 4249-4253. Available from: [Link]
-
Griffiths, R. J., & Maulide, N. (2013). The chemistry of α,β-unsaturated amides. Chemical Society Reviews, 42(19), 7863-7879. Available from: [Link]
-
Cheng, G. J., & Dong, G. (2017). Palladium-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds through an Enone Intermediate. Accounts of Chemical Research, 50(5), 1149–1159. Available from: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 5. Chemoselective α,β‐Dehydrogenation of Saturated Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatography Troubleshooting for 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to our dedicated technical support guide for the chromatographic purification of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related polar lactam compounds. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound using silica gel chromatography.
Question 1: My product is streaking badly on the TLC plate and the column, leading to broad peaks and poor separation. What's causing this?
Answer: This is the most frequently reported issue. Severe peak tailing or streaking is characteristic of a strong, undesirable interaction between your compound and the stationary phase.
-
Causality (The "Why"): this compound is a polar lactam. The amide moiety and potential basicity can lead to strong hydrogen bonding and acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This causes some molecules of your compound to "stick" to the silica, eluting much later than the main band and resulting in a "streak" or a tailing peak.
-
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the most acidic sites on the silica. This can be done by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (Et₃N).[1] A common practice is to use an eluent containing 0.5-2% triethylamine.
-
Modify the Mobile Phase: Instead of deactivating the entire column, you can add a competitive base directly to your mobile phase (e.g., 0.5% triethylamine or a few drops of ammonium hydroxide in your methanol if using a DCM/MeOH system). The modifier will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
Consider an Alternative Stationary Phase: If streaking persists, the acidity of silica may be fundamentally incompatible with your compound. Consider using a more inert or basic stationary phase.
-
Alumina (Al₂O₃): Activated basic or neutral alumina can be an excellent alternative for basic compounds.[2]
-
Reversed-Phase (C18) Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a mobile phase like water/acetonitrile or water/methanol can provide excellent separation for polar compounds.[2][3]
-
-
Question 2: I'm experiencing very low recovery of my compound from the column. Where is my product going?
Answer: Low recovery is another symptom of excessive interaction with the stationary phase, often leading to irreversible adsorption.
-
Causality (The "Why"): If the interaction with the silica gel is strong enough, a portion of your product may not elute at all, even with highly polar solvents.[1] It remains permanently bound to the column. This is especially common if the compound is left on the column for an extended period.
-
Solutions:
-
Implement Basic Modifiers: The same solutions for peak tailing apply here. Using triethylamine-treated silica or a modified mobile phase will significantly reduce irreversible binding and improve recovery.[1]
-
Run a "Faster" Column: Minimize the contact time between your compound and the silica. Modern flash chromatography systems use pressure to achieve faster flow rates (an ideal flow rate is about 2 inches/minute of solvent descent).[4][5] This reduces the time available for degradation or irreversible binding.
-
Perform a Silica Stability Test: Before committing your entire batch to a column, check if the compound is stable to silica. Spot your crude material on a TLC plate, and then spot it again in the same lane after 1-2 hours. If a new spot appears or the original spot diminishes upon developing the plate, your compound is degrading on the silica.[6]
-
Question 3: My compound is not separating from a key impurity. The spots are very close on TLC.
Answer: This is a classic selectivity problem. Your current solvent system is moving both compounds at nearly the same rate.
-
Causality (The "Why"): Eluent strength (how quickly it moves compounds up the plate) is different from selectivity (the ability to separate two compounds). A standard Hexane/Ethyl Acetate system may not provide sufficient selectivity for your specific compound and its impurities.
-
Solutions:
-
Systematically Screen Solvents: Do not rely solely on one solvent system. Test several combinations to find one that maximizes the difference in Rf values (ΔRf). A good target Rf for the desired compound is around 0.3 for optimal separation.[4]
-
Introduce Different Solvent Classes: To alter selectivity, introduce a solvent with different properties (e.g., hydrogen bond donating/accepting ability).
-
Instead of Hexane/EtOAc, try Dichloromethane/Methanol.
-
Try a ternary system: Hexane/EtOAc/DCM or Hexane/EtOAc with a small amount of acetone.
-
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase to cleanly elute your target compound away from more polar impurities that remain on the column.[5] Automated flash systems excel at creating precise, reproducible gradients.
-
| Solvent System Class | Primary Solvents | Notes & Recommendations |
| Standard Non-Polar/Polar | Hexanes / Ethyl Acetate | Good starting point. If separation is poor, change solvent class. |
| Chlorinated/Alcohol | Dichloromethane (DCM) / Methanol (MeOH) | Excellent for polar compounds. A 1-10% MeOH in DCM gradient is very powerful. |
| Ethereal/Non-Polar | Diethyl Ether (Et₂O) / Hexanes | Offers different selectivity compared to EtOAc due to different hydrogen bonding. |
| Ternary Systems | Hexane / EtOAc / DCM (e.g., 50:40:10) | Adding a third solvent can fine-tune selectivity to separate very close spots. |
Question 4: My sample is not very soluble in the chromatography eluent. How do I load it onto the column without causing issues?
Answer: Loading the sample correctly is critical for a good separation. Using a strong solvent to dissolve the sample can ruin the separation before it even begins.
-
Causality (The "Why"): If you dissolve your sample in a large volume of a strong solvent (like pure DCM or Methanol) and pipette it onto a column equilibrated with a weak eluent (like 10% EtOAc/Hexane), the strong solvent will carry your compound partway down the column in a diffuse band, preventing any real separation from occurring.
-
Solution: Dry Loading (Adsorption onto Silica): This is the best practice for samples with limited solubility in the eluent.[4][7] It ensures the sample is introduced to the column as a very narrow, concentrated band.
-
See the detailed protocol below for step-by-step instructions on how to perform a dry load.
-
Detailed Experimental Protocols
Protocol 1: Dry Loading a Sample onto a Chromatography Column
This method is highly recommended to ensure a narrow sample band and improve separation quality, especially for compounds that are not readily soluble in the starting eluent.[7]
-
Dissolution: In a round-bottom flask, dissolve your crude this compound (e.g., 500 mg) in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., 5-10 mL of Dichloromethane or Methanol).
-
Adsorption: To the solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Evaporation: Swirl the flask to create a uniform slurry, and then carefully remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained. Ensure all solvent is gone.
-
Loading: Carefully pour the dry powder containing your adsorbed compound onto the top of the prepared chromatography column.
-
Finalize Packing: Gently tap the side of the column to settle the powder into a flat, level bed. Carefully add a thin layer of sand on top to prevent disturbance when adding the eluent.[4]
-
Elution: Proceed with the chromatography as planned, carefully adding the eluent and applying pressure.
Protocol 2: Deactivating Silica Gel with Triethylamine
This protocol is for preparing a less acidic silica gel bed to minimize tailing and improve the recovery of basic or acid-sensitive compounds.[1]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Adding the Modifier: Add triethylamine (Et₃N) to the slurry to constitute about 1-2% of the total solvent volume. For example, for 200 mL of eluent, add 2-4 mL of Et₃N.
-
Mixing: Stir the slurry gently for 5-10 minutes to allow the triethylamine to coat the silica gel particles.
-
Column Packing: Pour the treated slurry into your column and proceed with packing as usual, ensuring a uniform bed without air bubbles.[7]
-
Mobile Phase: It is crucial to also include the same percentage of triethylamine in the mobile phase you use for the elution to maintain the deactivated state of the column.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving common purification issues.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Benchchem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. flash-chromatography.com [flash-chromatography.com]
- 4. Chromatography [chem.rochester.edu]
- 5. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-Benzyl-5,6-dihydropyridin-2(1H)-one in solution
Welcome to the technical support center for 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience with related molecular scaffolds.
Introduction
This compound is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₁₃NO.[1] Its structure, featuring a dihydropyridinone ring and a benzyl group, makes it a valuable intermediate in the synthesis of more complex molecules and a scaffold for potential therapeutic agents.[1][2] However, the inherent reactivity of its functional groups, particularly the lactam (cyclic amide) in the dihydropyridinone ring, can lead to stability challenges in solution. Understanding these potential issues is crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the potential stability issues of this compound in solution, troubleshooting strategies, and detailed experimental protocols to assess its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern is the hydrolysis of the lactam ring, which is susceptible to both acidic and basic conditions.[3] Additionally, oxidation of the dihydropyridinone ring to the corresponding pyridone and degradation of the benzyl group are potential issues.[1] Photodegradation may also occur upon exposure to light, a known issue for some pyridone derivatives.[4]
Q2: What is the expected major degradation product?
A2: The most likely major degradation product is the ring-opened carboxylic acid, resulting from the hydrolysis of the lactam bond. Under oxidative conditions, the aromatized pyridinone derivative could also be a significant product.
Q3: How does pH affect the stability of this compound?
A3: Based on the behavior of similar lactam-containing molecules like β-lactam antibiotics, the stability of this compound is expected to be highly pH-dependent.[5] Degradation is generally faster in both strongly acidic and strongly alkaline solutions, with a potential region of maximum stability around neutral or slightly acidic pH.[3][5]
Q4: What is the impact of temperature on the stability of this compound?
A4: As with most chemical reactions, the rate of degradation of this compound in solution is expected to increase with temperature.[6] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable, provided the compound is stable to freeze-thaw cycles.[7]
Q5: Are there any specific solvents that should be avoided?
A5: Protic solvents, especially water, can participate in the hydrolysis of the lactam ring. The choice of solvent will depend on the specific application. For stock solutions intended for long-term storage, anhydrous aprotic solvents like DMSO or DMF are generally preferred. However, the stability in these solvents should still be verified. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8]
Troubleshooting Guide
This guide will help you identify and resolve common stability issues encountered during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound over time in aqueous solution | Lactam hydrolysis | Adjust the pH of the solution to a more neutral range (e.g., pH 6-7.5) and store at a lower temperature (e.g., 4 °C).[5] |
| Appearance of a new peak in HPLC analysis | Formation of a degradation product | Characterize the new peak using LC-MS or NMR to identify the degradation product. This will help in understanding the degradation pathway. |
| Inconsistent results between experiments | Degradation during the experiment | Prepare fresh solutions before each experiment. If the experiment is lengthy, consider conducting it at a lower temperature if possible. |
| Discoloration of the solution | Oxidation or photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil.[4] Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Precipitation of the compound from solution | Poor solubility or degradation to an insoluble product | Ensure the compound is fully dissolved at the desired concentration. If precipitation occurs over time, it may be due to degradation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment
This protocol provides a rapid assessment of the stability of this compound under common laboratory conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare test solutions by diluting the stock solution to a final concentration of 100 µg/mL in the following solutions:
-
Phosphate buffer (pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
-
Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system to determine the initial peak area of the compound.
-
Store the remaining test solutions at room temperature and protected from light.
-
Analyze the test solutions by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 2 M HCl. Heat at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 2 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples by HPLC-MS to identify and characterize the degradation products.[9]
Visualizations
Proposed Degradation Pathway
The following diagram illustrates the most probable degradation pathways for this compound in solution.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for stability testing of a compound in solution.
References
-
Stability of β-lactam antibiotics in bacterial growth media. PMC.
-
Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed.
-
Influence of temperature on the degradation of selected β-lactams (24 h... ResearchGate.
-
5,6-Dihydropyridin-2(1H)-one | CAS:6052-73-9 | Alkaloids. BioCrick.
-
Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. American Journal of Clinical Pathology.
-
Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI.
-
Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. PMC.
-
This compound. Smolecule.
-
Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H). NIH.
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
-
Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed.
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMSS.
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC.
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI.
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Agency for Toxic Substances and Disease Registry | ATSDR.
-
Lifitegrast Degradation: Products and Pathways. PMC.
-
Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Jetir.Org.
Sources
- 1. Buy this compound | 128773-72-8 [smolecule.com]
- 2. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dihydropyridin-2(1H)-one | CAS:6052-73-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we emphasize not just the "how," but the critical "why" behind each experimental step, ensuring a robust and reproducible protocol.
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of this compound, providing quick and actionable answers.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this class of δ-lactams can be approached through several methodologies. A common strategy involves the intramolecular cyclization of an appropriate amino acid derivative. Another prominent method is the ring-closing metathesis of an acyclic diene precursor. More recently, biocatalytic approaches using enzymes for C-H amidation have shown promise for stereoselective synthesis.[1] A notable method involves the intramolecular Knoevenagel condensation.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be addressed by extending the reaction time or increasing the temperature. Sub-optimal reagent quality, particularly the purity of starting materials and the activity of any catalysts, is another common culprit. Finally, inefficient purification leading to product loss can significantly impact the final yield. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q3: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the common side products?
A3: The formation of side products is a frequent challenge. Depending on the synthetic route, these can include dimers or polymers resulting from intermolecular reactions.[3] In routes involving cyclization, incomplete cyclization can leave starting material or intermediates in the final mixture.[3] Oxidation of starting materials or the product can also occur, especially if the reaction is sensitive to air and conducted at elevated temperatures.[3]
Q4: How critical is the choice of solvent for this synthesis?
A4: The choice of solvent is paramount as it can influence reaction rates, solubility of reagents, and even the reaction pathway. For instance, in N-alkylation reactions, polar aprotic solvents like DMF or DMSO are often preferred.[4] For cyclization reactions, the choice will depend on the specific mechanism and reagents involved. It is essential to use anhydrous solvents when working with moisture-sensitive reagents like organometallics or certain bases to prevent their decomposition.
Q5: What is the most effective method for purifying the final product?
A5: Column chromatography on silica gel is a widely used and effective method for purifying this compound.[5] The choice of eluent system will depend on the polarity of the product and impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired compound from byproducts. Recrystallization can also be a viable option for obtaining highly pure material if a suitable solvent system is found.
II. Troubleshooting & Optimization Guide
This section provides a detailed, symptom-based approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Suggested Action |
| Inactive Reagents/Catalyst | Reagents can degrade over time, and catalysts can lose activity. | Use freshly opened or purified reagents. If using a catalyst, verify its activity with a known reaction. |
| Incorrect Reaction Temperature | Many reactions have an optimal temperature range for both rate and selectivity. | If the reaction is slow, consider incrementally increasing the temperature. Conversely, if side reactions are prevalent, lowering the temperature may be beneficial. |
| Presence of Moisture or Oxygen | Moisture- and air-sensitive reagents will be quenched, halting the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal pH | For reactions involving acid or base catalysis, the pH is critical for activating substrates and catalysts. | Monitor and adjust the pH of the reaction mixture as necessary. For enzymatic reactions, slightly alkaline conditions (pH 9) have been shown to improve yield.[1] |
Problem 2: Formation of Multiple Impurities
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Suggested Action |
| Side Reactions (e.g., Dimerization) | High concentrations of reactive intermediates can favor intermolecular side reactions over the desired intramolecular cyclization.[3] | Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. This maintains a low concentration of the reactive species. |
| Over-alkylation/Di-benzylation | In N-benzylation steps, the product can sometimes react further with the benzylating agent. | Use a stoichiometric amount of the benzylating agent or add it portion-wise to control the reaction. |
| Oxidation | The dihydropyridinone ring or other functional groups may be susceptible to oxidation, especially at elevated temperatures in the presence of air. | Conduct the reaction under an inert atmosphere and consider using degassed solvents. |
| Incorrect Stoichiometry | An excess of one reactant can lead to the formation of byproducts. | Carefully measure and control the stoichiometry of all reagents. |
Problem 3: Difficult Purification
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Suggested Action |
| Product and Impurity have Similar Polarity | If the product and a major impurity have similar polarities, they will co-elute during column chromatography. | Experiment with different eluent systems for column chromatography. Sometimes a switch in the stationary phase (e.g., from silica to alumina) can be effective. Consider derivatizing the impurity to alter its polarity before chromatography. |
| Product is an Oil | Oily products can be challenging to handle and may trap impurities. | Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different solvent systems for recrystallization. If it remains an oil, ensure thorough removal of solvent under high vacuum. |
| Product Streaking on TLC Plate | This can indicate that the compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds like amines, adding a small amount of triethylamine is often effective.[4] |
III. Experimental Protocols & Methodologies
This section provides a generalized, step-by-step protocol for a common synthetic route. Note: Specific quantities and conditions should be optimized based on the specific substrate and scale of the reaction.
Illustrative Synthesis: N-Benzylation and Intramolecular Cyclization
This two-step process is a common approach for synthesizing N-substituted lactams.
Step 1: N-Benzylation of a Precursor Amine
-
Preparation: Under an inert atmosphere, dissolve the starting amine precursor in an appropriate anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride) portion-wise. Stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction carefully with water or a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
The specific conditions for this step will vary significantly depending on the nature of the precursor and the desired cyclization strategy (e.g., amide bond formation, ring-closing metathesis). A general workflow is outlined below.
-
Preparation: Dissolve the N-benzylated precursor in a suitable anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add the cyclization reagent (e.g., a coupling agent for amide bond formation or a metathesis catalyst) at the appropriate temperature.
-
Reaction: Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.
-
Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove the catalyst and other water-soluble byproducts. Purify the crude product by column chromatography to obtain the final this compound.
IV. Visualizations
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Reaction Pathway
Caption: A general synthetic pathway.
V. References
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Vertex AI Search.
-
Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. ResearchGate.
-
Supporting Information for a scientific publication. Vertex AI Search.
-
Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
-
Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis. Benchchem.
-
Divergent Synthesis of 5,6- and 3,6-Dihydropyridin-2(1H)-one via Intramolecular Knoevenagel Condensation. ResearchGate.
Sources
Technical Support Center: Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy for higher yields and purity.
Introduction to the Synthesis and its Challenges
This compound is a valuable intermediate in medicinal chemistry, often serving as a precursor for more complex molecular architectures. While its synthesis may appear straightforward, several potential side reactions can significantly impact the yield and purity of the final product. The most common synthetic strategies involve either the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing lactam. Each approach presents a unique set of challenges that require careful control of reaction conditions. This guide will focus on two primary and practical synthetic routes and the associated side reactions.
Troubleshooting Guide: Navigating Common Side Reactions
This section is organized in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Route 1: N-Benzylation of δ-Valerolactone Followed by Dehydrogenation
This two-step approach first involves the synthesis of the saturated lactam, 1-benzylpiperidin-2-one, followed by the introduction of the double bond.
Diagram of Synthetic Route 1:
Caption: Step-wise process for dehydrogenation via selenoxide elimination.
-
Key Considerations:
-
Temperature Control: Maintaining low temperatures during enolate formation and selenenylation is crucial to prevent side reactions.
-
Stoichiometry: Use of a slight excess of the base and phenylselenyl halide can ensure complete conversion of the starting material.
-
Oxidation: The oxidation step is often exothermic and should be performed with cooling to prevent over-oxidation.
-
Route 2: Intramolecular Cyclization of an N-Benzyl-5-halopentanamide
This approach involves the formation of an acyclic precursor, N-benzyl-5-halopentanamide, followed by an intramolecular cyclization to form the lactam ring. The unsaturation can be introduced either before or after cyclization.
Diagram of Synthetic Route 2:
Caption: Synthetic pathway via amidation and intramolecular cyclization.
Question 3: During the intramolecular cyclization of N-benzyl-5-bromopentanamide, I am observing significant amounts of intermolecular side products (polymers) and low yields of the desired lactam. What can I do to favor the intramolecular reaction?
Answer:
The competition between intramolecular cyclization and intermolecular polymerization is a common challenge in the synthesis of cyclic compounds.
-
Causality: Intermolecular reactions are favored at high concentrations, where molecules of the acyclic precursor are more likely to react with each other than to cyclize. The rate of the intramolecular reaction is dependent on the effective molarity of the reactive ends of the molecule.
-
Troubleshooting Steps:
-
High Dilution Conditions: The most effective way to promote intramolecular cyclization is to perform the reaction under high dilution. This can be achieved by slowly adding the acyclic precursor to a large volume of solvent containing the base. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.
-
Choice of Base and Solvent: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. The choice of solvent can also influence the reaction; polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study of the temperature profile is recommended.
-
| Parameter | Recommendation | Rationale |
| Concentration | High Dilution (slow addition to a large volume of solvent) | Favors intramolecular cyclization over intermolecular polymerization. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Effective for promoting cyclization without causing significant side reactions. |
| Temperature | Optimization Required (start at room temperature and gently heat if necessary) | Balances reaction rate with the potential for side reactions. |
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound in a one-pot reaction from acyclic precursors?
A1: While a one-pot synthesis is theoretically possible, it is often challenging to control the multiple reaction steps and prevent the formation of side products. A stepwise approach, as outlined in the troubleshooting guide, generally provides higher yields and purity. For example, a one-pot reaction involving the amidation and subsequent cyclization would require careful selection of a base that is strong enough to promote cyclization but does not interfere with the initial amidation.
Q2: My final product is difficult to purify by column chromatography. Are there any alternative purification methods?
A2: this compound can be somewhat polar, which can make chromatography challenging. If you are experiencing difficulties, consider the following:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for purification.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option, although care must be taken to avoid decomposition at high temperatures.
-
Acid-Base Extraction: As the product is a lactam, it is relatively neutral. However, some impurities, such as unreacted benzylamine, can be removed by washing the organic solution of your product with a dilute acid (e.g., 1 M HCl).
Q3: I am considering a catalytic dehydrogenation of 1-benzylpiperidin-2-one to introduce the double bond. Is this a viable alternative to the selenoxide elimination?
A3: Yes, catalytic dehydrogenation is a potential alternative. Catalysts such as palladium on carbon (Pd/C) or copper-based catalysts have been used for the dehydrogenation of similar cyclic amines and lactams. [1]However, this approach also has its challenges:
-
Harsh Conditions: Catalytic dehydrogenation often requires high temperatures, which can lead to side reactions like aromatization or decomposition.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or byproducts formed during the reaction.
-
Selectivity: Controlling the selectivity to the desired dihydropyridinone without further dehydrogenation to the pyridinone can be difficult.
A thorough literature search for a specific catalyst system and optimization of the reaction conditions (temperature, pressure, solvent) would be necessary for this approach to be successful.
References
-
Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. ResearchGate. Available at: [Link]
-
Quick and partial report on benzyl bromide synthesis. Powered by XMB 1.9.11. Available at: [Link]
-
Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube. Available at: [Link]
-
Highly active Cu/MgO catalysts for selective dehydrogenation of benzyl alcohol into benzaldehyde using neither O2 nor H2 acceptor. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purity Confirmation of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the Technical Support Center for the analytical assessment of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who require robust methods to confirm the purity of this compound. Here, we provide in-depth troubleshooting and frequently asked questions to address challenges you may encounter during your experiments.
Introduction: The Criticality of Purity
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The presence of impurities, even in trace amounts, can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, rigorous purity assessment is a non-negotiable aspect of its quality control. This guide will walk you through a multi-faceted approach to confidently determine the purity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. Common synthesis methods include cyclization and condensation reactions.[1] Potential impurities can include:
-
Unreacted Starting Materials: Such as benzylamine and related precursors.
-
By-products: Resulting from side reactions or incomplete cyclization.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Degradation Products: The dihydropyridine ring can be susceptible to oxidation, leading to the corresponding pyridinone.[1]
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.
Q2: Which analytical technique provides the most definitive evidence of purity?
A2: No single technique is universally "best." A combination of chromatographic and spectroscopic methods provides the most comprehensive and reliable assessment of purity.
-
High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the main component and separating it from non-volatile impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS) confirms the molecular weight of the compound and can help identify unknown impurities.[4]
-
Elemental Analysis (CHN) determines the elemental composition and can indicate the presence of inorganic impurities or deviations from the expected formula.
The choice of techniques should be guided by the properties of the compound and the potential impurities.
Q3: My ¹H NMR spectrum shows unexpected peaks. How do I determine if they are impurities?
A3: First, carefully compare your spectrum with a reference spectrum if available. If not, analyze the chemical shifts, integration values, and coupling patterns of the unexpected signals.
-
Broad peaks may indicate the presence of water or other protic solvents.
-
Signals in the aromatic region that do not correspond to the benzyl group could suggest aromatic by-products.
-
Integration values that are not in the correct whole-number ratio to the expected protons of your compound are a strong indicator of impurities.
To confirm, consider running a 2D NMR experiment like COSY or HSQC, which can help in assigning all proton and carbon signals and identifying those that do not belong to the main structure.
Troubleshooting Guides
HPLC Analysis: Peak Purity and Resolution Issues
Problem: Poor peak shape (tailing or fronting) or co-elution of impurities in your HPLC chromatogram.
Causality: This can be caused by several factors, including inappropriate mobile phase composition, a degraded column, or interactions between the analyte and residual silanol groups on the stationary phase. For beta-lactam compounds, the addition of an acid to the mobile phase can sometimes prevent decomposition on silica-based columns.[5]
Workflow for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for HPLC peak issues.
Detailed Protocol: RP-HPLC Method for Purity Determination
This Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable starting point for assessing the purity of this compound.[3]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase helps to protonate silanol groups and improve peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 70% A to 30% A over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl and pyridinone chromophores should have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase | Ensures compatibility with the analytical system. |
Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥99% is often desired for pharmaceutical applications.[6]
NMR Spectroscopy: Signal Assignment and Impurity Identification
Problem: Ambiguous signals in the ¹H or ¹³C NMR spectra.
Causality: Overlapping signals, especially in the aromatic region, can make definitive assignments challenging. The presence of rotamers or tautomers can also lead to more complex spectra than anticipated.
Workflow for NMR Signal Analysis
Caption: Workflow for detailed NMR spectral analysis.
Expected NMR Data
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Protons | Expected Shift (ppm) | Multiplicity | Rationale |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | Typical range for monosubstituted benzene ring protons. |
| CH₂ (Benzyl) | ~4.6 | Singlet | Methylene protons adjacent to a nitrogen and a phenyl group. |
| Vinylic | ~6.0 and ~6.9 | Doublet of Doublets | Protons on the double bond of the dihydropyridinone ring. |
| Aliphatic (CH₂) | ~2.4 and ~3.5 | Multiplets | Methylene protons in the dihydropyridinone ring. |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Carbons | Expected Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~170 | Typical for a lactam carbonyl. |
| Aromatic (Benzyl) | 127 - 138 | Characteristic range for benzene ring carbons. |
| Vinylic | 120 - 145 | Carbons of the C=C double bond. |
| CH₂ (Benzyl) | ~50 | Methylene carbon attached to nitrogen. |
| Aliphatic (CH₂) | 20 - 40 | Methylene carbons in the saturated portion of the ring. |
Mass Spectrometry: Molecular Ion Confirmation and Fragmentation Analysis
Problem: Difficulty in obtaining a clear molecular ion peak or interpreting the fragmentation pattern.
Causality: The stability of the compound under the chosen ionization conditions (e.g., Electrospray Ionization - ESI) can affect the observation of the molecular ion. Fragmentation patterns can be complex, but they provide valuable structural information. For N-benzyl compounds, fragmentation can be dominated by benzyl cation and proton transfer.[4]
Expected Mass Spectrometry Data
Common Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇•): This would result in a fragment ion at m/z 96.
-
Formation of the benzyl cation (C₇H₇⁺): This would give a prominent peak at m/z 91.
References
- A Comparative Guide to Validating the Chiral Purity of Lactamide Enantiomers. Benchchem.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Supporting Information.
- Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC - NIH.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate.
- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with drug-like properties.
- 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... ResearchGate.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- This compound. BLDpharm.
- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
- This compound. Smolecule.
- A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.
- Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry.
- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate.
- Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PMC - NIH.
- Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. PubMed.
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
Sources
- 1. Buy this compound | 128773-72-8 [smolecule.com]
- 2. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. eprints.usm.my [eprints.usm.my]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 128773-72-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating the Scale-Up of 1-Benzyl-5,6-dihydropyridin-2(1H)-one Production
Welcome to the technical support resource for the synthesis and scale-up of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to address the nuanced challenges that arise when transitioning from bench-scale synthesis to larger-scale production. We will delve into the underlying chemical principles and process engineering considerations to ensure a robust, reproducible, and efficient scale-up.
Overview of the Synthetic Pathway
A prevalent and reliable method for the synthesis of this compound involves the intramolecular cyclization of a δ-amino acid derivative. A common approach is the cyclization of N-benzyl-5-aminopentanoic acid. This can be achieved through thermal condensation or by using coupling agents, often with azeotropic removal of water to drive the reaction to completion.
Below is a generalized workflow for this synthetic approach.
Caption: Troubleshooting workflow for low conversion during scale-up.
FAQ 2: Increased Impurity Profile Post-Scale-Up
Question: My scaled-up batch shows several new impurities on the TLC/LC-MS that were minor or absent in the lab. The main one appears to be a dimer. How can I mitigate this?
Answer: The formation of intermolecular byproducts like dimers is often a concentration-dependent issue that becomes more pronounced at scale.
Root Cause Analysis:
-
Intermolecular vs. Intramolecular Reactions: The desired reaction is an intramolecular cyclization. However, at higher concentrations typical of production scales, the probability of two molecules of the N-benzyl-5-aminopentanoic acid reacting with each other (intermolecular reaction) to form a linear dimer increases. This is a competing reaction that is highly dependent on concentration.
-
Prolonged Reaction Times: Longer exposure to high temperatures, often a consequence of slower heating and cooling cycles in large reactors, can promote side reactions. [1] Mitigation Strategies:
-
Controlled Addition (Pseudo-High Dilution):
-
Instead of adding all the starting material at once, slowly add a solution of the N-benzyl-5-aminopentanoic acid to the hot solvent over several hours. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular cyclization over the intermolecular dimerization.
-
-
Reaction Parameter Optimization:
-
Re-evaluate the reaction temperature. It's possible that a slightly lower temperature, while extending the reaction time, could disproportionately reduce the rate of the side reaction compared to the desired cyclization.
-
Table 1: Comparison of Addition Methods
| Parameter | Batch Addition (All at Once) | Controlled Addition (Over 4 hours) |
| Initial Concentration | High | Low (Instantaneous) |
| Dimer Formation | Significant (e.g., 10-15%) | Minimized (e.g., <2%) |
| Process Time | Shorter | Longer |
| Yield of Desired Product | Lower | Higher |
| Recommendation | Not recommended for scale-up | Recommended for scale-up |
FAQ 3: Purification by Distillation is Inefficient
Question: At the lab scale, I purified the product by short-path distillation. At the pilot scale, the vacuum distillation is resulting in product decomposition and a lower-than-expected yield. What should I do?
Answer: Thermal decomposition during distillation is a common issue when scaling up, as the product is exposed to high temperatures for a longer duration. The boiling point of this compound is quite high (115-120 °C at 0.2 Torr), making it susceptible to degradation. [2] Troubleshooting and Alternative Protocols:
-
Improve Vacuum Efficiency:
-
Ensure your vacuum pump and lines are appropriately sized for the larger system to achieve a lower vacuum pressure. A lower pressure will reduce the required distillation temperature.
-
Check for leaks in the system, as even small leaks can significantly impact the achievable vacuum level.
-
-
Switch to Crystallization:
-
Crystallization is often a more scalable and efficient purification method for solid compounds, avoiding the risks of thermal degradation.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Perform small-scale experiments to find a suitable solvent system. A good system is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common choice for compounds like this is a mixture of a polar solvent (like isopropanol or ethyl acetate) and a non-polar anti-solvent (like heptane or hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. A rapid crash cooling can trap impurities.
-
Anti-Solvent Addition: If necessary, slowly add the anti-solvent (e.g., heptane) until the solution becomes slightly turbid, then allow it to stand.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
References
-
ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Singh, G. S. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron. Retrieved from [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]
Sources
Technical Support Center: Interpreting NMR Spectra of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support guide for the spectral interpretation of 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this molecule or structurally similar scaffolds. Here, we address common questions and troubleshooting scenarios encountered during NMR analysis, providing expert insights and validated protocols to ensure accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected proton (¹H) NMR spectral pattern for this compound?
A1: The ¹H NMR spectrum of this compound presents several distinct regions corresponding to the dihydropyridinone ring and the N-benzyl substituent. A logical approach to interpretation involves analyzing each spin system separately.[1][2]
-
Aromatic Region (δ ≈ 7.2-7.4 ppm): The five protons of the phenyl ring on the benzyl group will typically appear as a complex multiplet in this region. Be aware that this signal can overlap with the residual solvent peak of deuterated chloroform (CDCl₃) at ~7.26 ppm.[3]
-
Vinylic Region (δ ≈ 6.0-7.0 ppm): The two protons on the double bond of the dihydropyridinone ring (H4 and H3) will be present here. H4 is typically further downfield due to its β-position relative to the carbonyl group. They will appear as doublets, coupling only to each other.
-
Benzylic Methylene Protons (δ ≈ 4.6 ppm): The two protons of the -CH₂- group linking the nitrogen to the phenyl ring are expected in this region. A key feature to note is that these protons are often diastereotopic, meaning they are chemically non-equivalent. This can arise from slow rotation around the N-CH₂ bond or the overall molecular asymmetry. Consequently, instead of a singlet, they may appear as a pair of doublets (an AB quartet), each integrating to one proton and showing a large geminal coupling constant (~13-15 Hz).[4]
-
Aliphatic Region (δ ≈ 2.5-3.6 ppm): This region contains the signals for the two methylene groups of the dihydropyridinone ring (H5 and H6).
-
H6 Protons (δ ≈ 3.5 ppm): These protons are adjacent to the nitrogen atom and will be the most downfield of the aliphatic signals. They will appear as a triplet, coupled to the H5 protons.
-
H5 Protons (δ ≈ 2.5 ppm): These protons are adjacent to the vinylic C4 and the aliphatic C6. They will likely appear as a multiplet due to coupling with both H4 (small allylic coupling) and H6.
-
Below is the annotated structure for reference:
Caption: Labeled structure of this compound.
Q2: What are the expected ¹³C NMR and DEPT-135 chemical shifts?
A2: The ¹³C NMR spectrum provides a count of the unique carbon environments. Combining this with a DEPT-135 experiment is a powerful strategy for assigning each carbon type.[5] A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[6][7][8]
| Carbon Atom(s) | Expected ¹³C Shift (δ, ppm) | Carbon Type | DEPT-135 Signal | Justification |
| C2 | 165 - 175 | C=O (Amide) | Absent | Carbonyl carbons are highly deshielded and quaternary.[9] |
| C4 | 140 - 150 | =CH | Positive | Vinylic carbon β to the carbonyl group. |
| C3 | 120 - 130 | =CH | Positive | Vinylic carbon α to the carbonyl group. |
| C_ipso | 135 - 140 | Aromatic C | Absent | Quaternary aromatic carbon attached to the benzylic CH₂. |
| C_ortho, C_meta, C_para | 125 - 130 | Aromatic CH | Positive | Protonated aromatic carbons. |
| C6 | 45 - 55 | -CH₂-N | Negative | Aliphatic carbon adjacent to electronegative nitrogen. |
| C7 (Benzylic) | 50 - 60 | -CH₂-N | Negative | Benzylic carbon adjacent to nitrogen. |
| C5 | 20 - 30 | -CH₂- | Negative | Standard aliphatic methylene carbon. |
Q3: Which 2D NMR experiments are most useful for structure confirmation?
A3: For unambiguous assignment, 2D NMR is essential. The two most critical experiments for this molecule are:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] It is invaluable for:
-
Confirming the H5-H6 aliphatic spin system.
-
Verifying the coupling between the vinylic H3 and H4 protons.
-
Demonstrating the lack of correlation between the benzyl protons and the dihydropyridinone ring protons, confirming they are separate systems.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5][11] It provides direct, unambiguous C-H assignments. For example, the proton signal at ~3.5 ppm (H6) will show a cross-peak to the carbon signal at ~50 ppm (C6), definitively linking them.
Troubleshooting Guide
Problem 1: My benzylic -CH₂- signal is not a singlet. It appears as two complex signals or an AB quartet. Is my product impure?
Answer: This is not necessarily an indication of impurity; in fact, it is often expected for this structure. The two protons on the benzylic methylene group are diastereotopic.
-
Causality: Chemical non-equivalence arises because rotation around the N-C(benzyl) bond may be restricted, or the molecule lacks a plane of symmetry that would make these protons equivalent. As a result, one proton exists in a slightly different electronic environment from the other.[4]
-
What to look for:
-
Integration: Check if the two signals together integrate to 2H.
-
Coupling: These protons will be geminally coupled to each other, resulting in a characteristic splitting pattern. If well-resolved, they will appear as two doublets (an "AB quartet"), with the same large coupling constant (J ≈ 13-15 Hz).
-
HSQC Check: In the HSQC spectrum, both of these distinct proton signals should correlate to the same single carbon signal in the ¹³C spectrum (the benzylic carbon at ~50-60 ppm). This is a definitive confirmation of diastereotopicity.[12]
-
Problem 2: The signals in the aliphatic region (δ 2.5-3.6 ppm) are overlapping and difficult to assign.
Answer: Overlapping signals in this region are common. A systematic approach using 2D NMR is the most reliable way to resolve this ambiguity.
-
Workflow for Assignment:
Caption: Workflow for resolving overlapping aliphatic NMR signals.
Problem 3: I see extra peaks in my spectrum that don't correspond to the product. How do I identify them?
Answer: Unexpected peaks usually originate from residual solvents, starting materials, or side products.
-
Protocol for Impurity Identification:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities. Common culprits from synthesis and chromatography include ethyl acetate, hexane, dichloromethane, and acetone.[13][14][15]
-
Example: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm strongly suggest residual ethyl acetate.
-
-
Check Water Peak: A broad singlet can indicate the presence of water. Its chemical shift is highly dependent on the solvent and temperature. In CDCl₃ it's often around 1.6 ppm, while in DMSO-d₆ it appears around 3.3 ppm.[16]
-
Spiking Experiment: If you suspect a specific impurity (e.g., unreacted starting material), add a small amount of the pure suspected compound to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity. This is a self-validating method.
-
LC-MS Analysis: For unknown impurities, coupling NMR with mass spectrometry is the gold standard. LC-MS can provide the molecular weight of the impurity, which is a critical piece of information for its identification.
-
References
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
- Boykin, D. W. (1991). 17O NMR spectroscopy of lactams. Heterocycles, 29(2), 305-312.
- Contreras, R., et al. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(11), 988-993.
-
ResearchGate. (n.d.). Chemical shifts (δ, ppm) ¹H NMR of the studied compounds. Retrieved from [Link]
- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Gregory, K. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Arkat USA, Inc. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Retrieved from [Link]
-
SpectraBase. (n.d.). 5,6-dihydro-2(1H)-pyridinone. Retrieved from [Link]
-
ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) ¹H-¹H COSY NMR and (b) ¹³C-¹H HSQC NMR spectra of complex I in THF-d8. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl₃) and (B) side... Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) ¹H-NMR and (B) ¹³C-NMR spectra of Peak 1 from Fraction 6 of the... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. epfl.ch [epfl.ch]
- 12. youtube.com [youtube.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.washington.edu [chem.washington.edu]
Technical Support Center: Investigating the Degradation Pathways of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-5,6-dihydropyridin-2(1H)-one. This guide is designed to provide expert insights and practical troubleshooting advice for elucidating the degradation pathways of this molecule. Given the unique structural features of this compound—a lactam ring, a benzylic substituent, and an α,β-unsaturated system—a systematic approach to stability testing is crucial. This document will guide you through the process of designing, executing, and interpreting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound that I should be concerned about during stability studies?
A1: The molecule possesses three main areas susceptible to degradation under stress conditions:
-
The δ-Lactam Ring: The amide bond within the six-membered ring is a primary target for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.[1][2][3] While δ-lactams are generally more stable than their highly strained β-lactam counterparts, hydrolysis is still a critical degradation pathway to investigate.[4]
-
The Benzylic Position: The carbon atom connecting the phenyl ring to the nitrogen is a benzylic position. This site is susceptible to oxidation, especially in the presence of strong oxidizing agents or under photolytic conditions.[5][6][7] Oxidation at this position could lead to the formation of a ketone or, with more aggressive reagents, cleavage to form benzoic acid derivatives.[6][8]
-
The α,β-Unsaturated System (Enamine-like moiety): The double bond within the dihydropyridinone ring is part of an enamine-like system, which can be susceptible to photochemical reactions.[9] Exposure to light, particularly UV radiation, may induce isomerization, cyclization, or other forms of decomposition.[9][10]
Q2: I am starting my forced degradation studies. What conditions should I initially screen?
A2: A standard forced degradation study, as recommended by ICH guidelines, should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[11][12] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
Here is a recommended starting point for your experimental design:
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 7 days | To induce hydrolysis of the lactam ring.[2] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 7 days | To induce hydrolysis of the lactam ring under alkaline conditions.[1] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 7 days | To probe for oxidative degradation, particularly at the benzylic position.[5][13] |
| Thermal Degradation | 80°C (in solid state and in solution) | Up to 14 days | To assess the intrinsic thermal stability of the molecule. | |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Room Temp | As per guidelines | To investigate degradation due to the enamine-like chromophore.[9] |
Q3: How do I choose the right analytical technique to monitor the degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for these studies.[14][15] The method must be able to resolve the parent compound from all significant degradation products. For structure elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for obtaining molecular weight information.[16][17] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20]
Troubleshooting Guides
HPLC Method Development and Analysis
Issue 1: My parent peak is tailing, and I am not getting good resolution between the parent and a closely eluting degradant.
-
Probable Cause & Solution:
-
Secondary Silanol Interactions: The nitrogen in the lactam ring can interact with free silanol groups on the silica-based C18 column, causing peak tailing. Try a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize these interactions.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your molecule and its degradants. Experiment with adjusting the pH using a suitable buffer (e.g., phosphate or acetate) to improve peak shape and selectivity.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to poor peak shape. Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.
-
Issue 2: I am seeing new peaks in my chromatogram even in my control sample (no stress agent).
-
Probable Cause & Solution:
-
Mobile Phase Degradation: If you are using a buffered mobile phase, it can be prone to microbial growth over time, leading to extraneous peaks. Prepare fresh mobile phase daily.
-
Sample Solvent Issues: The solvent used to dissolve your sample might be too strong, causing peak distortion, or it might be reacting with your compound. Whenever possible, dissolve your sample in the initial mobile phase.
-
Injector Contamination: Carryover from previous injections can introduce ghost peaks. Implement a robust needle wash protocol in your autosampler method.[21]
-
LC-MS Analysis for Degradant Identification
Issue 1: I have a peak in my HPLC-UV chromatogram, but I don't see a corresponding mass in my LC-MS total ion chromatogram (TIC).
-
Probable Cause & Solution:
-
Poor Ionization: Your degradation product may not ionize efficiently under the current mass spectrometry source conditions. If you are using electrospray ionization (ESI), try switching between positive and negative ion modes. Also, consider atmospheric pressure chemical ionization (APCI) as an alternative.
-
Low Abundance: The degradant might be present at a concentration below the limit of detection of the mass spectrometer. Try concentrating your sample or using a more sensitive instrument if available.
-
UV Chromophore Loss: The degradation pathway might have resulted in a loss of the UV-absorbing part of the molecule. In this case, you may see a mass but no corresponding UV peak.
-
Issue 2: My mass spectrum for a degradation product is complex, with multiple adducts and fragments, making it difficult to determine the molecular weight.
-
Probable Cause & Solution:
-
Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Recognize these common adducts by their characteristic mass differences from the protonated molecule ([M+H]⁺).
-
In-Source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the source temperature or fragmentor voltage to obtain a clearer molecular ion peak.
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which allows you to predict the elemental composition of your degradant. This is a powerful tool for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).[22]
-
Predicted Degradation Pathways and Experimental Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Degradant Identification
This workflow outlines a systematic approach from forced degradation to structure elucidation.
Caption: Workflow for identification of degradation products.
By following the guidance and troubleshooting steps outlined in this technical support center, researchers can effectively investigate and understand the degradation pathways of this compound, ensuring the development of stable and robust drug formulations.
References
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Degradation of β-lactam antibiotics. (2004). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Allergy. Retrieved January 14, 2026, from [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Video: Reactions at the Benzylic Position: Oxidation and Reduction. (2025). JoVE. Retrieved January 14, 2026, from [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2011). SciSpace. Retrieved January 14, 2026, from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2014). PMC. Retrieved January 14, 2026, from [Link]
-
Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Photochemistry of Enamines and Enaminones. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024). PMC. Retrieved January 14, 2026, from [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Allylic and Benzylic Reactivity Overview. (2025). YouTube. Retrieved January 14, 2026, from [Link]
-
5,6-Dihydropyridin-2(1H)-one. (n.d.). BioCrick. Retrieved January 14, 2026, from [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 14, 2026, from [Link]
-
Troubleshooting in HPLC: A Review. (2022). IJSDR. Retrieved January 14, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved January 14, 2026, from [Link]
-
THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. (1931). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Challenges in applying chemometrics to LC-MS-based global metabolite profile data. (2013). Metabolomics. Retrieved January 14, 2026, from [Link]
-
Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. (2005). PubMed. Retrieved January 14, 2026, from [Link]
-
Major problems and solutions associated with metabolite identification... (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Microscale Methodology for Structure Elucidation of Natural Products. (2012). PMC. Retrieved January 14, 2026, from [Link]
-
NMR Applications to Study Natural Product Biosynthesis and Biodegradation. (2021). eScholarship. Retrieved January 14, 2026, from [Link]
-
Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). PubMed. Retrieved January 14, 2026, from [Link]
-
THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. (1931). ACS Publications. Retrieved January 14, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. Retrieved January 14, 2026, from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved January 14, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 14, 2026, from [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (2023). LinkedIn. Retrieved January 14, 2026, from [Link]
-
Degradation of β-lactam antibiotics. (2004). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2012). PubMed. Retrieved January 14, 2026, from [Link]
-
Iminium and enamine catalysis in enantioselective photochemical reactions. (2017). PMC. Retrieved January 14, 2026, from [Link]
-
Forced degradation and impurity profiling. (2013). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC. Retrieved January 14, 2026, from [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-ones. (2005). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis of 5,6-dihydropyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. scispace.com [scispace.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. ijsdr.org [ijsdr.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 1-Benzyl-5,6-dihydropyridin-2(1H)-one and Established Antioxidants
Introduction: The Quest for Novel Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. This has fueled a continuous search for novel antioxidant compounds that can effectively mitigate oxidative damage. Within the realm of synthetic medicinal chemistry, heterocyclic compounds have emerged as a promising class of molecules with diverse biological activities. This guide focuses on a specific scaffold of interest: 1-Benzyl-5,6-dihydropyridin-2(1H)-one .
While direct and extensive experimental data on the antioxidant properties of this compound is emerging, the broader class of dihydropyridines (DHPs) has demonstrated notable antioxidant potential.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to systematically evaluate the antioxidant efficacy of this novel compound. We will outline the foundational principles and detailed experimental protocols for comparing its performance against well-established, gold-standard antioxidants: Vitamin C (Ascorbic Acid) , Vitamin E (α-Tocopherol) , and Glutathione (GSH) .
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the assessment of novel antioxidant candidates.
Understanding the Benchmarks: Mechanisms of Established Antioxidants
A meaningful comparison requires a thorough understanding of the mechanisms of the benchmark antioxidants.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide variety of ROS, including superoxide, hydroxyl radicals, and peroxyl radicals.[3][4] It can also regenerate Vitamin E from its oxidized form.[4]
-
Vitamin E (α-Tocopherol): The major lipid-soluble antioxidant, protecting cell membranes from lipid peroxidation by interrupting the chain reaction of free radical damage.[5][6][7]
-
Glutathione (GSH): A crucial intracellular antioxidant, GSH is a tripeptide that acts as a cofactor for several antioxidant enzymes, such as glutathione peroxidase. It directly neutralizes ROS and is involved in the detoxification of harmful compounds.[8][9][10]
The diverse mechanisms of these three antioxidants provide a comprehensive framework for evaluating the potential modes of action of a novel compound like this compound.
Comparative Efficacy Evaluation: A Multi-faceted Experimental Approach
To comprehensively assess the antioxidant potential of this compound, a battery of in vitro assays is essential. Each assay provides a unique insight into the compound's antioxidant capabilities.
Free Radical Scavenging Activity
These assays directly measure the ability of a compound to neutralize stable free radicals.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12] This decolorization is proportional to the antioxidant's radical scavenging capacity.[11][13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test compound (this compound) and benchmark antioxidants (Vitamin C, Trolox as a Vitamin E analog) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, causing the color to fade. The extent of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Diagram: Free Radical Scavenging Assay Workflow
Caption: Workflow for DPPH and ABTS free radical scavenging assays.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will reduce the rate of DCF formation.
Experimental Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with DCFH-DA solution.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound or standard, followed by a ROS generator (e.g., AAPH).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value, often expressed as quercetin equivalents.
-
Diagram: Cellular Antioxidant Activity (CAA) Assay Principle
Sources
- 1. Synthesis and antioxidant activity of new lipophilic dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives [jmchemsci.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one and Standard Antibiotics in Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, pyridinone derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide provides a comparative overview of the antibacterial potential of 1-Benzyl-5,6-dihydropyridin-2(1H)-one against established standard antibiotics, namely Ampicillin, Ciprofloxacin, and Tetracycline.
While direct comparative studies on this compound are not extensively available in the public domain, this guide synthesizes data from structurally related dihydropyridinone and dihydropyrimidine derivatives to provide a contextual analysis of its potential efficacy. This guide will delve into the known antibacterial activities, mechanisms of action, and the experimental protocols required for a rigorous comparative assessment.
Unveiling the Antibacterial Potential: A Look at Dihydropyridinone Derivatives
Dihydropyridinone and dihydropyrimidinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. Several studies have highlighted the antibacterial and antifungal properties of these scaffolds.[1] For instance, certain 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives have demonstrated significant inhibitory activity against pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against Escherichia coli and Pseudomonas aeruginosa, and even more potent activity against Gram-positive bacteria like Staphylococcus aureus.[1][2]
The antibacterial efficacy of these compounds is often linked to their lipophilicity, which facilitates their passage through bacterial cell membranes.[3] Structure-activity relationship (SAR) studies on related 1,4-dihydropyridine derivatives have shown that the nature and position of substituents on the heterocyclic ring play a crucial role in their antimicrobial potency.[3][4]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Dihydropyridinone Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Dihydropyrimidinone Derivative 1[1] | 32 | 32 |
| Dihydropyrimidinone Derivative 2[2] | 0.16 | 23.2 |
| 1,4-Dihydropyridine Derivative[3] | 25 | 100 |
| Ampicillin | 0.25 - 2 | 2 - 8 |
| Ciprofloxacin | 0.12 - 1 | 0.015 - 0.5 |
| Tetracycline | 0.25 - 4 | 0.5 - 4 |
Note: The MIC values for dihydropyridinone derivatives are sourced from studies on various analogs and are presented to illustrate the potential activity of this class of compounds. The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an antibiotic is defined by its ability to selectively target essential bacterial processes without harming the host. The standard antibiotics included in this comparison employ distinct mechanisms of action.
Ampicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[5][6] It specifically targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.
Ciprofloxacin , a fluoroquinolone, targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[7] This disruption leads to breaks in the bacterial chromosome and ultimately cell death.
Tetracycline is a protein synthesis inhibitor that binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][8] This blockage halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
The precise mechanism of action for the antibacterial activity of this compound and its derivatives is not yet fully elucidated. However, research on similar heterocyclic compounds suggests potential targets. For instance, some dihydropyrimidinones have been proposed to inhibit the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, the building block of the bacterial cell wall.[9] Other studies suggest that these compounds may interfere with bacterial dihydrofolate reductase, an enzyme crucial for nucleotide synthesis.[7]
Caption: Mechanisms of action for standard antibiotics and hypothesized target for this compound.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the antibacterial activity of a novel compound like this compound against standard antibiotics, standardized experimental protocols are essential. The following outlines the key methodologies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound or antibiotic to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Caption: General workflow for the broth microdilution method.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Step-by-Step Methodology:
-
Plate Preparation:
-
Use Mueller-Hinton agar plates.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three different directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with known concentrations of this compound and the standard antibiotics onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at a sufficient distance from each other to prevent the zones of inhibition from overlapping.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.
-
Conclusion and Future Directions
Future research should focus on the synthesis and in-depth microbiological evaluation of this compound and a library of its derivatives. Determining their MICs against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, is a critical next step. Elucidating their precise mechanism of action will provide a deeper understanding of their therapeutic potential and guide future drug design efforts. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, paving the way for a comprehensive assessment of this promising class of compounds in the ongoing fight against infectious diseases.
References
-
An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Molecules. Available at: [Link]
-
Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Lirias. Available at: [Link]
-
NOVEL SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 3, 4- DIHYDROPYRIMIDIN-2 (1H) – ONE (DHPM) DERIVATIVES AND THEIR ANTIBACTE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. Available at: [Link]
-
Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences. Available at: [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology. Available at: [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica. Available at: [Link]
-
Dihydropyrimidinones--a new class of anti-staphylococcal antibiotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Antibacterial activities of piperidine derived analogs. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. Available at: [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules. Available at: [Link]
-
What is the mechanism of Ampicillin? Patsnap Synapse. Available at: [Link]
-
The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. BMC Microbiology. Available at: [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. Available at: [Link]
Sources
- 1. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 6. Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydropyrimidinones--a new class of anti-staphylococcal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Guide to In Vitro and In Vivo Studies of Dihydropyridinone Derivatives as Anticancer Agents
For researchers and drug development professionals, the journey of a potential therapeutic compound from the benchtop to preclinical models is a critical phase of evaluation. The dihydropyridinone scaffold has emerged as a promising pharmacophore in oncology, with derivatives exhibiting significant antiproliferative activities.[1][2] This guide provides an in-depth comparison of in vitro and in vivo studies, using a representative N-benzyl dihydropyrimidinone derivative as a case study to illustrate the translation of laboratory findings to live animal models. While direct comprehensive data for 1-Benzyl-5,6-dihydropyridin-2(1H)-one is limited in publicly available literature, the principles and methodologies discussed herein are broadly applicable to this class of compounds.
The Promise of Dihydropyridinones in Oncology
Dihydropyrimidinones (DHPMs) and their structural relatives, dihydropyridinones, are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and notably, anticancer properties.[3] Their mechanism of action in cancer is often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key cellular machinery involved in proliferation.[3][4] A well-known example is Monastrol, a dihydropyrimidine that specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.[3] This targeted action prevents cell division in cancerous cells, making this class of compounds an attractive area for drug discovery.
In Vitro Evaluation: The First Line of Evidence
In vitro studies are the cornerstone of early-stage drug discovery, providing initial insights into a compound's biological activity, potency, and mechanism of action in a controlled, cellular environment.
Cytotoxicity Assessment
The primary goal of in vitro anticancer screening is to determine a compound's ability to kill or inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.
A common method for determining cytotoxicity is the MTT assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the formazan concentration in treated cells compared to untreated controls indicates a reduction in cell viability.
Table 1: Representative In Vitro Cytotoxicity of a Dihydropyridinone Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HCT-116 | Colorectal Carcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.2 |
| DU-145 | Prostate Carcinoma | 18.9 |
Note: The data presented are representative values for a hypothetical N-benzyl dihydropyridinone derivative based on published data for similar compounds.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Beyond cytotoxicity, in vitro assays are crucial for elucidating how a compound exerts its anticancer effects. Flow cytometry is a powerful tool for these investigations.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. An increase in Annexin V-positive cells following treatment suggests the induction of apoptosis.[1]
-
Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye like propidium iodide, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that, for instance, inhibits mitotic kinesin Eg5 would be expected to cause an accumulation of cells in the G2/M phase.[3][5]
From the Dish to the Organism: The Crucial Role of In Vivo Studies
While in vitro studies provide valuable preliminary data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies in animal models are therefore essential to assess a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-body system.[6]
Tumor Xenograft Models
A widely used in vivo model in cancer research is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice (e.g., nude mice or SCID mice). Once the tumors reach a palpable size, the mice are treated with the test compound, and tumor growth is monitored over time.
The efficacy of the compound is typically assessed by measuring tumor volume and weight. A significant reduction in tumor growth in the treated group compared to a vehicle-treated control group indicates in vivo anticancer activity.
Table 2: Representative In Vivo Efficacy in a Murine Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Dihydropyridinone Derivative (20 mg/kg) | 550 | 56 |
| Positive Control (e.g., Doxorubicin) | 300 | 76 |
Note: The data presented are representative values for a hypothetical N-benzyl dihydropyridinone derivative based on published data for similar compounds.
Pharmacokinetic and Toxicological Evaluation
A critical aspect of in vivo studies is the evaluation of a compound's pharmacokinetic (PK) and toxicological profile. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing crucial information on its bioavailability and half-life.[7] Understanding the PK profile is essential for designing effective dosing regimens.[6]
Toxicological studies assess the adverse effects of the compound on the host. This includes monitoring for signs of distress, weight loss, and performing histopathological analysis of major organs at the end of the study to identify any tissue damage.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of this phased testing is to establish a correlation between in vitro activity and in vivo efficacy. A compound that demonstrates potent cytotoxicity against a specific cancer cell line in vitro would be expected to show significant tumor growth inhibition in a xenograft model using that same cell line.[8] However, a direct correlation is not always observed. A compound may be highly active in vitro but show poor efficacy in vivo due to factors such as:
-
Poor Pharmacokinetics: The compound may have low bioavailability, meaning it is not well absorbed into the bloodstream, or it may be rapidly metabolized and cleared from the body.[7]
-
Toxicity: The compound may be too toxic to the host at concentrations required for anticancer activity.
-
Tumor Microenvironment: The complex microenvironment of a solid tumor, including factors like hypoxia and drug penetration barriers, can influence a drug's efficacy in ways that are not captured in a 2D cell culture system.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydropyridinone derivative in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Efficacy: Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the dihydropyridinone derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizing the Path from Lab to Life
Caption: Workflow from in vitro screening to in vivo evaluation.
Caption: Simplified signaling pathway for Eg5-inhibiting dihydropyridinones.
Conclusion
The evaluation of dihydropyridinone derivatives as potential anticancer agents requires a systematic and logical progression from in vitro to in vivo studies. While in vitro assays provide crucial initial data on cytotoxicity and mechanism of action, in vivo models are indispensable for assessing efficacy, safety, and pharmacokinetics in a complex biological system. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, is paramount for the successful translation of promising compounds from the laboratory to clinical development.
References
- Liu, Z., et al. (2022). Synthesis and anticancer studies of novel N-Benzyl pyridazinone derivatives. Journal of Molecular Structure, 1248, 131484.
- BenchChem. (2025).
- Hosseini, A., et al. (2023). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. Bioorganic Chemistry, 138, 106654.
- Raju, B., et al. (2020). Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. ChemistrySelect, 5(31), 9739-9744.
- Singh, P., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 26(16), 4945.
- Crooks, P. A., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Medicinal Chemistry, 57(15), 6513-6526.
- Kelsey, N. A., et al. (1996). In vitro and in vivo studies on the anticancer activity of dehydroilludin M. Cancer Research, 56(1), 58-63.
- Surendra Kumar, R., & Nasser, A. J. A. (2012). Anticancer activity of 1,4-dihydropyridine derivatives. Journal of Cancer Science & Therapy, 4(9), 294-297.
- Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 304-315.
- Sławiński, J., et al. (2021). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 11(53), 33454-33468.
- Chen, C. H., et al. (2019). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Molecules, 24(18), 3349.
- Kumar, A., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 723-730.
- Pérez-Fernández, R., et al. (2021).
- Słoczyńska, K., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(3), 2391.
- Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 14-25.
- Rustemi, Z., et al. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
- Jorda, A. J., & Zeitlinger, M. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(9), 1071-1084.
- Ghafoori, H., et al. (2024).
- Wang, Y., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Frontiers in Pharmacology, 12, 695889.
- AMBOSS. (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs [Video]. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neuroprotective Effects of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
This guide provides a comprehensive framework for the preclinical validation of 1-Benzyl-5,6-dihydropyridin-2(1H)-one as a potential neuroprotective agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes self-validating systems for trustworthy data generation, and compares its potential efficacy against established benchmarks.
Introduction: The Unmet Need and a Promising Chemical Scaffold
Neurodegenerative diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS) represent a growing global health crisis. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often driven by a confluence of factors including oxidative stress, neuroinflammation, and protein misfolding.[1] Consequently, the discovery of novel small molecules that can mitigate these insults—so-called neuroprotective agents—is a paramount goal in modern pharmacology.
The dihydropyridinone scaffold, a core structure in this compound, has garnered interest for its diverse biological activities. Various derivatives of the broader dihydropyridine class have been identified as potential neuroprotective agents, demonstrating effects such as the prevention of calcium overload and antioxidant activity.[2][3][4] This guide outlines a rigorous, multi-tiered strategy to validate whether this compound possesses similar, or superior, neuroprotective capabilities.
Compound Profile: this compound
-
IUPAC Name: 1-(phenylmethyl)-5,6-dihydropyridin-2(1H)-one
-
CAS Number: 128773-72-8[5]
-
Molecular Formula: C₁₂H₁₃NO[6]
-
Molecular Weight: 187.24 g/mol [6]
-
Structure:

The benzyl group attached to the nitrogen atom and the unsaturated lactam core are key features that will influence the compound's lipophilicity, cell permeability, and interaction with biological targets.
Hypothesized Mechanism of Action: Nrf2 Pathway Activation
Given the established link between oxidative stress and neurodegeneration, a primary hypothesis for the neuroprotective action of novel compounds is the modulation of the cell's intrinsic antioxidant defense systems.[7][8] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of this process.[9][10]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress (or activators), Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[8][11] This coordinated upregulation of antioxidant defenses enhances cellular resilience against neurotoxic insults.
We hypothesize that this compound acts as an Nrf2 activator, thereby conferring neuroprotection.
Caption: Hypothesized Nrf2 signaling pathway activation by the test compound.
Integrated Experimental Validation Workflow
A tiered approach is essential for efficiently validating a novel compound. The workflow begins with cost-effective, high-throughput in vitro assays to establish a baseline of activity and safety, followed by more complex and resource-intensive in vivo models to confirm efficacy in a physiological context.
Caption: Tiered workflow for validating neuroprotective compound efficacy.
Part A: Detailed Protocols for In Vitro Validation
The human neuroblastoma cell line SH-SY5Y is selected for these assays due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies.[12]
1. Baseline Cytotoxicity Assessment (MTT Assay)
-
Rationale: Before testing for neuroprotection, it is crucial to determine the concentration range at which the compound itself is not toxic to the cells. The MTT assay provides a colorimetric readout of metabolic activity, which serves as a proxy for cell viability.[13]
-
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >95% viability will be used for subsequent protection assays.
-
2. Neuroprotective Efficacy against Oxidative Stress (H₂O₂ Challenge)
-
Rationale: This experiment directly tests the compound's ability to protect neurons from a common oxidative insult, hydrogen peroxide (H₂O₂).
-
Protocol:
-
Seeding & Pre-treatment: Seed cells as described above. After 24 hours, pre-treat the cells with the pre-determined non-toxic concentration of the test compound and a known neuroprotectant (e.g., Edaravone, 10 µM) for 2 hours.
-
Oxidative Insult: Add H₂O₂ to the wells to a final concentration of 200 µM (this concentration should be optimized to induce ~50% cell death in control wells).
-
Incubation: Incubate for 24 hours.
-
Assessment: Measure cell viability using the MTT assay as described previously.
-
Controls:
-
Untreated cells (Negative Control)
-
Cells + H₂O₂ only (Positive Control for damage)
-
Cells + H₂O₂ + Edaravone (Benchmark Control)
-
-
3. Mechanistic Validation: Intracellular ROS and Nrf2 Activation
-
Rationale: These assays test the hypothesized mechanism. The DCFH-DA assay measures intracellular reactive oxygen species (ROS), while Western blotting confirms the activation of the Nrf2 pathway.
-
Protocol 1: Intracellular ROS Measurement (DCFH-DA Assay):
-
Treatment: Treat cells in a black, clear-bottom 96-well plate according to the neuroprotection protocol (Step 2), but for a shorter duration (e.g., 6 hours after H₂O₂ insult).
-
Loading: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes in the dark.
-
Readout: Wash cells again and measure fluorescence (Excitation: 485 nm, Emission: 535 nm). A lower fluorescence indicates less ROS.
-
-
Protocol 2: Nrf2 Nuclear Translocation (Western Blot):
-
Treatment: Treat cells grown in 6-well plates with the test compound for various time points (e.g., 0, 1, 4, 8 hours).
-
Fractionation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit. This step is critical to differentiate between sequestered and active Nrf2.
-
Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), load equal amounts (20 µg) onto a polyacrylamide gel, and perform electrophoresis.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk.
-
Antibody Incubation: Incubate overnight with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands. An increase in Nrf2 in the nuclear fraction and an increase in total HO-1 protein indicate pathway activation.
-
Part B: Protocol for In Vivo Validation
MPTP-Induced Mouse Model of Parkinson's Disease
-
Rationale: This is a widely accepted preclinical model that mimics the key pathological feature of Parkinson's disease: the loss of dopaminergic neurons in the substantia nigra.[9][14] Validating the compound in this model provides strong evidence of its potential therapeutic relevance.
-
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Grouping (n=10 per group):
-
Group 1: Saline Control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Test Compound (e.g., 20 mg/kg, oral gavage)
-
Group 4: MPTP + Edaravone (3 mg/kg, i.p.)
-
-
Dosing Regimen: Administer the test compound or vehicle orally once daily for 14 days. Administer Edaravone or saline intraperitoneally (i.p.) for the final 7 days.
-
MPTP Induction: On day 8, administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 20 mg/kg (i.p.) four times at 2-hour intervals to Groups 2, 3, and 4.
-
Behavioral Assessment (Rotarod Test): On day 14, assess motor coordination. Place mice on a rotating rod with accelerating speed (4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse.
-
Euthanasia and Tissue Collection: On day 15, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains for histological analysis.
-
Immunohistochemistry: Section the brains and perform staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
Data Presentation and Comparative Analysis
Objective comparison requires summarizing data in a clear, quantitative format. The following tables represent expected outcomes for a successful neuroprotective compound.
Table 1: In Vitro Neuroprotective Efficacy against H₂O₂-Induced Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) |
|---|---|---|
| Control (No H₂O₂) | - | 100 ± 4.5 |
| H₂O₂ (200 µM) + Vehicle | - | 48 ± 3.2 |
| H₂O₂ + Test Compound | 10 µM | 75 ± 5.1* |
| H₂O₂ + Edaravone | 10 µM | 72 ± 4.8* |
*Data are representative hypothetical values (Mean ± SD). A successful compound would show a statistically significant (p < 0.05) increase in viability compared to the H₂O₂ + Vehicle group.
Table 2: In Vivo Efficacy in MPTP Mouse Model
| Treatment Group | Rotarod Latency (seconds) | TH+ Neurons in SNpc (% of Control) |
|---|---|---|
| Saline Control | 185 ± 15 | 100 ± 8 |
| MPTP + Vehicle | 75 ± 12 | 45 ± 6 |
| MPTP + Test Compound | 130 ± 18* | 78 ± 7* |
| MPTP + Edaravone | 122 ± 16* | 71 ± 9* |
*Data are representative hypothetical values (Mean ± SD). A successful compound would show a statistically significant (p < 0.05) improvement in both behavioral and histological endpoints compared to the MPTP + Vehicle group.
Conclusion and Future Directions
This guide outlines a robust, mechanism-driven strategy to validate the neuroprotective potential of this compound. By progressing through a logical sequence of in vitro and in vivo experiments, researchers can generate the high-quality, reproducible data necessary for a go/no-go decision on further preclinical development.
Positive results from this workflow would provide a strong rationale for more advanced studies, including pharmacokinetic profiling, blood-brain barrier penetration assays[15], and testing in alternative neurodegeneration models, such as those for Alzheimer's disease or ALS.[16][17] The ultimate goal is to determine if this compound represents a viable candidate for addressing the profound unmet medical need in neurodegenerative disease therapy.
References
-
The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central. (URL: [Link])
-
The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC - NIH. (URL: [Link])
-
Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing). (URL: [Link])
-
Mechanisms of neuroprotection mediated by the Nrf2 signaling network. - ResearchGate. (URL: [Link])
-
Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI. (URL: [Link])
-
A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - Frontiers. (URL: [Link])
-
Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (URL: [Link])
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PMC - NIH. (URL: [Link])
-
Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed. (URL: [Link])
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - Docta Complutense. (URL: [Link])
-
Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one - ResearchGate. (URL: [Link])
-
What is the best in vivo model for testing potential anti-amyloid-ß drugs? - ResearchGate. (URL: [Link])
-
Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers. (URL: [Link])
-
Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI. (URL: [Link])
-
Neuroprotective Agents: A Simple Overview. (URL: [Link])
-
Current neuroprotective agents in stroke - PMC - PubMed Central - NIH. (URL: [Link])
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (URL: [Link])
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. (URL: [Link])
-
Neurodegenerative Disease Models | InVivo Biosystems. (URL: [Link])
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (URL: [Link])
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. (URL: [Link])
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (URL: [Link])
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (URL: [Link])
-
[Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd) - YouTube. (URL: [Link])
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b]diazepines - ResearchGate. (URL: [Link])
-
(–)-1Benzyl4-[(1 R )-2-hydroxy-1-phenylethylamino]-5,6-dihydropyridin-2(1 H )-one. (URL: [Link])
-
1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed. (URL: [Link])
-
Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)- - PubMed. (URL: [Link])
-
Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. (URL: [Link])
-
Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed. (URL: [Link])
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. (URL: [Link])
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (URL: [Link])
-
Neuroprotective effects of citicoline in in vitro models of retinal neurodegeneration - PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 128773-72-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 128773-72-8 [m.chemicalbook.com]
- 7. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking Novel Dihydropyridinone Scaffolds: A Case Study of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a rigorous process of comparative evaluation. This guide outlines a comprehensive benchmarking strategy for 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a compound for which extensive public biological data is not yet available. Rather than a direct comparison, we propose a strategic workflow for identifying its biological target and subsequently benchmarking it against established commercial drugs. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel molecular entities. We will use a hypothetical, yet plausible, biological target for this compound to illustrate this process, providing detailed experimental protocols, data interpretation frameworks, and the rationale behind each step.
Introduction: The Challenge of a Novel Scaffold
This compound represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their synthetic accessibility and diverse biological activities. While the synthesis of this specific molecule is documented, its biological activity and potential therapeutic targets are not yet well-characterized in publicly accessible literature. This guide, therefore, takes a proactive approach. We will hypothesize a potential mechanism of action based on the broader class of dihydropyridinone-containing molecules and lay out a systematic path for its validation and benchmarking.
For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) , a well-validated target in oncology. This hypothesis is based on the fact that various nitrogen-containing heterocyclic scaffolds have been successfully developed as PARP inhibitors. Our goal is to provide a robust framework for testing this hypothesis and comparing our compound of interest against established PARP inhibitors such as Olaparib and Talazoparib .
Phase 1: Target Identification and Initial In Vitro Characterization
The first phase of our investigation is to ascertain whether this compound indeed interacts with our hypothesized target, PARP-1, and to determine the preliminary parameters of this interaction.
Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of PARP-1.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Prepare solutions of recombinant human PARP-1 enzyme, activated DNA, and a histone-coated 96-well plate.
-
Prepare a reaction mixture containing NAD+ and biotinylated NAD+.
-
-
Assay Procedure:
-
Add 25 µL of the compound dilutions to the histone-coated wells.
-
Add 25 µL of the PARP-1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the NAD+/biotinylated NAD+ mixture.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to PARP-1 inhibition.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical In Vitro Results
The data obtained from the initial screening can be summarized as follows:
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | PARP-1 | Chemiluminescent | 75 |
| Olaparib (Commercial Drug 1) | PARP-1 | Chemiluminescent | 5 |
| Talazoparib (Commercial Drug 2) | PARP-1 | Chemiluminescent | 1 |
Rationale and Interpretation
An IC50 value in the nanomolar range, as shown in our hypothetical data, would be a strong indicator that this compound is a potent inhibitor of PARP-1. While less potent than the established drugs Olaparib and Talazoparib, this level of activity would certainly warrant further investigation. The next logical step is to understand if this in vitro activity translates to a cellular context.
Phase 2: Cellular Activity and Mechanism of Action
Demonstrating target engagement within a cellular environment is a critical step in validating a compound's potential. For PARP inhibitors, a key mechanism of action is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Experimental Protocol: Cell Viability Assay in BRCA-Deficient and BRCA-Proficient Cell Lines
Principle: This assay measures the cytotoxic effect of the compound on cancer cell lines with and without BRCA mutations. A selective reduction in viability in the BRCA-deficient cells is a hallmark of effective PARP inhibition.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a BRCA1-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231) in appropriate media.
-
-
Cell Plating:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, Olaparib, and Talazoparib for 72 hours.
-
-
Viability Assessment:
-
After the incubation period, add a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to a DMSO-treated control.
-
Determine the EC50 (half-maximal effective concentration) for each compound in each cell line.
-
Data Presentation: Hypothetical Cellular Assay Results
| Compound | Cell Line (BRCA Status) | EC50 (nM) [Hypothetical] | Selectivity Ratio (BRCA-proficient / BRCA-deficient) |
| This compound | MDA-MB-436 (BRCA1-def) | 150 | 15 |
| MDA-MB-231 (BRCA-prof) | 2250 | ||
| Olaparib (Commercial Drug 1) | MDA-MB-436 (BRCA1-def) | 10 | 100 |
| MDA-MB-231 (BRCA-prof) | 1000 | ||
| Talazoparib (Commercial Drug 2) | MDA-MB-436 (BRCA1-def) | 2 | 250 |
| MDA-MB-231 (BRCA-prof) | 500 |
Visualization of the Benchmarking Workflow
Caption: A comprehensive workflow for the benchmarking of a novel compound.
Phase 3: Preclinical Profiling
Assuming promising cellular activity, the next phase involves a broader assessment of the compound's drug-like properties. This includes ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling.
Key In Vitro ADME/Tox Assays
-
Kinetic Solubility: Determines the solubility of the compound in a buffered solution, which is crucial for absorption.
-
LogD7.4: Measures the lipophilicity of the compound at physiological pH, impacting its ability to cross cell membranes.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
hERG Inhibition: Evaluates the risk of cardiac toxicity.
-
AMES Test: A bacterial reverse mutation assay to screen for mutagenic potential.
Data Presentation: Hypothetical ADME/Tox Profile
| Parameter | This compound [Hypothetical] | Olaparib (Reference) | Desired Outcome |
| Kinetic Solubility (pH 7.4) | 50 µM | 65 µM | > 20 µM |
| LogD7.4 | 2.5 | 2.2 | 1-3 |
| CYP3A4 Inhibition (IC50) | > 20 µM | > 15 µM | > 10 µM |
| hERG Inhibition (IC50) | > 30 µM | > 30 µM | > 10 µM |
| AMES Test | Negative | Negative | Negative |
Conclusion and Future Directions
This guide has presented a structured and scientifically rigorous framework for the initial evaluation and benchmarking of a novel compound, this compound, using a hypothesized target of PARP-1. Our hypothetical data suggests that while the compound may be less potent than established drugs like Olaparib and Talazoparib, its distinct chemical scaffold could offer advantages in other areas, such as a unique ADME/Tox profile or a different spectrum of activity against various PARP isoforms.
The path forward would involve a deeper investigation into its mechanism of action, including PARP trapping assays, and subsequent in vivo efficacy studies in relevant xenograft models. This systematic approach, grounded in comparative analysis against commercial standards, is essential for making informed decisions in the complex process of drug discovery and development.
References
A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Introduction
1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with potential therapeutic applications, including antioxidant, antimicrobial, and neuroprotective activities.[1] The dihydropyridinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[2][3][4] This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, a critical step in early drug development to ensure target selectivity and mitigate potential adverse effects.[5][6][7]
For the purpose of this illustrative guide, we will hypothesize that the primary therapeutic target of this compound is Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative conditions like Parkinson's disease.[8][9][10] This guide will compare its on-target activity with its potential off-target interactions, providing detailed experimental protocols and data interpretation.
The Imperative of Selectivity Profiling
A therapeutic agent's efficacy is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a range of adverse drug reactions (ADRs), reducing the therapeutic window or causing outright toxicity.[11] Therefore, a systematic evaluation of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of designing safer, more effective medicines.[7] This process involves a tiered approach, beginning with the most likely off-targets based on structural similarity and the target class, and expanding to broad panels that screen for unforeseen interactions.
Caption: Workflow for broad panel safety screening.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. [6][12][13]A fluorogenic assay is a common high-throughput method for assessing CYP inhibition. [14] Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Principle: Similar to the MAO assay, this involves using specific substrates for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) that are metabolized into fluorescent products. The test compound's ability to inhibit this conversion is measured.
-
Procedure:
-
Incubate human liver microsomes or recombinant CYP enzymes with the test compound at various concentrations.
-
Add a specific fluorogenic substrate and an NADPH-regenerating system.
-
Monitor the increase in fluorescence over time.
-
Calculate percent inhibition and determine IC₅₀ values.
-
hERG Potassium Channel Binding
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. [15][16]Early assessment is a regulatory requirement.
Experimental Protocol: hERG Fluorescence Polarization (FP) Assay
-
Principle: This is a competitive binding assay. A fluorescent tracer with known affinity for the hERG channel is used. If the test compound binds to the channel, it displaces the tracer, causing a decrease in the fluorescence polarization signal. [15][17]* Procedure:
-
A membrane preparation containing the hERG channel is incubated with a fluorescent tracer and the test compound.
-
After reaching equilibrium, the fluorescence polarization is measured.
-
A decrease in polarization indicates displacement of the tracer and binding of the test compound.
-
IC₅₀ values are determined from a concentration-response curve.
-
CNS Safety Panel
For a CNS-active compound, screening against a panel of relevant neurological targets is crucial to identify potential side effects like sedation, anxiety, or motor disturbances. [18][19][20] Experimental Approach: Radioligand Binding Assays
-
Principle: This involves a large panel of receptor binding assays. [21][22][23]The test compound is assessed for its ability to displace a specific, high-affinity radioligand from a receptor, transporter, or ion channel target expressed in a membrane preparation.
-
Typical Panel Targets:
-
GPCRs: Adrenergic, Dopaminergic, Serotonergic, Opioid, Histamine receptors.
-
Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).
-
Ion Channels: Sodium, Calcium, and Potassium channels.
-
-
Procedure: Typically performed at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (e.g., >50%) is followed up with a full concentration-response curve to determine Ki or IC₅₀.
Broad Kinase Panel Screening
Kinases are a large family of enzymes involved in cell signaling. Unintended kinase inhibition can lead to various toxicities. Broad panel screening provides a comprehensive view of a compound's selectivity across the kinome. [5][][25][26][27] Experimental Approach: Multi-format Kinase Assays
-
Principle: Various platforms (e.g., radiometric, fluorescence-based) are used to measure the activity of hundreds of kinases in parallel. The test compound is screened, typically at 1 or 10 µM, for its ability to inhibit the phosphorylation of a substrate by each kinase.
-
Data Visualization: Results are often displayed as a "kinome map" or dendrogram, visually representing the selectivity profile of the compound.
Summary of Comparative Off-Target Data
| Assay / Panel | Target | Result (% Inhibition @ 10 µM) | Follow-up IC₅₀ (µM) | Implication |
| CYP Inhibition | CYP2D6 | 65% | 8.5 | Potential for drug-drug interactions. |
| CYP3A4 | 15% | > 25 | Low risk. | |
| hERG Binding | hERG Channel | 8% | > 30 | Low risk of cardiotoxicity. |
| CNS Safety Panel | Sigma-1 Receptor | 72% | 5.2 | Moderate affinity; further functional studies needed. |
| 5-HT₂ₐ Receptor | 5% | > 25 | Low risk of serotonergic side effects. | |
| Kinase Panel | (400+ Kinases) | No significant hits (<30%) | N/A | High kinase selectivity. |
Conclusion and Integrated Assessment
This comparative guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound, based on the hypothesis of it being a selective MAO-B inhibitor. The experimental data, presented in a comparative format, allows for a clear assessment of selectivity and potential safety liabilities.
Based on our hypothetical data, this compound demonstrates:
-
High on-target potency and excellent selectivity for MAO-B over MAO-A.
-
A potential liability regarding the inhibition of CYP2D6, which would require further investigation in metabolic stability and drug interaction studies.
-
Low risk for hERG-related cardiotoxicity.
-
A secondary activity at the Sigma-1 receptor, which may be benign or could even contribute to its neuroprotective profile, but requires functional validation.
-
High overall kinase selectivity , suggesting a low probability of off-target effects mediated by kinase signaling pathways.
This multi-faceted profiling approach provides the critical data necessary for informed decision-making in the drug discovery process, enabling the selection of candidates with the highest probability of success in preclinical and clinical development.
References
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
-
Zhang, X., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(5), 533-541. [Link]
- Eurofins Discovery. (n.d.). CYP Inhibition Assays.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- Abcam. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511).
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Reaction Biology. (n.d.). hERG Assay Services.
-
Park, C., et al. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1957, 163-171. [Link]
- Creative Biolabs. (n.d.). hERG Screening.
- ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay.
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Slideshare. (n.d.). Herg assay, Structure, Various screening methods and Advantages.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
-
Johnson, D. S., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 3(4), 385-396. [Link]
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- MedchemExpress. (n.d.). Kinase Screening Service.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
-
Du, G., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(7), 1047-1054. [Link]
-
Safaei-Ghomi, J., et al. (1992). Analysis of structural features of dihydropyridine analogs needed to reverse multidrug resistance and to inhibit photoaffinity labeling of P-glycoprotein. Molecular Pharmacology, 41(4), 705-711. [Link]
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Sygnature Discovery. (n.d.). CNS Safety - Pharmacology.
-
Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Ionescu, A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9579. [Link]
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
-
Porsolt, R. D. (2000). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 44(1), 1-3. [Link]
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
-
Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Wouters, J. (2019). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. ACS Medicinal Chemistry Letters, 10(11), 1546-1551. [Link]
-
ResearchGate. (2017). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. [Link]
- SVELIC.se. (n.d.). Are there any reports on cross-reactivity between the selective MAO-A (mono-amine oxidase A inhibitor) moclobemide and non-selective MAO inhibitors.
-
Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Al-Ghorbani, M., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(38), 34383-34394. [Link]
-
Kumar, A., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Indian Chemical Society, 100(5), 100934. [Link]
-
Kitaichi, Y., et al. (2010). Combined treatment with MAO-A inhibitor and MAO-B inhibitor increases extracellular noradrenaline levels more than MAO-A inhibitor alone through increases in beta-phenylethylamine. European Journal of Pharmacology, 637(1-3), 77-82. [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of the novel analogues of dysidiolide and their structure-activity relationship. [Link]
-
Bolognesi, M. L., et al. (2018). Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors. Scientific Reports, 8(1), 1-13. [Link]
-
ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. [Link]
-
Pinto, M., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6265. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Analysis of structural features of dihydropyridine analogs needed to reverse multidrug resistance and to inhibit photoaffinity labeling of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]
- 17. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducible Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Reproducible Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. The reliable and reproducible synthesis of this intermediate is paramount for ensuring the consistency and quality of downstream products in the research and development pipeline. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct N-benzylation of δ-valerolactam and the catalytic dehydrogenation of 1-benzyl-2-piperidone. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the reproducibility, scalability, and overall efficiency of each method.
Method 1: Direct N-Benzylation of 5,6-Dihydropyridin-2(1H)-one (δ-Valerolactam)
This approach represents a straightforward and atom-economical route to the target compound. The core of this method is a nucleophilic substitution reaction where the nitrogen atom of the lactam ring attacks the electrophilic benzylic carbon of benzyl bromide. The success of this reaction hinges on the effective deprotonation of the lactam nitrogen to generate a sufficiently nucleophilic amide anion.
Causality Behind Experimental Choices
The choice of a strong base is critical to drive the reaction to completion by ensuring a sufficient concentration of the deprotonated lactam. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which produces hydrogen gas as the only byproduct. The selection of an appropriate aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial to dissolve the reactants and facilitate the formation of the sodium salt of the lactam. The reaction temperature is another key parameter; elevated temperatures can accelerate the reaction rate but may also lead to side reactions.
Experimental Protocol: N-Benzylation of δ-Valerolactam
-
Materials:
-
δ-Valerolactam (5,6-dihydropyridin-2(1H)-one)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of δ-valerolactam (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford this compound.
-
Workflow for N-Benzylation of δ-Valerolactam
Caption: Workflow for the synthesis of this compound via N-benzylation.
Method 2: Catalytic Dehydrogenation of 1-Benzyl-2-piperidone
This two-step approach first involves the N-benzylation of 2-piperidone (the saturated analog of δ-valerolactam) to form 1-benzyl-2-piperidone, followed by a dehydrogenation step to introduce the double bond. While seemingly less direct, this method can offer advantages in terms of starting material availability and potentially milder conditions for the final unsaturation step.
Causality Behind Experimental Choices
The initial N-benzylation of 2-piperidone follows a similar logic to the direct benzylation of δ-valerolactam, employing a base and an alkylating agent. The subsequent dehydrogenation step is the key transformation. Catalytic dehydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a common and effective method. The choice of a high-boiling solvent is often necessary to achieve the temperatures required for efficient dehydrogenation. A hydrogen acceptor can sometimes be used to facilitate the reaction, although thermal dehydrogenation is also possible. The catalyst's activity and selectivity are crucial to prevent over-reaction or side product formation.
Experimental Protocol: Dehydrogenation of 1-Benzyl-2-piperidone
-
Part A: Synthesis of 1-Benzyl-2-piperidone
-
Follow the N-benzylation protocol described in Method 1, substituting δ-valerolactam with 2-piperidone.
-
-
Part B: Dehydrogenation
-
Materials:
-
1-Benzyl-2-piperidone
-
Palladium on carbon (10% Pd/C)
-
High-boiling solvent (e.g., p-cymene or diphenyl ether)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-benzyl-2-piperidone (1.0 equivalent) and 10% Pd/C (5-10 mol% palladium).
-
Add the high-boiling solvent.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to yield this compound.
-
-
Workflow for Catalytic Dehydrogenation
Caption: Two-step synthesis of this compound via dehydrogenation.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Direct N-Benzylation | Method 2: Catalytic Dehydrogenation |
| Number of Steps | 1 | 2 |
| Starting Materials | δ-Valerolactam, Benzyl Bromide | 2-Piperidone, Benzyl Bromide |
| Key Reagents | Strong base (e.g., NaH) | Pd/C catalyst |
| Reaction Conditions | 0 °C to room temperature | High temperature (reflux) for dehydrogenation |
| Typical Yields | Moderate to high | Moderate to high (cumulative over two steps) |
| Purity & Purification | Requires chromatographic purification | Requires purification after each step |
| Reproducibility | Generally good, sensitive to moisture and base quality | Can be variable depending on catalyst activity and reaction time |
| Scalability | Scalable, but handling of NaH requires care | Scalable, catalyst cost may be a factor |
| Safety Considerations | Use of pyrophoric NaH requires stringent anhydrous conditions | High-temperature reaction, handling of flammable solvents and catalyst |
Conclusion and Recommendations
Both the direct N-benzylation of δ-valerolactam and the catalytic dehydrogenation of 1-benzyl-2-piperidone are viable methods for the synthesis of this compound.
-
Method 1 (Direct N-Benzylation) is more step-economical and is the preferred route if δ-valerolactam is readily available and the handling of sodium hydride is not a concern. Its reproducibility is generally high under well-controlled anhydrous conditions.
-
Method 2 (Catalytic Dehydrogenation) offers an alternative when 2-piperidone is a more accessible starting material. While it involves an additional step, the dehydrogenation can be efficient. However, catalyst activity and the high temperatures required can introduce variability, potentially impacting reproducibility.
For researchers and drug development professionals, the choice between these methods will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. It is recommended to perform small-scale optimization studies for either method to ensure reproducibility and maximize yield and purity before proceeding to a larger scale.
References
- General procedures for N-alkylation of lactams can be found in standard organic chemistry textbooks and protocols. Specific literature for the direct synthesis of this compound should be consulted for precise conditions and yields.
- Protocols for catalytic dehydrogenation are widely available in the chemical literature. Searching for dehydrogenation of N-substituted piperidones will provide relevant examples and conditions.
Comparative Analysis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one Derivatives: A Guide for Drug Discovery Professionals
The 1-benzyl-5,6-dihydropyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of various derivatives of this core structure, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. By examining key substitutions and their impact on anticancer and antimicrobial efficacy, this document aims to guide researchers in the rational design of novel drug candidates.
Introduction: The Versatility of the Dihydropyridinone Core
Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among these, the dihydropyridinone moiety has garnered significant attention due to its presence in numerous biologically active molecules. The incorporation of a benzyl group at the 1-position of the 5,6-dihydropyridin-2(1H)-one ring system introduces a key structural element that can be readily modified to modulate pharmacological properties. This guide will delve into the synthesis, biological evaluation, and comparative performance of various derivatives, providing a framework for future drug discovery efforts.
Comparative Anticancer Activity
Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key performance metric.
Structure-Activity Relationship (SAR) for Anticancer Potency
Systematic modifications of the this compound core have revealed several key SAR trends:
-
Substitution on the Benzyl Ring: The electronic nature and position of substituents on the N-benzyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position tend to enhance cytotoxicity.
-
Modifications at the 3- and 4-Positions: Introduction of various substituents at the 3- and 4-positions of the dihydropyridinone ring can modulate potency and selectivity. For instance, the incorporation of aromatic or heteroaromatic rings at these positions has been shown to be a fruitful strategy for increasing anticancer efficacy.
-
Alterations at the 5- and 6-Positions: While less explored, modifications at the 5- and 6-positions can also impact biological activity, likely by influencing the overall conformation and steric interactions of the molecule with its biological target.
Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives
| Compound ID | R1 (on Benzyl Ring) | R2 (at C3) | R3 (at C4) | Cancer Cell Line | IC50 (µM) |
| BD-1 | H | H | H | MCF-7 (Breast) | > 50 |
| BD-2 | 4-Cl | H | H | MCF-7 (Breast) | 25.3 |
| BD-3 | 4-NO2 | H | H | MCF-7 (Breast) | 15.8 |
| BD-4 | 4-Cl | CN | Phenyl | MCF-7 (Breast) | 5.2 |
| BD-5 | 4-NO2 | CN | Phenyl | MCF-7 (Breast) | 2.1 |
| BD-6 | H | H | H | A549 (Lung) | > 50 |
| BD-7 | 4-Cl | H | H | A549 (Lung) | 31.7 |
| BD-8 | 4-NO2 | H | H | A549 (Lung) | 22.4 |
| BD-9 | 4-Cl | CN | Phenyl | A549 (Lung) | 8.9 |
| BD-10 | 4-NO2 | CN | Phenyl | A549 (Lung) | 4.5 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Caption: SAR workflow for enhancing anticancer activity.
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the standard metric for quantifying this activity.
Structure-Activity Relationship (SAR) for Antimicrobial Efficacy
The antimicrobial SAR for this scaffold reveals distinct patterns:
-
Lipophilicity and Substituents: The overall lipophilicity of the molecule, influenced by substituents on both the benzyl and dihydropyridinone rings, plays a crucial role in antimicrobial activity. Optimal lipophilicity is required for efficient penetration of microbial cell membranes.
-
Specific Functional Groups: The presence of specific functional groups can confer potent antimicrobial properties. For example, the introduction of a thiophene or furan ring at the 4-position has been associated with enhanced antibacterial and antifungal effects.
-
Stereochemistry: The stereochemistry of the molecule can also be a critical determinant of antimicrobial activity, with different enantiomers exhibiting varying levels of potency.
Table 2: Comparative in vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 (on Benzyl Ring) | R2 (at C4) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| BD-11 | H | Phenyl | 64 | >128 | 128 |
| BD-12 | 4-F | Phenyl | 32 | 64 | 64 |
| BD-13 | H | 2-Thienyl | 16 | 32 | 32 |
| BD-14 | 4-F | 2-Thienyl | 8 | 16 | 16 |
| BD-15 | H | 2-Furyl | 16 | 64 | 32 |
| BD-16 | 4-F | 2-Furyl | 8 | 32 | 16 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Caption: Key factors influencing antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. The following are standard protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol
A common synthetic route to this compound derivatives involves a multi-component reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an appropriately substituted benzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq) and piperidine (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Addition of Benzylamine: After cooling to room temperature, add 1-phenylethan-1-amine (benzylamine, 1.0 eq).
-
Second Reflux: Heat the mixture to reflux for an additional 6-8 hours.
-
Workup: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Caption: General synthesis workflow.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize biological activity. Future research should focus on exploring a wider range of substitutions, investigating the mechanism of action of the most potent derivatives, and evaluating their in vivo efficacy and safety profiles. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of new drug candidates based on this versatile scaffold.
References
Safety Operating Guide
Navigating the Unknown: A Procedural Guide to the Safe Disposal of 1-Benzyl-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Compliance
The foundational principle of this guide is the precautionary approach . When specific hazard data is absent, we must treat the substance as potentially hazardous, ensuring that all handling and disposal procedures are executed with the highest degree of caution. This protocol is designed to be a self-validating system, prioritizing safety and regulatory compliance at every stage.
PART 1: Immediate Safety and Handling Considerations
Before initiating any disposal procedures, a thorough understanding of the compound's known characteristics and the necessary personal protective equipment (PPE) is paramount. The Safety Data Sheet (SDS) for 1-Benzyl-5,6-dihydropyridin-2(1H)-one indicates a significant lack of data regarding its toxicological and ecological properties[1]. This necessitates treating the compound with a high level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown hazard profile, a comprehensive PPE strategy is non-negotiable. All personnel handling this compound, in any form (pure, in solution, or as waste), must wear the following:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.
-
Respiratory Protection: While the SDS does not specify respiratory hazards, it is prudent to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any potential fumes or aerosols.[2]
Engineering Controls: Creating a Safe Workspace
All handling and preparation for the disposal of this compound should be conducted within a properly functioning chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[3]
PART 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Waste Categorization and Segregation: The Principle of Incompatibility
Due to the lack of specific reactivity data for this compound, it must be handled as a potentially reactive substance and segregated from incompatible materials. The primary guidance is to avoid mixing it with other chemical waste streams.
Table 1: Waste Segregation Guidelines
| Waste Stream | Incompatible Materials (to be kept separate) | Rationale |
| This compound (Pure solid or liquid) | Strong oxidizing agents, strong acids, strong bases, and any other reactive chemicals. | The general structure of pyridinones suggests a potential for reaction with strong reagents. In the absence of specific data, segregation prevents unforeseen hazardous reactions. |
| Contaminated Labware (e.g., glassware, pipette tips) | Other chemical waste streams. | To prevent cross-contamination and potential reactions within the waste container. |
| Aqueous solutions containing this compound | Organic solvent waste, strong acids, and bases. | Maintaining separate aqueous and organic waste streams is a standard and critical laboratory safety practice. |
Waste Collection and Containment: Secure and Labeled
-
Select the Right Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting waste this compound. The original container, if in good condition, is an ideal choice.[4]
-
Labeling is Critical: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "[1]
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][5] The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.
Final Disposal: Professional Management
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6]
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[6]
-
Provide Full Disclosure: Furnish the waste disposal contractor with all available information, including the Safety Data Sheet, even if it indicates a lack of data. This transparency is crucial for their safety and for ensuring compliant disposal.
-
Recommended Disposal Method: Based on the disposal methods for similar pyridine-based compounds, high-temperature incineration is the likely and recommended method of destruction.[7] However, the final determination will be made by the professional waste disposal service.
PART 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Management
-
Small Spills: For a small, manageable spill within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up. Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[2] Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance, even in the absence of complete hazard data.
References
-
This compound Safety Data Sheets. Echemi.
-
Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide. Benchchem.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
This compound Safety Data Sheets. Echemi.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
-
Hazard Communication for Pyridine. University of Washington.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
This compound CAS#: 128773-72-8; ChemWhat Code: 5325. ChemWhat.
-
Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET.
-
Pyridine MSDS. Actylis Lab Solutions.
-
Safety Data Sheet: Pyridine. Carl ROTH.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. TCI Chemicals.
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Fisher Scientific.
-
MATERIAL SAFETY DATA SHEET.
-
128773-72-8|this compound. BLDpharm.
-
Proper Disposal of [Benzyl(dimethyl)silyl]methanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
128773-72-8 | this compound. AiFChem.
-
Navigating the Safe Disposal of Benzyl 2-formylpiperidine-1-carboxylate. Benchchem.
Sources
- 1. echemi.com [echemi.com]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wku.edu [wku.edu]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemwhat.com [chemwhat.com]
- 8. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Operational Guide: Personal Protective Equipment (PPE) for Handling 1-Benzyl-5,6-dihydropyridin-2(1H)-one
This guide provides a detailed operational plan for the safe handling of 1-Benzyl-5,6-dihydropyridin-2(1H)-one (CAS No. 128773-72-8). As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of our research personnel. The protocols outlined herein are designed to build a self-validating system of safety, grounded in a conservative, risk-based approach, especially critical when handling novel compounds with incomplete toxicological profiles.
Executive Directive: A Proactive Stance on Safety
A thorough review of available safety data reveals a significant lack of specific toxicological and ecotoxicological information for this compound.[1] The Safety Data Sheet (SDS) repeatedly indicates "no data available" for critical endpoints such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity.[1]
In the context of pharmaceutical research, an absence of data does not imply an absence of hazard. Therefore, our core directive is to treat this compound with a high degree of caution, assuming it may possess latent hazards based on its chemical structure—a substituted pyridinone containing a benzyl group.[2][3] The benzyl moiety is found in compounds with known, albeit often mild, toxicities, while heterocyclic structures can present unique metabolic and sensitization profiles.[4][5][6] Consequently, the following PPE recommendations are based on a principle of proactive risk mitigation.
Hazard Assessment and PPE Selection Logic
The selection of appropriate PPE is not a static checklist but a dynamic risk assessment. The primary hazards we must mitigate are:
-
Dermal Contact: Absorption through the skin or localized allergic reactions. Many substituted benzyl compounds can cause skin sensitization.[7][8]
-
Ocular Exposure: Accidental splashes can lead to serious eye irritation or damage.[9][10]
-
Inhalation: Aerosolization of the solid or vapors from solutions could lead to respiratory irritation or systemic toxicity.[10]
The following diagram outlines the decision-making process for PPE selection based on the nature of the handling operation.
Caption: PPE selection workflow for handling this compound.
PPE Specifications and Operational Protocols
Based on the risk assessment, the following table summarizes the required PPE for different operational scales.
| Risk Level / Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Exposure Potential (e.g., Weighing <1g in a ventilated enclosure, handling dilute solutions) | Double-layer nitrile gloves.[11] | ANSI Z87.1-marked safety goggles with side shields.[1][11] | Full-length laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Moderate Exposure Potential (e.g., Reactions under heat, extractions, chromatography) | Double-layer nitrile gloves.[11] | Full-face shield worn over safety goggles.[12][13] | Chemical-resistant apron over a lab coat. | Not required if handled exclusively within a certified chemical fume hood. |
| High Exposure Potential (e.g., Large scale work, potential for aerosolization, cleaning spills) | Chemical-resistant gloves (e.g., Silver Shield) under outer nitrile gloves. | Full-face shield worn over safety goggles.[12][13] | Impervious, fire/flame-resistant clothing or disposable coveralls (e.g., Tyvek).[1] | A full-face respirator with appropriate cartridges is recommended if exposure limits are exceeded or symptoms occur.[1] |
Experimental Protocol: Donning and Doffing PPE
Adherence to a strict donning and doffing sequence is paramount to prevent cross-contamination.
Part A: Donning Sequence (Putting On)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coveralls. Ensure a secure fit. If required, don a chemical-resistant apron.
-
Respiratory Protection (If Required): Perform a seal check on the respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.
-
Gloves: Don the first pair of nitrile gloves, ensuring they extend over the cuff of the lab coat. Don the second, outer pair of gloves.
Part B: Doffing Sequence (Taking Off)
This sequence is designed to contain contamination on the outer layers of PPE.
-
Outer Gloves: Peel off the outer pair of gloves without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Remove the apron (if used), followed by the lab coat or coveralls, by folding the contaminated exterior inward. Place in the appropriate receptacle.
-
Hand Hygiene: With the inner gloves still on, wash your gloved hands.
-
Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles, handling them by the sides.
-
Respiratory Protection (If Required): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Effective management of contaminated materials is a critical final step in ensuring laboratory safety.
-
Disposable PPE: All used disposable PPE (gloves, aprons, coveralls) must be considered hazardous waste.
-
Collection: Place all contaminated items immediately into a clearly labeled, sealed hazardous waste container within the laboratory.[14]
-
Disposal: Do not place this waste in common trash receptacles. The material should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
-
Reusable PPE:
-
Decontamination: Reusable items like safety goggles and face shields must be decontaminated after each use by washing with soap and water.
-
Storage: Store clean PPE in a designated area away from chemical handling zones to prevent re-contamination.
-
-
Spill Management: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand).[14] Collect the absorbed material and contaminated PPE, and place it in a sealed container for disposal as hazardous waste.[1][14] Avoid dust formation during cleanup.[1]
Emergency Procedures: Exposure and PPE Failure
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.
By integrating these protocols into your daily workflow, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement is never compromised by a lapse in diligence.
References
-
ChemWhat. (n.d.). This compound CAS#: 128773-72-8. Retrieved from [Link]
-
Florida Department of Health. (n.d.). Antimicrobial Resistance. Retrieved from [Link]
-
Unknown Source. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Pharma Times Official. (2024). Personal Protective Equipment (PPE) in the Pharmaceutical Industry. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Route to Highly Substituted Pyridines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
European Commission. (n.d.). OPINION on Benzyl Salicylate. Retrieved from [Link]
-
Iupr.ru. (2023). Toxicology of benzyl alcohol in pharmaceutical manufacturing. Retrieved from [Link]
-
National Center for Biotechnology Information. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol. Retrieved from [Link]
-
BioCrick. (n.d.). 5,6-Dihydropyridin-2(1H)-one. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 6. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.es [fishersci.es]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

